Streptolysin O
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
dimethyl(diphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16P.HI/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUUYLPGOWCNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455213 | |
| Record name | Dimethyldiphenylphosphoniumiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-88-5 | |
| Record name | NSC158461 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyldiphenylphosphoniumiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldiphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Architecture of Destruction: A Technical Guide to Streptolysin O Pore Formation
For Immediate Release
[City, State] – [Date] – Streptolysin O (SLO), a potent cytolysin (B1578295) secreted by Streptococcus pyogenes, is a key virulence factor in streptococcal infections. Its ability to form large pores in host cell membranes disrupts cellular homeostasis, leading to cell death and contributing to the pathogen's immune evasion. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning SLO pore formation, intended for researchers, scientists, and drug development professionals. The guide details the structural and kinetic aspects of this process, outlines key experimental methodologies, and illustrates the intricate signaling pathways involved.
The Multi-Step Mechanism of this compound Pore Formation
The formation of a functional this compound pore is a sequential process involving several distinct steps, from initial monomeric binding to the final assembly of a large β-barrel transmembrane channel.
Monomer Binding to the Host Cell Membrane
The initial and critical step in SLO cytotoxicity is the binding of soluble SLO monomers to the target cell membrane. This process is primarily mediated by the C-terminal Domain 4 (D4) of the SLO protein.
-
Cholesterol Recognition: SLO belongs to the family of cholesterol-dependent cytolysins (CDCs), and its binding is largely dependent on the presence of cholesterol in the plasma membrane. The D4 domain contains a highly conserved undecapeptide motif, rich in tryptophan residues, which plays a crucial role in recognizing and binding to membrane cholesterol.[1][2]
-
Glycan Interaction: Emerging evidence suggests that in addition to cholesterol, certain glycans on the cell surface may also act as receptors or co-receptors for SLO, contributing to its target cell specificity.
The binding of SLO monomers to the membrane is a temperature-independent process that follows first-order kinetics and is reversible.[3][4]
Oligomerization into a Prepore Complex
Following membrane binding, SLO monomers diffuse laterally and oligomerize to form a large, ring- or arc-shaped prepore complex on the membrane surface.[5][6] This process is temperature-dependent.[4]
-
Initiation and Elongation: Kinetic studies suggest a two-step oligomerization mechanism.[3] Initially, two membrane-bound monomers associate to form a "start complex." This dimer then serves as a nucleus for the rapid, sequential addition of further monomers, leading to the formation of the complete prepore structure.[3] At moderately high concentrations, this oligomerization process behaves as a second-order reaction.[3]
Conformational Transition and Membrane Insertion
The transition from the prepore to the pore state involves a series of dramatic and coordinated conformational changes within the SLO oligomer. This allosteric transition is triggered by the initial membrane binding.[7]
-
Domain 3 Refolding: The most significant structural rearrangement occurs in Domain 3 (D3). In the soluble monomer and prepore states, D3 contains α-helical regions.[2] Upon initiation of pore formation, these α-helices unfold and refold into amphipathic β-hairpins.
-
β-Barrel Formation: These newly formed β-hairpins from each monomer in the oligomeric ring insert into the lipid bilayer. The collective insertion of these β-hairpins results in the formation of a large, continuous β-barrel that constitutes the transmembrane pore.
Quantitative Parameters of the this compound Pore
The following table summarizes the key quantitative data associated with the SLO pore, providing a framework for understanding the scale and stoichiometry of this cytotoxic machinery.
| Parameter | Value | References |
| Monomer Composition | ||
| Monomers per Pore Complex | 25 - 80 monomers | [5] |
| Pore Dimensions | ||
| Pore Diameter (Inner) | ~30 nm | [5] |
| Pore Diameter (Outer) | 40 nm (for the related Pneumolysin) | [8] |
| Pore Height | 11 nm (for the related Pneumolysin) | [8] |
| Kinetics | ||
| Monomer Binding | First-order, reversible | [3] |
| Oligomerization (moderate conc.) | Second-order | [3] |
Visualizing the Mechanism: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in SLO pore formation and the subsequent cellular responses.
Experimental Protocols for Studying this compound
A variety of experimental techniques are employed to investigate the mechanism of SLO pore formation. Below are detailed methodologies for key assays.
Hemolytic Activity Assay
This assay quantifies the pore-forming ability of SLO by measuring the lysis of red blood cells.
Materials:
-
This compound (active toxin)
-
Rabbit Red Blood Cells (RBCs), washed and resuspended to 5% (v/v) in DPBS
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
DTT (Dithiothreitol)
-
96-well microtiter plates (U-bottom for incubation, flat-bottom for reading)
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare serial dilutions of the test serum or antibody in DPBS in a 96-well U-bottom plate.
-
Prepare the SLO working solution by diluting the stock in DPBS with 40 mM DTT to a final concentration of 2400 units/mL.
-
Add 75 µL of the SLO working solution to each well containing the diluted samples and controls. Incubate for 30 minutes at room temperature.
-
Add 50 µL of the 5% rabbit RBC suspension to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new 96-well flat-bottom plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
Controls should include wells with RBCs only (minimum hemolysis) and RBCs with SLO but no inhibitor (maximum hemolysis).
-
The percentage of hemolysis is calculated relative to the maximum hemolysis control. For inhibition assays, the IC50 (the concentration of inhibitor that causes 50% inhibition of hemolysis) is determined.[9]
Analysis of SLO Oligomerization by SDS-PAGE
This method is used to visualize the formation of SLO oligomers on cell membranes.
Materials:
-
Erythrocyte membranes (ghosts) or cholesterol-containing liposomes
-
This compound
-
DPBS
-
Deoxycholate or other suitable detergent
-
SDS-PAGE gels (gradient gels, e.g., 4-15%, are often used)
-
SDS-PAGE running buffer and sample loading buffer
-
Coomassie blue or silver staining reagents
Protocol:
-
Incubate erythrocyte membranes or liposomes with SLO in DPBS at 0°C to allow for monomer binding without significant oligomerization.
-
Initiate oligomerization by rapidly shifting the temperature to 37°C and incubating for a defined period.
-
Stop the reaction by adding a final concentration of 1% deoxycholate to solubilize the membranes and halt further oligomerization.
-
Prepare the samples for SDS-PAGE by adding sample loading buffer (without boiling for non-reducing gels to preserve oligomeric structures).
-
Separate the proteins on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue or silver stain to visualize the protein bands. Monomeric SLO will migrate at its corresponding molecular weight, while oligomers will appear as higher molecular weight bands.
Cryo-Electron Microscopy (Cryo-EM) of SLO Pores
Cryo-EM allows for the high-resolution structural determination of the SLO pore complex. The following is a general workflow adapted from studies on the related toxin, pneumolysin.[8][10]
Sample Preparation:
-
Prepare unilamellar, cholesterol-containing liposomes.
-
Incubate the liposomes with purified SLO to allow for pore formation.
-
Solubilize the pore complexes from the liposomes using a mild detergent (e.g., Cymal-6) or encapsulate them in amphipols (e.g., A8-35) to create a stable, homogenous sample suitable for cryo-EM.
-
Apply the sample to a cryo-EM grid, blot excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.
Data Collection and Processing:
-
Collect images of the vitrified sample using a transmission electron microscope equipped with a direct electron detector.
-
Perform single-particle analysis:
-
Particle picking to identify individual pore complexes.
-
2D classification to sort particles into different views.
-
Generate an initial 3D model.
-
3D classification and refinement to obtain a high-resolution 3D reconstruction of the SLO pore.
-
-
Build an atomic model of the SLO pore by fitting the known crystal structure of the SLO monomer into the cryo-EM density map.
Cellular Signaling and Host Response to SLO Pores
The formation of SLO pores in the host cell membrane triggers a cascade of cellular responses, ranging from immediate survival mechanisms to the activation of inflammatory pathways.
Calcium Signaling Dysregulation
The large, non-selective nature of the SLO pore leads to a rapid influx of extracellular calcium into the cytoplasm.[8][11] This sudden increase in intracellular calcium concentration has several downstream consequences:
-
ER Stress and Apoptosis: The dysregulation of calcium homeostasis can lead to endoplasmic reticulum (ER) stress, which in turn can activate apoptotic pathways, leading to programmed cell death.[11]
-
Cardiomyocyte Dysfunction: In cardiac myocytes, the calcium influx can cause hypercontractility and arrhythmias.[8]
NLRP3 Inflammasome Activation
SLO is a potent activator of the NLRP3 inflammasome, a key component of the innate immune system.[1][2][9][12][13]
-
Mechanism of Activation: The precise mechanism is still under investigation, but it is known to be dependent on the formation of a functional pore. The resulting ionic flux, particularly potassium efflux, is thought to be a key trigger for NLRP3 activation.
-
IL-1β Secretion: Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) into its mature, secreted form. IL-1β is a potent pro-inflammatory cytokine that plays a critical role in the immune response to bacterial infections.
Membrane Repair Mechanisms
Host cells have evolved sophisticated mechanisms to survive attack by pore-forming toxins like SLO. These repair processes are typically calcium-dependent.[14][15][16][17]
-
Microvesicle Shedding: One of the primary defense mechanisms is the shedding of pore-containing microvesicles from the plasma membrane. This process effectively removes the SLO pores and restores membrane integrity.
-
Endocytosis: Cells can also internalize the damaged membrane regions containing SLO pores through endocytic pathways. The internalized vesicles are then targeted for degradation.
This comprehensive guide elucidates the multifaceted mechanism of this compound pore formation, providing a valuable resource for the scientific community engaged in infectious disease research and the development of novel therapeutics against pathogenic streptococci.
References
- 1. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires this compound and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Kinetics of this compound self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Binding, oligomerization, and pore formation by this compound in erythrocytes and fibroblast membranes: detection of nonlytic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: inhibition of the conformational change during membrane binding of the monomer prevents oligomerization and pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac myocyte dysfunction induced by this compound is membrane pore and calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptolysins are the primary inflammasome activators in macrophages during Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CryoEM structures of membrane pore and prepore complex reveal cytolytic mechanism of Pneumolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular group A Streptococcus induces keratinocyte apoptosis by dysregulating calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Activation of the NLRP3 inflammasome by group B streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. journals.biologists.com [journals.biologists.com]
The Pivotal Role of Streptolysin O in Streptococcus pyogenes Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptolysin O (SLO), a potent pore-forming exotoxin produced by the human pathogen Streptococcus pyogenes, is a critical virulence factor that plays a multifaceted role in the pathogenesis of streptococcal infections. This technical guide provides an in-depth analysis of the molecular mechanisms underlying SLO's contribution to virulence, its interaction with host cells, and its impact on the host immune response. Detailed experimental protocols, quantitative data on SLO activity, and visualizations of key pathways are presented to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, immunology, and drug development.
Introduction
Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide spectrum of diseases, ranging from mild pharyngitis and impetigo to life-threatening conditions like necrotizing fasciitis and streptococcal toxic shock syndrome.[1][2] The bacterium's ability to cause such diverse and severe infections is attributed to a plethora of virulence factors, among which this compound (SLO) stands out as a key player.[3][4]
SLO belongs to the family of cholesterol-dependent cytolysins (CDCs), which are pore-forming toxins produced by various Gram-positive bacteria.[1][5][6] Its primary function is to disrupt the integrity of host cell membranes, leading to cell lysis.[7] However, emerging research has unveiled a more complex role for SLO, demonstrating its ability to modulate host cell signaling pathways, induce apoptosis, trigger inflammasome activation, and facilitate immune evasion.[8][9][10][11] This guide delves into the intricate mechanisms of SLO-mediated virulence, providing a technical overview for advanced research and therapeutic development.
Molecular Characteristics and Mechanism of Action
SLO is a 69 kDa protein that is secreted as a water-soluble monomer.[3] The toxin's activity is dependent on the presence of cholesterol in the target cell membrane, which serves as its receptor.[6][12] The process of pore formation is a multi-step event that can be summarized as follows:
-
Binding: SLO monomers bind to cholesterol-rich microdomains on the host cell membrane.[1][5] This interaction is crucial for the subsequent steps of pore formation. Inhibition of SLO activity by free cholesterol has been demonstrated, highlighting the specificity of this interaction.[13][14][15][16]
-
Oligomerization: Upon binding, SLO monomers diffuse laterally on the membrane and oligomerize to form large ring-shaped or arc-shaped pre-pore complexes.[1][5][17] These oligomers can consist of 35 to 50 monomers.
-
Pore Formation: A significant conformational change occurs within the oligomeric complex, leading to the insertion of transmembrane β-hairpins into the lipid bilayer. This results in the formation of a large pore with a diameter of approximately 25-30 nm.[5] Even incomplete arc-shaped oligomers can form functional pores.[5][17]
This pore formation process disrupts the osmotic balance of the cell, leading to an influx of water and, ultimately, cell lysis.
Diagram: this compound Pore Formation Workflow
Caption: Workflow of SLO-mediated pore formation on the host cell membrane.
Role in Virulence and Pathogenesis
SLO contributes significantly to the virulence of S. pyogenes through various mechanisms that extend beyond simple cytolysis.
Cytotoxicity and Tissue Damage
The primary and most evident role of SLO is its cytotoxic activity against a wide range of host cells, including erythrocytes, leukocytes, and epithelial cells.[18] This lytic activity is directly responsible for the characteristic β-hemolysis observed when S. pyogenes is cultured on blood agar.[19] In vivo, this cytotoxicity contributes to tissue damage and the formation of necrotic lesions observed in invasive GAS infections.[20]
Immune Evasion
SLO is a key factor in the ability of S. pyogenes to evade the host immune system.
-
Apoptosis of Immune Cells: SLO can induce rapid, caspase-dependent apoptosis in macrophages and neutrophils.[4][10][11][21] This programmed cell death of key phagocytic cells impairs the host's ability to clear the bacterial infection, thereby promoting bacterial survival and dissemination.[10][11]
-
Inhibition of Phagocytosis: By inducing cytotoxicity in phagocytes, SLO helps the bacteria resist phagocytic clearance.[4][21]
-
Modulation of Inflammatory Responses: While SLO can trigger a pro-inflammatory response through inflammasome activation, the rapid induction of apoptosis in immune cells can ultimately dampen the overall inflammatory and cytokine response, creating a more favorable environment for the pathogen.[10]
Host Cell Signaling and Inflammasome Activation
SLO-induced pores allow for the flux of ions and small molecules across the host cell membrane, which can trigger various signaling pathways. A critical consequence of this is the activation of the NLRP3 inflammasome in macrophages.[8][9][22][23][24]
The process of NLRP3 inflammasome activation by SLO involves the following steps:
-
Potassium Efflux: The formation of SLO pores leads to a rapid efflux of intracellular potassium ions.
-
NLRP3 Sensing: This drop in intracellular potassium concentration is a key signal sensed by the NLRP3 protein.
-
Inflammasome Assembly: NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, forming the inflammasome complex.
-
Caspase-1 Activation: Pro-caspase-1 is cleaved into its active form, caspase-1.
-
Cytokine Maturation and Secretion: Active caspase-1 cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms.
Pore formation is a prerequisite for inflammasome activation by SLO.[8][23] Interestingly, partially active SLO mutants with reduced lytic activity can lead to enhanced IL-1β production, suggesting that sublethal pore formation allows macrophages to survive long enough to mount a robust inflammatory response.[8]
Diagram: SLO-Induced NLRP3 Inflammasome Activation
Caption: Signaling pathway of SLO-induced NLRP3 inflammasome activation.
Translocation of Other Virulence Factors
An intriguing function of SLO is its ability to facilitate the translocation of other S. pyogenes virulence factors into the host cell cytoplasm, a process known as cytolysin-mediated translocation (CMT).[25] The most well-studied example is the translocation of NAD+-glycohydrolase (SPN), another potent cytotoxin.[7][26] While SLO pore formation is essential for the cytotoxicity of S. pyogenes, it is not strictly required for the translocation of SPN, suggesting a more complex interaction between these two toxins.[25]
Quantitative Data on this compound Activity
The activity of SLO is typically quantified in hemolytic units (HU). One hemolytic unit is defined as the amount of toxin that causes 50% lysis of a standard red blood cell suspension under specific conditions.
| Parameter | Value | Reference |
| Specific Activity | 415,000 HU/mg | [27] |
| Optimal pH | 7.0 | [27] |
| Molecular Mass | 60.1 kDa | [27] |
| Isoelectric pH | 7.5 | [27] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study SLO.
Purification of this compound
A common method for purifying SLO from S. pyogenes culture supernatants involves a combination of precipitation and chromatography techniques.
Protocol Overview:
-
Bacterial Culture: S. pyogenes is grown in a suitable broth medium, such as Dextrose Infusion Broth, to promote SLO production.[28]
-
Precipitation: The culture supernatant is subjected to ammonium (B1175870) sulfate (B86663) and polyethylene (B3416737) glycol precipitations to concentrate the protein fraction containing SLO.[27]
-
Ion-Exchange Chromatography: The concentrated protein solution is then purified using ion-exchange chromatography, typically with CM-Sepharose and Mono Q columns.[27]
-
Purity Assessment: The purity of the final SLO preparation is assessed by SDS-PAGE.
Hemolysis Assay
The hemolytic activity of SLO is a fundamental measure of its function.
Protocol Overview:
-
Red Blood Cell Preparation: A suspension of red blood cells (e.g., human or rabbit) is prepared and washed in a suitable buffer like phosphate-buffered saline (PBS).[18][29]
-
SLO Dilution: Serial dilutions of the purified SLO are prepared.
-
Incubation: The SLO dilutions are incubated with the red blood cell suspension at 37°C for a defined period (e.g., 30 minutes).[29]
-
Quantification of Hemolysis: After incubation, intact red blood cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at 541 nm.[18]
-
Calculation of Hemolytic Units: The hemolytic titer is determined as the reciprocal of the dilution that causes 50% hemolysis.[29]
Cytotoxicity Assay
The cytotoxic effect of SLO on nucleated host cells can be assessed using various methods.
Protocol Overview (using Trypan Blue Exclusion):
-
Cell Culture: Host cells (e.g., macrophages, keratinocytes) are cultured in appropriate media in multi-well plates.[18]
-
Treatment with SLO: The cells are treated with varying concentrations of purified SLO or infected with wild-type and SLO-deficient S. pyogenes strains.
-
Incubation: The plates are incubated for a specific duration (e.g., 3-24 hours).[18]
-
Staining: The cell culture medium is removed, and the cells are stained with trypan blue, which is excluded by viable cells but taken up by cells with compromised membrane integrity.[18]
-
Microscopic Examination: The number of stained (non-viable) and unstained (viable) cells is counted under a microscope to determine the percentage of cytotoxicity.[18]
Therapeutic and Vaccine Potential
Given its critical role in virulence, SLO is an attractive target for the development of novel therapeutics and vaccines against S. pyogenes infections.
-
Vaccine Development: SLO is a component of several vaccine candidates currently under investigation.[3][30][31][32] Immunization with non-toxic variants of SLO has been shown to elicit protective antibodies and confer protection against S. pyogenes challenge in animal models.[30] The VAX-A1 vaccine candidate, for instance, includes SLO as one of its key antigens.[32]
-
Therapeutic Targeting: Strategies aimed at neutralizing SLO activity, either through monoclonal antibodies or small molecule inhibitors, could potentially mitigate the severity of GAS infections.
Conclusion
This compound is far more than a simple cytolysin; it is a sophisticated and multifunctional virulence factor that is central to the pathogenesis of Streptococcus pyogenes. Its ability to form pores in host cell membranes triggers a cascade of events, including direct cell lysis, induction of apoptosis in immune cells, activation of the inflammasome, and facilitation of the entry of other toxins. A thorough understanding of the molecular mechanisms of SLO, as detailed in this guide, is paramount for the development of effective strategies to combat the diverse and often severe diseases caused by this formidable pathogen. The continued exploration of SLO's intricate interactions with the host will undoubtedly pave the way for novel therapeutic interventions and the design of a broadly protective vaccine against S. pyogenes.
References
- 1. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of Group A Streptococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secreted Virulence Factors of Streptococcus pyogenes - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Deficiency in Streptococcus pyogenes M1T1 covR/S Mutant Strain Attenuates Virulence in In Vitro and In Vivo Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 6. Streptolysin - Wikipedia [en.wikipedia.org]
- 7. Secreted Extracellular Virulence Factors - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound promotes group A Streptococcus immune evasion by accelerated macrophage apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Interaction of steptolysin O with sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcp.bmj.com [jcp.bmj.com]
- 15. Some factors influencing the effect of cholesterol on this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of this compound on erythrocyte membranes, liposomes, and lipid dispersions. A protein-cholesterol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asm.org [asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. academic.oup.com [academic.oup.com]
- 23. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 24. Streptolysins are the primary inflammasome activators in macrophages during Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Streptococcus pyogenes cytolysin-mediated translocation does not require pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Contribution of Secreted NADase and this compound to the Pathogenesis of Epidemic Serotype M1 Streptococcus pyogenes Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Purification and characterization of this compound from Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. research.unipd.it [research.unipd.it]
- 31. Current Approaches to Group A Streptococcal Vaccine Development - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. The Group A Streptococcal Vaccine Candidate VAX-A1 Protects against Group B Streptococcus Infection via Cross-Reactive IgG Targeting Virulence Factor C5a Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Streptolysin O with Membrane Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO), a key virulence factor secreted by Streptococcus pyogenes, is a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family of pore-forming toxins.[1][2] These toxins play a crucial role in the pathogenesis of bacterial infections by disrupting the plasma membrane of host cells.[2] The interaction of SLO with membrane cholesterol is a critical initiating event in its mechanism of action, leading to the formation of large transmembrane pores and subsequent cell lysis or induction of specific signaling pathways.[2][3][4] This technical guide provides a comprehensive overview of the SLO-cholesterol interaction, detailing the molecular mechanisms, quantitative parameters, experimental protocols, and cellular consequences.
Core Mechanism of this compound Action
The pore-forming mechanism of SLO is a multi-step process that is critically dependent on the presence of cholesterol in the target cell membrane.[1][4][5] The canonical model involves the following key stages:
-
Monomer Binding: Soluble SLO monomers initially bind to the surface of the host cell membrane.[4] This binding is primarily mediated by the C-terminal Domain 4 of the toxin, which recognizes and interacts with membrane cholesterol.[6] While cholesterol is considered the primary receptor, recent evidence suggests that glycans can also serve as initial attachment sites, potentially facilitating the subsequent interaction with cholesterol.[7][8]
-
Oligomerization: Upon membrane binding, SLO monomers undergo conformational changes that promote their lateral diffusion and oligomerization into arc-shaped and ring-shaped pre-pore complexes on the membrane surface.[4][9] These pre-pore structures can consist of 35-50 or even up to 80 individual toxin monomers.[4][10]
-
Pore Formation: A significant conformational rearrangement then occurs, leading to the insertion of transmembrane β-hairpins from each monomer into the lipid bilayer. This concerted action forms a large β-barrel pore.[10] The resulting pores are exceptionally large, with diameters reported to be around 30 nm.[4][11]
It is noteworthy that the role of cholesterol is multifaceted. While essential for pore formation, some studies suggest that initial membrane binding of SLO may, under certain circumstances, occur independently of cholesterol, with the sterol being crucial for the subsequent steps of oligomerization and membrane insertion.
Quantitative Data on this compound Interaction and Pore Formation
The following table summarizes key quantitative parameters associated with the interaction of SLO with membranes and the characteristics of the resulting pores. Direct binding affinity (Kd) for the SLO-cholesterol interaction is not widely reported, likely due to the complexity of the process involving membrane insertion and oligomerization. However, related data provides valuable insights into the process.
| Parameter | Value | Method of Determination | References |
| Pore Diameter | ~30 nm | Electron Microscopy | [4][11] |
| Number of Monomers per Pore | 35-80 | Electron Microscopy, SDS-PAGE | [4] |
| Pneumolysin (a related CDC) Kd for sialyl LewisX (glycan receptor) | 1.88 x 10⁻⁵ M | Surface Plasmon Resonance (SPR) | [7][8] |
| Time for Pore Removal by Cells | Minutes | Live Cell Imaging | [12] |
Signaling Pathways and Cellular Responses
The formation of SLO pores in the plasma membrane leads to a rapid influx of extracellular ions, most notably Ca²⁺, which triggers a variety of cellular signaling pathways and responses.
Calcium-Dependent Signaling
The influx of extracellular Ca²⁺ through SLO pores acts as a critical second messenger, initiating several downstream signaling cascades. This includes the activation of calcium-dependent enzymes and signaling proteins, which can lead to diverse cellular outcomes such as apoptosis and the modulation of immune responses.[3][13]
Caption: SLO-induced calcium signaling pathway.
Membrane Repair Mechanisms
Cells are not passive targets and have evolved sophisticated mechanisms to counteract the damage inflicted by pore-forming toxins like SLO. Upon pore formation and the subsequent Ca²⁺ influx, cells can initiate a rapid membrane repair response.[12] This can involve the shedding of pore-containing microvesicles or the endocytosis of the damaged membrane region.[5][12]
NF-κB Signaling Pathway
Studies have shown that SLO can modulate the NF-κB signaling pathway. For instance, in the context of osteoclastogenesis, SLO has been observed to decrease the phosphorylation of p65 and the NF-κB inhibitor α, ultimately suppressing osteoclast differentiation.[14] This highlights the ability of SLO to influence fundamental cellular processes beyond simple lysis.
Caption: SLO-mediated inhibition of the NF-κB pathway in osteoclastogenesis.
Experimental Protocols
Preparation of Cholesterol-Containing Liposomes
This protocol describes a common method for preparing liposomes with a defined cholesterol content, suitable for studying SLO interactions.
Materials:
-
Phospholipids (B1166683) (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
Cholesterol
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 4:1 phospholipid to cholesterol.[15]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[16][17]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[17]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the phase transition temperature of the lipids.[17][18]
-
Add the warm buffer to the flask containing the lipid film.[18]
-
Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[16][18]
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[16]
-
Repeat the extrusion process 10-20 times to ensure a homogenous liposome (B1194612) population.
-
Caption: Workflow for cholesterol-containing liposome preparation.
Hemolysis Assay for SLO Activity
This assay is a standard method to quantify the pore-forming activity of SLO by measuring the lysis of red blood cells (RBCs).
Materials:
-
This compound
-
Fresh red blood cells (e.g., from rabbit or human)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
RBC Preparation:
-
Wash fresh RBCs three times with cold PBS by centrifugation and resuspension.
-
Prepare a 1% (v/v) suspension of RBCs in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of SLO in PBS in a 96-well plate.
-
Add the 1% RBC suspension to each well.
-
Include a negative control (RBCs in PBS without SLO) and a positive control (RBCs in a hypotonic solution like water to achieve 100% lysis).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of hemolysis for each SLO concentration relative to the positive and negative controls.
-
References
- 1. Use of this compound-Induced Membrane Damage as a Method of Studying the Function of Lipid Rafts During B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential interaction of the two cholesterol-dependent, membrane-damaging toxins, this compound and Vibrio cholerae cytolysin, with enantiomeric cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular group A Streptococcus induces keratinocyte apoptosis by dysregulating calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cholesterol-dependent cytolysins pneumolysin and this compound require binding to red blood cell glycans for hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cholesterol-dependent cytolysins pneumolysin and this compound require binding to red blood cell glycans for hemolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Membrane Repair: Mechanisms and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The multiple mechanisms of Ca2+ signalling by listeriolysin O, the cholesterol-dependent cytolysin of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound derived from Streptococcus pyogenes inhibits RANKL-induced osteoclastogenesis through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 17. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Hemolytic Activity of Streptolysin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO) is a potent, oxygen-labile exotoxin secreted by most strains of Group A, C, and G Streptococcus. As a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family of pore-forming toxins, SLO plays a critical role in the pathogenesis of streptococcal infections by disrupting host cell membranes, leading to cell lysis. Its ability to lyse erythrocytes, known as hemolytic activity, is a hallmark of its function and a key area of study for understanding streptococcal virulence and developing novel therapeutics. This guide provides an in-depth technical overview of the hemolytic activity of SLO, including its molecular mechanism, quantitative data on its activity, and detailed experimental protocols.
Mechanism of this compound-Mediated Hemolysis
The hemolytic action of this compound is a multi-step process initiated by the binding of SLO monomers to cholesterol in the plasma membrane of erythrocytes. This interaction is a prerequisite for its cytolytic activity. Following binding, the monomers oligomerize to form large arc- and ring-shaped pores in the cell membrane, which can be comprised of 50-80 individual protein subunits.[1] These pores, with diameters of up to 30 nm, disrupt the osmotic integrity of the cell, leading to the leakage of intracellular contents, including hemoglobin, and ultimately resulting in cell lysis.[2][3] The reduced form of the toxin is the hemolytically active state, and this activity can be restored in the oxidized, inactive form by a reducing agent.[4]
Signaling Pathway of SLO-Induced Hemolysis
The process of SLO-induced hemolysis can be visualized as a sequential pathway from soluble monomer to a functional transmembrane pore.
Caption: The sequential steps of this compound-mediated hemolysis.
Quantitative Analysis of SLO Hemolytic Activity
The hemolytic activity of SLO can be quantified using various parameters. The following tables summarize key quantitative data from different studies.
Table 1: Hemolytic Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Type | Comments | Reference |
| Hemolytic Concentration | 0.1 µg/ml | Red Blood Cells | Resulted in up to 80% hemolysis. | [5] |
| IC50 (Cytotoxicity) | 3 µg/ml | HEp-2 cells | SLO treatment for 6 hours. | [5][6] |
| Specific Activity | 1,200,000 - 2,000,000 HU/mg | Sheep Red Blood Cells | One Hemolytic Unit (HU) is the amount of SLO causing 50% hemolysis of a 3% sheep red blood cell suspension in 30 minutes at 37°C. | [7] |
Table 2: Inhibition of this compound Hemolytic Activity
| Inhibitor | IC50 / % Inhibition | Target | Comments | Reference |
| Luteolin | Dose-dependent inhibition | SLO Protein | Luteolin binds to SLO, affecting its conformation and inhibiting oligomerization. | [5] |
| Allicin (B1665233) | IC50 = 5.97 µg | SLO Protein | A 15-minute incubation of SLO with 35 µg of allicin completely inhibited hemolytic activity. | [2][8] |
| Human Serum Albumin (HSA) | 20% hemolysis reduction at 1.0x10⁻⁵ M HSA; 9% at 1.0x10⁻⁴ M HSA | SLO Protein | HSA binds to SLO and inhibits its hemolytic and cytotoxic effects. | [9] |
| Anti-SLO Antibodies | IC50 (human sera) | SLO Toxin | Neutralizing antibodies inhibit the hemolytic function of SLO. | [10] |
| Cholesterol (water-soluble) | Specific inhibitor | SLO Toxin | Used as a control to confirm SLO-specific hemolysis. | [11][12] |
| Liposomes (containing cholesterol) | Concentration-dependent inhibition | SLO Toxin | Liposomes act as decoys, binding SLO and preventing it from lysing red blood cells. | [13] |
Experimental Protocols for Measuring Hemolytic Activity
The following section details a standard protocol for determining the hemolytic activity of this compound.
Experimental Workflow for Hemolytic Assay
The general workflow for a hemolytic assay involves preparation of reagents, incubation of red blood cells with SLO, and quantification of the resulting hemolysis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. scispace.com [scispace.com]
- 3. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 4. New hemolytic method for determination of antithis compound in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity [frontiersin.org]
- 6. Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of this compound by allicin - an active component of garlic. | Semantic Scholar [semanticscholar.org]
- 9. Human Serum Albumin Binds this compound (SLO) Toxin Produced by Group A Streptococcus and Inhibits Its Cytotoxic and Hemolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Rapidly Impairs Neutrophil Oxidative Burst and Antibacterial Responses to Group A Streptococcus [frontiersin.org]
- 13. mdpi.com [mdpi.com]
The Immunogenic Properties of Streptolysin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Streptolysin O (SLO) is a potent, pore-forming exotoxin secreted by the human pathogen Streptococcus pyogenes (Group A Streptococcus, GAS). As a key virulence factor, SLO plays a critical role in the pathogenesis of GAS infections by mediating host cell lysis and modulating immune responses.[1][2] Its profound interaction with the host immune system makes it a molecule of significant interest for both understanding disease mechanisms and for therapeutic and vaccine development. This guide provides a detailed overview of the immunogenic properties of SLO, focusing on its mechanism of action, its complex interplay with immune cells, the signaling pathways it triggers, and its application in diagnostics and vaccinology.
Biochemical Properties and Mechanism of Action
SLO is the archetypal member of the cholesterol-dependent cytolysin (B1578295) (CDC) family of toxins.[1][3] These toxins are secreted as water-soluble monomers that target cholesterol-containing membranes of eukaryotic cells to form large transmembrane pores, leading to cell death.[3][4][5]
The process of pore formation is a sequential, multi-step mechanism:
-
Monomer Binding: Individual SLO monomers (Mr ~69,000) bind to cholesterol molecules within the host cell's plasma membrane via the toxin's C-terminal Domain 4.[1][5][6] This interaction is crucial for the initial attachment to the target cell.[7][8]
-
Oligomerization: Once bound, 35 to 50 SLO monomers rapidly diffuse laterally across the membrane and oligomerize into large ring- or arc-shaped prepore complexes.[1][4]
-
Pore Insertion: This prepore assembly triggers a major conformational change, where two alpha-helical bundles in each monomer refold into amphipathic beta-hairpins. These beta-hairpins concertedly insert into the lipid bilayer, forming a large beta-barrel transmembrane pore.[1][5]
The resulting pores are exceptionally large, with diameters reported to be up to 30 nm, causing a rapid efflux of cytoplasmic contents and influx of extracellular ions, ultimately leading to osmotic lysis and cell death.[4][5]
Caption: Workflow of this compound (SLO) pore formation on the host cell membrane.
Interaction with the Host Immune System
SLO's interaction with immune cells is multifaceted, involving direct cytotoxicity, activation of inflammatory signaling, and immune evasion strategies.
Effects on Innate Immune Cells
SLO is highly cytotoxic to key phagocytic cells, including neutrophils and macrophages, thereby compromising the first line of host defense.[9][10]
-
Neutrophils: Even at subcytotoxic concentrations, SLO rapidly impairs critical neutrophil functions, including the oxidative burst, degranulation, and the formation of Neutrophil Extracellular Traps (NETs).[11] This allows S. pyogenes to resist phagocytic clearance.[10][11] Paradoxically, SLO can also trigger NETosis (a form of cell death that releases NETs), which, if excessive, can contribute to host tissue damage.[12]
-
Macrophages: Macrophages are primary targets for SLO. While the toxin can induce apoptosis, its most significant effect is the potent activation of the NLRP3 inflammasome, a key platform for innate immune sensing.[1][11][13][14] Interestingly, mature macrophage cell lines have shown greater resistance to SLO-induced lysis compared to immature myeloid cells.[15]
-
Mast Cells: At sublethal doses, SLO activates mast cells, causing them to degranulate and produce pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α).[16]
-
Keratinocytes: In epithelial tissues, SLO works in concert with bacterial adhesins to provoke a robust pro-inflammatory response from keratinocytes, stimulating the production of cytokines such as IL-1β, IL-6, and IL-8.[17]
Activation of Inflammatory Signaling Pathways
NLRP3 Inflammasome Activation: A cornerstone of SLO's immunogenicity is its ability to activate the NLRP3 inflammasome. This activation is not due to direct recognition of the toxin itself but is a response to the cellular stress caused by pore formation.[1]
-
Trigger: The formation of large SLO pores leads to a rapid efflux of intracellular potassium (K+).[1] This drop in cytosolic K+ concentration is the primary trigger for NLRP3 activation.
-
Assembly: The sensor protein NLRP3 recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, forming the multi-protein inflammasome complex.[1][13]
-
Caspase-1 Activation: Proximity-induced auto-cleavage activates Caspase-1.[1][13][18]
-
Cytokine Maturation: Active Caspase-1 proteolytically cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell to drive inflammation.[1][13][14]
This entire process occurs independently of Toll-like Receptor (TLR) signaling or the P2X7 receptor, highlighting a direct pathway from membrane damage to inflammatory cytokine release.[13][18]
Caption: SLO-mediated activation of the NLRP3 inflammasome signaling pathway.
Immune Evasion Mechanisms
While potently pro-inflammatory, SLO also contributes to immune evasion. In a counter-regulatory mechanism, SLO can induce the ubiquitination and subsequent proteasomal degradation of pro-IL-1β within macrophages.[19][20] This action could serve to dampen the very inflammatory response it initiates, potentially benefiting the pathogen by limiting immune-mediated clearance.[20]
The Humoral Response: Anti-Streptolysin O (ASO) Antibodies
SLO is a powerful antigen, eliciting a strong and specific humoral (antibody) immune response following a GAS infection.[3][21][22] The antibodies produced, known as anti-streptolysin O (ASO), are primarily neutralizing, functioning by binding to the toxin and preventing it from attaching to and lysing host cells.
The clinical measurement of ASO levels in the blood, known as the ASO titer test, is a vital diagnostic tool.[23]
-
Diagnostic Significance: A raised or rising ASO titer indicates a recent or past infection with S. pyogenes.[21][24]
-
Timeline: ASO levels begin to rise 1 to 3 weeks after infection, peak at 3 to 5 weeks, and gradually decline over several months.[21][24]
-
Clinical Utility: The test is not used to diagnose acute strep throat but is crucial for diagnosing post-streptococcal sequelae, such as rheumatic fever and glomerulonephritis, which arise after the initial infection has resolved.[21][25]
SLO in Vaccine Development
The highly conserved nature of SLO across GAS serotypes and its critical role in virulence make it an attractive target for a broadly protective vaccine.[26][27] The primary obstacle to its use is its inherent cytotoxicity.[26]
Current research focuses on rational vaccine design to create detoxified SLO variants (toxoids) that are safe yet retain the ability to elicit protective, neutralizing antibodies.[11][28] Strategies include introducing specific amino acid substitutions to disrupt domains involved in cell binding or oligomerization.[28] Animal studies have shown that immunization with such SLO toxoids can provide robust protection against lethal GAS challenge, with protection being mediated by antibody-mediated neutralization of the active toxin.[26][28]
Data Summary Tables
Table 1: Molecular and Functional Characteristics of this compound
| Parameter | Value / Description | Reference(s) |
| Toxin Family | Cholesterol-Dependent Cytolysin (CDC) | [1],[3] |
| Secreted Form | Water-soluble monomer | [5] |
| Receptor | Membrane Cholesterol | [4],[7],[8] |
| Monomers per Pore | 35 - 50 | [1],[4] |
| Pore Complex Shape | Rings and arcs | [4],[29],[5] |
| Pore Diameter | Up to 30 nm | [4],[5] |
| Primary Cellular Effect | Osmotic Lysis | [3] |
Table 2: Immunomodulatory Effects of this compound on Host Cells
| Cell Type | Key Effect(s) | Induced Cytokines / Mediators | Reference(s) |
| Neutrophils | Impaired oxidative burst & degranulation; NETosis induction | IL-8 (suppressed) | [11],[12] |
| Macrophages | NLRP3 inflammasome activation; Apoptosis; Pro-IL-1β degradation | IL-1β, IL-18 | [1],[13],[11],[19] |
| Mast Cells | Degranulation; Transcriptional activation | TNF-α | [16] |
| Keratinocytes | Pro-inflammatory signaling (synergy with adhesins) | IL-1β, IL-6, IL-8, PGE2 | [17] |
| Lymphocytes | Mitogenic stimulation (T-cells) | Immunoglobulins (by B-cells) | [22],[30] |
| Erythrocytes | Hemolysis | N/A | [25],[8] |
Key Experimental Protocols
Hemolysis Assay (Measurement of SLO Lytic Activity)
-
Principle: This assay quantifies the pore-forming activity of SLO by measuring its ability to lyse red blood cells (RBCs) and release hemoglobin.
-
Methodology:
-
RBC Preparation: Obtain whole blood (human, rabbit, or sheep) and wash the RBCs 3-4 times in cold phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.[31][32] Resuspend the washed RBC pellet to a final concentration of 2% (v/v) in PBS.[31]
-
SLO Activation: SLO is oxygen-labile and requires a reducing agent for full activity.[3] Pre-activate the SLO preparation in a buffer containing a reducing agent like Dithioerythritol (DTE) or dithiothreitol (B142953) (DTT).[31]
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the activated SLO sample in buffer.
-
Incubation: Add the 2% RBC suspension to each well. Include control wells for 0% hemolysis (RBCs + buffer only) and 100% hemolysis (RBCs + distilled water).
-
Reaction: Incubate the plate at 37°C for 30-60 minutes.[31]
-
Measurement: Pellet the intact RBCs by centrifugation. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[32]
-
Analysis: The results are often expressed in Hemolytic Units (HU), where one unit is defined as the amount of toxin that causes 50% hemolysis.[31]
-
Hemolysis Inhibition Assay (Measurement of ASO Neutralizing Titer)
-
Principle: This assay measures the functional ability of antibodies in a serum sample to neutralize the hemolytic activity of SLO. It is the basis for the clinical ASO titer test.
-
Methodology:
-
Serum Dilution: Perform serial dilutions of the heat-inactivated test serum in a 96-well plate.
-
Neutralization: Add a constant, predetermined amount of active SLO (e.g., 2-4 HU) to each well containing the diluted serum.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow antibodies to bind to and neutralize the SLO.
-
Hemolysis Reaction: Add a 2% washed RBC suspension to all wells.
-
Incubation & Measurement: Proceed as described in the Hemolysis Assay (steps 5-6).
-
Analysis: The ASO titer is reported as the reciprocal of the highest serum dilution that completely inhibits hemolysis. Alternatively, an IC50 value (the serum dilution that inhibits 50% of hemolysis) can be calculated by fitting the data to a sigmoidal dose-response curve.[32]
-
LDH Cytotoxicity Assay
-
Principle: Measures SLO-induced cell death in nucleated cells by quantifying the release of the stable cytosolic enzyme lactate (B86563) dehydrogenase (LDH) into the culture supernatant upon membrane damage.
-
Methodology:
-
Cell Culture: Plate target cells (e.g., macrophages, keratinocytes) in a 96-well tissue culture plate and grow to a confluent monolayer.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of SLO. Include control wells for spontaneous LDH release (cells + medium only) and maximum LDH release (cells lysed with a detergent like Triton X-100).
-
Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate. Add the LDH assay reagent (containing substrate and cofactor) according to the manufacturer's instructions.
-
Measurement: Incubate at room temperature for 15-30 minutes in the dark. Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each SLO concentration relative to the spontaneous and maximum release controls.
-
Caption: A generalized experimental workflow for an LDH cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Streptolysin - Wikipedia [en.wikipedia.org]
- 4. embopress.org [embopress.org]
- 5. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of membrane damage by streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of steptolysin O with sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on erythrocyte membranes, liposomes, and lipid dispersions. A protein-cholesterol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of this compound and streptolysin s enhance the virulence of poorly encapsulated group a streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Rapidly Impairs Neutrophil Oxidative Burst and Antibacterial Responses to Group A Streptococcus [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Streptolysins are the primary inflammasome activators in macrophages during Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different sensitivity to streptolysin-O of cells in macrophage lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and adherence synergistically modulate proinflammatory responses of keratinocytes to group A streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires this compound and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Induces the Ubiquitination and Degradation of Pro-IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Induces the Ubiquitination and Degradation of Pro-IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-streptolysin O - Wikipedia [en.wikipedia.org]
- 22. Characterization of the mitogenic and antigenic stimulatory properties of a purified this compound preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ASO Test: Normal Range, Purpose & ASO Titre Test Results [metropolisindia.com]
- 24. Antithis compound Titer: What This Test Is, When It's Needed, and What the Results Mean [webmd.com]
- 25. Antithis compound titre | Pathology Tests Explained [pathologytestsexplained.org.au]
- 26. research.unipd.it [research.unipd.it]
- 27. Development of a multicomponent vaccine for Streptococcus pyogenes based on the antigenic targets of IVIG - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeted Amino Acid Substitutions Impair this compound Toxicity and Group A Streptococcus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Characterization of the mitogenic and antigenic stimulatory properties of a purified this compound preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
Streptolysin O: A Master Manipulator of Host Defenses and Key Virulence Factor in Bacterial Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Streptolysin O (SLO), a pore-forming exotoxin produced by Streptococcus pyogenes, is a critical virulence factor in the pathogenesis of streptococcal infections. This guide provides a comprehensive technical overview of SLO, detailing its mechanism of action, its multifaceted role in manipulating host cellular functions, and the intricate signaling pathways it triggers. By summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex processes, this document serves as a vital resource for professionals engaged in infectious disease research and the development of novel anti-infective therapies.
Introduction: The Significance of this compound
Streptococcus pyogenes, or Group A Streptococcus (GAS), is a formidable human pathogen responsible for a wide spectrum of diseases, from mild pharyngitis to life-threatening conditions like necrotizing fasciitis and streptococcal toxic shock syndrome.[1][2] The bacterium's virulence is attributed to a sophisticated arsenal (B13267) of factors, with this compound (SLO) standing out as a key player.[3][4] SLO belongs to the family of cholesterol-dependent cytolysins (CDCs), which are pore-forming toxins that target the cholesterol in host cell membranes.[1][5]
This oxygen-labile protein plays a pivotal role in host-pathogen interactions by creating pores in the membranes of various eukaryotic cells, including erythrocytes, leukocytes, and platelets.[6] This pore-forming capability not only leads to direct cell lysis but also triggers a cascade of host cell responses, including the activation of inflammatory pathways and apoptosis.[7][8] Understanding the intricate mechanisms of SLO is therefore crucial for developing effective strategies to combat GAS infections. SLO's immunogenic nature also makes it a significant diagnostic marker, with anti-streptolysin O (ASO) antibody titers used to indicate recent streptococcal infections.[3][5]
Mechanism of Action: A Step-by-Step Guide to Pore Formation
The primary mechanism of SLO-mediated cytotoxicity involves the formation of large pores in the host cell membrane. This process is a multi-step event that begins with the binding of SLO monomers to cholesterol in the target cell membrane.[1][9]
-
Binding: Soluble SLO monomers, secreted by the bacteria, initially bind to cholesterol molecules present in the host cell's plasma membrane.[1][9] This interaction is a prerequisite for all subsequent steps.
-
Oligomerization: Upon binding, the monomers diffuse laterally across the membrane and oligomerize to form a "prepore" complex, which consists of multiple SLO subunits arranged in an arc or ring-shaped structure.[9][10]
-
Membrane Insertion: A significant conformational change then occurs within the prepore complex, leading to the insertion of hydrophobic regions into the lipid bilayer. This transforms the prepore into a stable, transmembrane pore.[1][11]
The resulting pores can have a diameter of up to 30 nm, disrupting the osmotic integrity of the cell and allowing the influx and efflux of ions and small molecules, ultimately leading to cell lysis.[9]
Host Cell Responses to this compound
Beyond direct cell lysis, SLO's interaction with host cells triggers a complex array of signaling pathways, significantly influencing the inflammatory response and the fate of the infected cell.
Inflammasome Activation
SLO is a potent activator of the NLRP3 inflammasome, a multi-protein complex crucial for the innate immune response.[7][12] The formation of SLO pores leads to potassium efflux from the cell, a key trigger for NLRP3 inflammasome assembly.[7]
Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1.[12] Active caspase-1 then processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms.[12][13] This results in a potent inflammatory response. Interestingly, while pore formation is necessary for inflammasome activation, excessive pore formation can lead to rapid cell death, which may limit the production of IL-1β.[7]
Apoptosis Induction
SLO can also induce programmed cell death, or apoptosis, in host cells, particularly in phagocytes like macrophages and neutrophils.[8] This process is caspase-dependent and involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[8] By inducing apoptosis in immune cells, SLO helps the bacteria to evade the host's innate immune response, thereby enhancing bacterial survival and virulence.[8]
Other Signaling Pathways
At sublethal concentrations, SLO can activate other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway in mast cells.[14][15] This activation leads to the production and release of tumor necrosis factor-alpha (TNF-α), another key inflammatory cytokine.[14][15]
Quantitative Data on this compound Activity
The biological activity of SLO can be quantified through various assays. The following tables summarize key quantitative data from published studies.
Table 1: Cytotoxicity of this compound
| Cell Type | Assay | Endpoint | SLO Concentration/Effect | Reference |
| Human Keratinocytes | Trypan Blue Exclusion | Cell Injury | 63.2% ± 18.6% with SLO-proficient GAS | [16] |
| Human Polymorphonuclear Leukocytes (PMNs) | Flow Cytometry | Cell Lysis | SLO-proficient GAS causes significant lysis | [16] |
| Human Monocytic Cell Line (THP1) | TUNEL Assay | Apoptosis | SLO is necessary and sufficient for apoptosis | [8] |
| Human Neutrophils | Apoptosis Assay | Apoptosis | SLO is necessary and sufficient for apoptosis | [8] |
Table 2: Hemolytic Activity of this compound
| S. pyogenes Strain | Growth Phase | Hemolytic Activity (Units/mL) | Reference |
| M1T1 (5448AP) | Not specified | Correlates with slo expression | [17] |
| emm type 1.0 (isolate 101,910) | Not specified | Lower hemolytic activity compared to emm 32.2 | [18][19] |
| emm type 32.2 (isolate 112,327) | Not specified | Higher hemolytic activity compared to emm 1.0 | [18][19] |
Table 3: SLO-Induced Cytokine Production
| Cell Type | Cytokine | Inducing Stimulus | Fold Induction / Concentration | Reference |
| Dendritic Cells | TNF | covR/S mutant Strep A | Increased production | [2] |
| Dendritic Cells | MCP-1 | covR/S mutant Strep A | Increased production | [2] |
| Mast Cells | TNF-α | Sublethal SLO | Peaks at ~4 hours post-stimulation | [15] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of SLO. Below are protocols for key experiments.
Hemolysis Assay
This assay measures the ability of SLO to lyse red blood cells.
-
Preparation of Erythrocytes:
-
Collect sheep or rabbit red blood cells (RBCs) and wash them three times with sterile phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the washed RBCs to a final concentration of 1% (v/v) in PBS.
-
-
Sample Preparation:
-
Culture S. pyogenes to the desired growth phase and centrifuge to pellet the bacteria.
-
Collect the supernatant and filter-sterilize it through a 0.22 µm filter.
-
Prepare serial dilutions of the culture supernatant in PBS.
-
-
Assay Procedure:
-
In a 96-well plate, mix equal volumes of the diluted supernatant and the 1% RBC suspension.
-
Include a positive control (e.g., Triton X-100 for complete lysis) and a negative control (PBS).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Human Polymorphonuclear Leukocyte (PMN) Cytotoxicity Assay
This protocol assesses the cytotoxic effect of SLO on human neutrophils.
-
Isolation of PMNs:
-
Isolate human neutrophils from fresh human blood using a density gradient centrifugation method (e.g., with Polymorphprep™).
-
Resuspend the isolated PMNs in RPMI medium.
-
-
Infection:
-
Incubate the PMNs with S. pyogenes strains (wild-type and SLO-deficient mutants) at a multiplicity of infection (MOI) of 5:1 in the presence of 10% human serum.
-
Incubate for 1 hour at 37°C with end-over-end rotation.
-
-
Fixation and Analysis:
-
Fix the cells with 2% (v/v) paraformaldehyde in PBS overnight at 4°C.
-
Analyze the cells by flow cytometry, assessing changes in forward and side scatter to determine cell lysis.
-
Macrophage Apoptosis (TUNEL) Assay
This assay quantifies apoptosis in macrophages following infection.
-
Cell Culture and Infection:
-
Plate macrophages (e.g., J774 cell line or primary bone marrow-derived macrophages) in culture plates.
-
Infect the macrophages with S. pyogenes at a specific MOI.
-
-
TUNEL Staining:
-
At 4 hours post-infection, collect, fix, and permeabilize the cells.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to detect DNA fragmentation.
-
-
Analysis:
-
Quantify the percentage of apoptotic cells using flow cytometry.
-
Conclusion and Future Directions
This compound is a multifaceted virulence factor that plays a central role in the pathogenesis of Streptococcus pyogenes infections. Its ability to form pores in host cell membranes not only causes direct cellular damage but also triggers a complex interplay of host signaling pathways, profoundly influencing the inflammatory response and the outcome of infection. The detailed understanding of SLO's mechanism of action, its interaction with host cells, and the resulting cellular responses is paramount for the development of novel therapeutic interventions.
Future research should focus on several key areas:
-
Structural Biology: High-resolution structural studies of the SLO pore complex in a native membrane environment will provide deeper insights into its mechanism of action.
-
Host-Pathogen Interactions: Further elucidation of the host factors that modulate SLO activity and the downstream signaling cascades will uncover new targets for therapeutic intervention.
-
Therapeutic Targeting: The development of specific inhibitors of SLO, either targeting its cholesterol-binding domain or its oligomerization process, holds promise as a novel anti-virulence strategy to be used in conjunction with conventional antibiotics.
-
Vaccine Development: Given its immunogenicity, SLO remains an attractive candidate for inclusion in a multi-component vaccine against S. pyogenes.
By continuing to unravel the complexities of this potent bacterial toxin, the scientific community can pave the way for innovative approaches to combat the significant global health burden of streptococcal diseases.
References
- 1. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Streptococcus pyogenes Virulence Factors • Microbe Online [microbeonline.com]
- 4. Secreted Virulence Factors of Streptococcus pyogenes - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Streptolysin - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 10. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptococcus pyogenes cytolysin-mediated translocation does not require pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the Nlrp3 Inflammasome by Streptococcus pyogenes Requires this compound and NF-κB Activation but Proceeds Independently of TLR Signaling and P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streptolysins are the primary inflammasome activators in macrophages during Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Streptococcal Exotoxin this compound Activates Mast Cells To Produce Tumor Necrosis Factor Alpha by p38 Mitogen-Activated Protein Kinase- and Protein Kinase C-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Deficiency in Streptococcus pyogenes M1T1 covR/S Mutant Strain Attenuates Virulence in In Vitro and In Vivo Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound concentration and activity is central to in vivo phenotype and disease outcome in Group A Streptococcus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Biology of Streptolysin O: A Deep Dive into its Domains and Pore-Forming Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO), a potent cytolytic toxin secreted by Group A Streptococcus (GAS), is a key virulence factor in streptococcal infections. As a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family, SLO's primary mode of action involves binding to cholesterol in host cell membranes and subsequently forming large pores, leading to cell lysis.[1] This technical guide provides an in-depth exploration of the structural biology of SLO, its distinct domains, the mechanics of pore formation, and the intracellular signaling pathways it triggers. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on targeting bacterial virulence.
This compound: Domain Architecture and Structure
This compound is a monomeric protein with a molecular weight ranging from 63 to 69 kDa.[2] Its elongated structure is comprised of four distinct domains, each playing a crucial role in the toxin's function. The crystal structure of SLO has been resolved, providing significant insights into its architecture (PDB ID: 4HSC).
A notable feature of SLO is an N-terminal region of approximately 60-70 amino acids, sometimes referred to as domain 0, which is not found in other CDCs and can be proteolytically cleaved after secretion.[1][3] While this domain does not appear to affect the toxin's hemolytic activity, it is critical for the SLO-mediated translocation of S. pyogenes NAD-glycohydrolase (SPN) into the host cell cytoplasm, which enhances cytotoxicity.[3]
The core structure of SLO is organized into four domains (D1-D4). Domain 4 is responsible for the initial recognition of and binding to the host cell membrane. A key feature of Domain 4 is the highly conserved undecapeptide motif (ECTGLAWEWWR), which is rich in tryptophan residues and plays a pivotal role in membrane insertion.[3]
Quantitative Data on this compound Structure
| Parameter | Value | Reference |
| Molecular Weight | 63-69 kDa | [2] |
| Number of Domains | 4 (D1, D2, D3, D4) + N-terminal region (D0) | [1][3] |
| Domain Residue Boundaries | ||
| Domain 1 (D1) | 103-124, 161-249, 300-345, 421-444 | [3] |
| Domain 2 (D2) | 125-160, 445-461 | [3] |
| Domain 3 (D3) | 250-299, 346-420 | [3] |
| Domain 4 (D4) | 462-571 | [3] |
| Undecapeptide Motif (in D4) | 529-539 | [4][5] |
| Cholesterol Binding Motif (in D4) | 561-562 | [4][5] |
| Pore Complex Characteristics | ||
| Pore Diameter | ~30 nm | [6] |
| Number of Monomers per Pore | 35-50 | [7] |
| Binding Affinity | ||
| Kd for lacto-N-neotetraose (a glycan) | High affinity (nanomolar range) | [8] |
The Pore Formation Cascade: From Monomer to Transmembrane Channel
The formation of a lytic pore by SLO is a multi-step process that begins with the binding of soluble monomers to the target cell membrane and culminates in the formation of a large oligomeric pore.
The kinetics of this process are complex. The initial binding of monomers to the membrane follows first-order kinetics and is a reversible process.[9] Subsequent oligomerization on the membrane surface can behave as a second-order reaction at moderate toxin concentrations.[9] This is consistent with a two-step model where two membrane-bound monomers first form a start complex, which is then rapidly elongated by the sequential addition of more monomers.[9]
Experimental Methodologies
X-ray Crystallography of this compound
The determination of the three-dimensional structure of SLO was achieved through X-ray crystallography. A general workflow for such an experiment is outlined below.
Protocol Outline:
-
Protein Expression and Purification: Recombinant SLO is overexpressed, typically in E. coli, and purified to homogeneity using chromatographic techniques.
-
Crystallization: Purified SLO is subjected to high-throughput crystallization screening to identify conditions that yield well-ordered crystals. For SLO, crystals were grown using the vapor-diffusion method.
-
Data Collection: Crystals are cryo-protected and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A three-dimensional model of the protein is then built into this map and refined to best fit the experimental data.
Cryo-Electron Microscopy of Pore Complexes
While the crystal structure of the soluble SLO monomer is available, cryo-electron microscopy (cryo-EM) is a powerful technique to visualize the large, oligomeric pore complex in a near-native state within a lipid membrane.
Generalized Protocol for Cryo-EM of a CDC Pore Complex:
-
Sample Preparation: The purified toxin is incubated with liposomes containing cholesterol to allow for pore formation.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a non-crystalline, glass-like state.
-
Data Acquisition: The vitrified grids are imaged in a transmission electron microscope under cryogenic conditions. A large number of images of individual pore complexes are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the pore complex.
Hemolytic Activity Assay
A fundamental method to assess the functionality of SLO is the hemolytic activity assay, which measures the toxin's ability to lyse red blood cells.
Protocol:
-
Preparation of Red Blood Cells (RBCs): A suspension of washed RBCs (e.g., from sheep or rabbit) is prepared in a suitable buffer.
-
Toxin Activation: SLO is often activated with a reducing agent, such as dithiothreitol (B142953) (DTT), immediately before the assay.
-
Incubation: Serial dilutions of the activated SLO are incubated with the RBC suspension at 37°C for a defined period (e.g., 30 minutes).
-
Quantification of Hemolysis: The samples are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis) and a negative control (no toxin).
SLO-Induced Signaling Pathways
Beyond its direct lytic activity, SLO can also trigger intracellular signaling cascades in host cells, contributing to the inflammatory response and cellular dysfunction. Two of the key pathways activated by SLO are the p38 mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a major stress-response pathway that is activated by a variety of cellular stresses, including pore formation by SLO.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the immune and inflammatory responses. SLO-induced cellular stress can lead to the activation of this pathway.
Conclusion
The structural and functional characterization of this compound provides a detailed picture of a highly efficient bacterial toxin. Its multi-domain architecture is exquisitely adapted for membrane recognition, oligomerization, and pore formation. A thorough understanding of these processes at a molecular level, supported by quantitative data and detailed experimental protocols, is essential for the development of novel therapeutic strategies aimed at neutralizing this key virulence factor. The elucidation of SLO-induced signaling pathways further highlights the complex interplay between this toxin and the host's cellular machinery, opening up additional avenues for therapeutic intervention. This guide serves as a foundational resource for researchers dedicated to combating the pathogenic mechanisms of Streptococcus pyogenes.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 7. Perfringolysin O Structure and Mechanism of Pore Formation as a Paradigm for Cholesterol-Dependent Cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cholesterol-dependent cytolysins pneumolysin and this compound require binding to red blood cell glycans for hemolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of this compound self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Streptococcal Hemolysins: A Technical Guide to Streptolysin O and Streptolysin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Group A Streptococcus (GAS), a significant human pathogen, is responsible for a wide spectrum of diseases, from mild superficial infections to life-threatening conditions like necrotizing fasciitis and toxic shock syndrome. Central to its arsenal (B13267) of virulence factors are two potent cytolytic toxins: Streptolysin O (SLO) and Streptolysin S (SLS). These toxins play a crucial role in host-pathogen interactions by mediating host cell destruction, modulating immune responses, and facilitating tissue dissemination. Despite both being hemolysins, SLO and SLS are distinct molecules with unique biochemical properties, genetic regulation, and mechanisms of action. This technical guide provides an in-depth comparison of this compound and Streptolysin S, offering valuable insights for researchers and professionals involved in infectious disease research and the development of novel therapeutics against GAS infections.
Core Differences: A Comparative Overview
This compound and Streptolysin S, while both contributing to the hemolytic phenotype of GAS, differ fundamentally in their structure, mode of action, and immunological properties. A summary of their key characteristics is presented below.
| Feature | This compound (SLO) | Streptolysin S (SLS) |
| Oxygen Stability | Oxygen-labile; activity requires a reducing environment.[1] | Oxygen-stable; active in the presence of oxygen.[1] |
| Molecular Nature | Protein exotoxin, member of the cholesterol-dependent cytolysin (B1578295) (CDC) family.[2][3] | A small, post-translationally modified peptide, classified as a thiazole/oxazole-modified microcin (B1172335) (TOMM).[4][5] |
| Antigenicity | Highly immunogenic, eliciting a strong antibody response (ASO).[4][6] | Generally considered non-immunogenic due to its small size and modified nature.[4][7] |
| Genetic Locus | Encoded by the slo gene.[8] | Encoded by the sag (B610663) operon, which consists of multiple genes (sagA-I) required for its production and modification.[5][9][10][11] |
| Mechanism of Action | Binds to cholesterol in the host cell membrane and oligomerizes to form large transmembrane pores.[2][4][12] | The exact mechanism is less clear but involves insertion into the cell membrane, leading to membrane disruption and osmotic lysis. It has been shown to target the anion exchanger Band 3 on erythrocytes and the sodium-bicarbonate cotransporter NBCn1 in keratinocytes.[5][8][13] |
| Cellular Targets | Broad range of cholesterol-containing cells including erythrocytes, leukocytes, platelets, and keratinocytes.[8][14][15] | Wide variety of eukaryotic cells including erythrocytes, leukocytes, and keratinocytes.[5][15] |
Quantitative Analysis of Cytolytic Activity
The cytolytic potency of SLO and SLS can be quantified through various assays. The following table summarizes key quantitative data related to their activity.
| Parameter | This compound (SLO) | Streptolysin S (SLS) |
| Hemolytic Activity | Wild-type SLO typically has a hemolytic activity of approximately 2.4 x 10⁶ U/mg.[16] | Difficult to purify and quantify in a stable, active form; activity is often assessed in bacterial culture supernatants. |
| Pore Size | Forms large, heterogeneous pores with an inner diameter ranging from 23.2 ± 5.2 nm to 44.5 ± 7.9 nm, and can be up to 30-35 nm in diameter.[4][10][16] | Does not form discrete pores in the same manner as SLO. The membrane lesions are thought to be smaller and less defined. |
| Cytotoxicity | Induces lysis of both human keratinocytes and polymorphonuclear leukocytes.[14][15] After 24 hours of exposure to SLO-expressing GAS, 63.2% ± 18.6% of keratinocytes showed dye uptake.[3] | Associated with keratinocyte injury.[14][15] After 24 hours of exposure to SLS-expressing GAS, 39.3% ± 6.7% of keratinocytes showed dye uptake.[3] |
| Lethal Dose (Mice) | Intravenous injection of purified SLO is lethal within minutes.[17] A single sublethal dose can induce temporary resistance.[18] | Contribution to lethality is observed in the context of bacterial infection. |
Mechanism of Action and Host Cell Interaction
This compound: The Pore-Forming Toxin
SLO belongs to the family of cholesterol-dependent cytolysins (CDCs). Its mechanism of action is a multi-step process:
-
Binding: The C-terminal domain 4 of the SLO monomer binds to cholesterol in the host cell membrane.[2]
-
Oligomerization: Once bound, SLO monomers diffuse laterally and oligomerize, forming a pre-pore complex.
-
Pore Formation: A significant conformational change occurs, leading to the insertion of transmembrane β-hairpins into the lipid bilayer, forming a large pore.[12]
This pore formation disrupts the osmotic integrity of the cell, leading to lysis. At sublethal concentrations, the influx of ions and small molecules can trigger various cellular signaling pathways.
Streptolysin S: A Multifaceted Membrane Disruptor
The mechanism of SLS is more enigmatic due to challenges in its purification and structural elucidation. It is a post-translationally modified peptide, and its activity is dependent on these modifications.[5] Unlike SLO, SLS does not appear to form large, stable pores. Instead, it is thought to intercalate into the cell membrane, causing destabilization and increased permeability.[8] Recent studies have identified specific host cell protein targets for SLS, including the anion exchanger Band 3 on red blood cells and the sodium-bicarbonate cotransporter NBCn1 on keratinocytes, suggesting a more targeted mechanism of inducing osmotic imbalance and cytotoxicity.[13]
Signaling Pathways and Immunomodulation
Both SLO and SLS are not just cytolytic agents but also potent modulators of host cell signaling, contributing to the inflammatory response and immune evasion.
SLO-Induced Signaling
At sublethal concentrations, the pores formed by SLO allow for the influx of Ca²⁺, which can trigger a variety of downstream signaling events. SLO has been shown to activate:
-
p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK): Activation of these stress-activated protein kinases in mast cells leads to the production of pro-inflammatory cytokines like TNF-α.[6][14][19]
-
Inflammasome Activation: SLO-mediated pore formation is a potent trigger for the NLRP3 inflammasome, leading to the processing and release of IL-1β.[12]
Caption: SLO-induced signaling cascade.
SLS-Induced Signaling
SLS also triggers potent inflammatory responses in host cells, particularly keratinocytes. Key signaling pathways activated by SLS include:
-
p38 MAPK and NF-κB Signaling: SLS-dependent activation of p38 MAPK leads to the downstream activation of the transcription factor NF-κB.[1][13] This pathway is crucial for the production of pro-inflammatory cytokines, such as IL-1β, and contributes to programmed cell death.[1][13][20]
-
Downregulation of Akt Signaling: SLS has been shown to dampen the pro-survival Akt signaling pathway in epithelial keratinocytes, further promoting cell death.[1]
Caption: SLS-induced signaling cascade.
Experimental Protocols
Hemolysis Assay for this compound
This protocol provides a method for determining the hemolytic activity of SLO.
Materials:
-
Purified this compound
-
Human or rabbit red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or other reducing agent
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension: Wash RBCs three times with cold PBS by centrifugation. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Activate SLO: Since SLO is oxygen-labile, it needs to be activated by a reducing agent. Prepare a stock solution of SLO in cold deionized water and immediately before use, dilute it in PBS containing a reducing agent like DTT (final concentration of 40 mM).[9]
-
Serial Dilutions: Perform serial two-fold dilutions of the activated SLO solution in a 96-well plate.
-
Incubation: Add the 2% RBC suspension to each well containing the SLO dilutions. Include a negative control (RBCs in PBS with DTT only) and a positive control for 100% lysis (RBCs in distilled water).
-
Incubate: Incubate the plate at 37°C for 30 minutes.[9]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate Hemolytic Units (HU): One hemolytic unit is defined as the amount of toxin that causes 50% lysis of the RBCs.[9] The HU can be calculated from the dilution of SLO that gives an absorbance value halfway between the negative and positive controls.
Caption: Workflow for SLO Hemolysis Assay.
Keratinocyte Cytotoxicity Assay for Streptolysin S
This protocol assesses the cytotoxic effect of SLS on keratinocytes.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Streptococcus pyogenes wild-type and ΔsagA (SLS-deficient) mutant strains
-
Ethidium (B1194527) homodimer-1 or Propidium (B1200493) Iodide
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture HaCaT cells to 90% confluence in 6-well plates.
-
Bacterial Culture: Grow wild-type and ΔsagAS. pyogenes to the desired growth phase in appropriate broth.
-
Infection: Wash the HaCaT cells with PBS and replace with fresh DMEM/10% FBS. Infect the cells with wild-type or ΔsagA bacteria at a specific multiplicity of infection (MOI), for example, 10.
-
Incubation: Incubate the infected cells for a defined period (e.g., 4-6 hours) at 37°C in a 5% CO₂ incubator.
-
Staining: After incubation, add a membrane-impermeable DNA dye such as ethidium homodimer-1 or propidium iodide to the wells. These dyes will only enter and stain the nuclei of cells with compromised membrane integrity.
-
Visualization and Quantification: Visualize the stained (dead) cells using a fluorescence microscope. For quantification, the fluorescence intensity can be measured using a plate reader.
-
Analysis: Compare the percentage of dead cells in wells infected with wild-type bacteria to those infected with the ΔsagA mutant to determine the SLS-dependent cytotoxicity.
Caption: Workflow for SLS Cytotoxicity Assay.
Conclusion
This compound and Streptolysin S are critical virulence factors of Streptococcus pyogenes, each with a distinct and complex role in pathogenesis. SLO, a well-characterized pore-forming toxin, and SLS, a unique post-translationally modified peptide, both contribute significantly to host cell damage and inflammation. A thorough understanding of their differences in structure, function, and interaction with host cells is paramount for the development of effective strategies to combat GAS infections. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their efforts to target these potent bacterial weapons and mitigate the diseases they cause. Further research into the precise mechanisms of SLS action and the interplay between both toxins during infection will undoubtedly reveal new avenues for therapeutic intervention.
References
- 1. Streptolysin S Promotes Programmed Cell Death and Enhances Inflammatory Signaling in Epithelial Keratinocytes during Group A Streptococcus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New hemolytic method for determination of antithis compound in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Streptococcal Exotoxin this compound Activates Mast Cells To Produce Tumor Necrosis Factor Alpha by p38 Mitogen-Activated Protein Kinase- and Protein Kinase C-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation of hemolytic and lymphocyte-transforming activities of streptolysin S preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptolysin S-like virulence factors: the continuing sagA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. The Streptococcus pyogenes Signaling Peptide SpoV Regulates this compound and Enhances Survival in Murine Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces the Ubiquitination and Degradation of Pro-IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Streptolysin S targets the sodium-bicarbonate cotransporter NBCn1 to induce inflammation and cytotoxicity in human keratinocytes during Group A Streptococcal infection [frontiersin.org]
- 14. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic effects of this compound and streptolysin s enhance the virulence of poorly encapsulated group a streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of this compound in a Mouse Model of Invasive Group A Streptococcal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. THE TOXIC ACTION OF PREPARATIONS CONTAINING THE OXYGEN-LABILE HEMOLYSIN OF STREPTOCOCCUS PYOGENES: III. INDUCTION IN MICE OF TEMPORARY RESISTANCE TO THE LETHAL EFFECT OF THE TOXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
The Role of Streptolysin O in Beta-Hemolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptolysin O (SLO) is a potent, pore-forming exotoxin produced by Group A, C, and G streptococci, and is a key contributor to the characteristic beta-hemolysis observed on blood agar (B569324) plates. This technical guide provides an in-depth examination of the molecular mechanisms by which SLO induces erythrocyte lysis. We will explore the structure-function relationship of the toxin, the step-by-step process of pore formation, and the subsequent cellular events. This guide also includes detailed experimental protocols for assessing SLO activity and quantitative data to support further research and therapeutic development.
Introduction to this compound and Beta-Hemolysis
Beta-hemolysis is the complete lysis of red blood cells in the vicinity of a bacterial colony, resulting in a clear zone on a blood agar plate. This phenomenon is a critical diagnostic marker for certain pathogenic bacteria, particularly Streptococcus pyogenes. One of the primary virulence factors responsible for this is this compound (SLO), a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family of toxins. SLO is an oxygen-labile protein that plays a significant role in the pathogenesis of streptococcal infections beyond its hemolytic activity, including the modulation of host immune responses. Understanding the precise mechanism of SLO-mediated hemolysis is crucial for the development of novel anti-virulence strategies to combat streptococcal diseases.
Molecular Mechanism of this compound-Mediated Beta-Hemolysis
The hemolytic action of this compound is a multi-step process that involves the binding of the toxin to the erythrocyte membrane, followed by oligomerization and the formation of large transmembrane pores. This ultimately leads to the disruption of cellular integrity and osmotic lysis.
Structure of this compound
SLO is a water-soluble monomeric protein with a molecular weight of approximately 60-70 kDa. It is comprised of four distinct domains. Domain 4 is crucial for the initial recognition and binding to cholesterol in the target cell membrane. A highly conserved undecapeptide motif within domain 4 is essential for this interaction.
The Process of Pore Formation
The formation of a functional pore by SLO can be broken down into the following key steps:
-
Monomer Binding: Soluble SLO monomers diffuse and bind to cholesterol molecules present in the erythrocyte membrane. This binding is a prerequisite for all subsequent steps.
-
Oligomerization: Once bound to the membrane, the SLO monomers undergo a conformational change, allowing them to laterally diffuse and associate with other monomers, forming arc-shaped and eventually complete ring-shaped oligomers. These oligomeric pre-pore complexes are composed of approximately 35-50 SLO monomers.[1]
-
Membrane Insertion and Pore Formation: Following the formation of the pre-pore complex, a significant conformational change occurs, leading to the insertion of transmembrane β-hairpins from each monomer into the lipid bilayer. This collective insertion creates a large, stable β-barrel pore in the erythrocyte membrane.
The resulting pores are large, with an inner diameter estimated to be between 23 and 45 nm.[1][2] This substantial size allows for the unrestricted passage of ions and small molecules, as well as larger molecules like hemoglobin, leading to the rapid lysis of the red blood cell.
Quantitative Data on this compound
The following tables summarize key quantitative parameters of this compound, providing a reference for researchers in the field.
| Parameter | Value | References |
| Molecular Weight | ~60-70 kDa | [3] |
| Number of Domains | 4 | |
| Active Form | Reduced | [4] |
| Inactive Form | Oxidized | [4] |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | References |
| Pore Inner Diameter | 23.2 ± 5.2 nm to 44.5 ± 7.9 nm | [1] |
| Monomers per Oligomer | ~35-50 | [1] |
| Specific Activity (Recombinant) | 1 x 10⁸ IU/mg | [5] |
| Hemolytic Unit (HU) Definition | 50% lysis of a 2% red blood cell suspension at 37°C for 30 minutes. | [6] |
Table 2: Functional Characteristics of this compound Pores and Activity
Host Cell Signaling Pathways Activated by this compound
Beyond its direct lytic effects, the pores formed by SLO can trigger intracellular signaling cascades in host cells, contributing to the inflammatory response and pathogenesis of streptococcal infections.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
Sub-lytic concentrations of SLO can lead to the activation of the p38 MAPK pathway in various cell types, including mast cells.[7] This activation is thought to be a response to the cellular stress induced by membrane permeabilization and ion flux. Activation of this pathway can lead to the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[7]
NLRP3 Inflammasome Activation
The formation of SLO pores causes a significant efflux of intracellular potassium (K+). This drop in cytosolic K+ concentration is a potent trigger for the activation of the NLRP3 inflammasome. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.
Experimental Protocols
Purification of Recombinant this compound
This protocol outlines a general procedure for the purification of recombinant SLO, often expressed with a purification tag (e.g., His-tag) in E. coli.
Materials:
-
E. coli cell paste expressing recombinant SLO
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Dialysis Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
-
Dialysis tubing
Procedure:
-
Resuspend the E. coli cell paste in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the recombinant SLO from the column using Elution Buffer.
-
Collect the elution fractions and analyze for the presence of SLO by SDS-PAGE.
-
Pool the fractions containing pure SLO and dialyze against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration of the purified SLO (e.g., by Bradford assay).
-
Store the purified SLO at -80°C in aliquots.
Hemolysis Assay for this compound Activity
This protocol is for determining the hemolytic activity of a this compound preparation.
Materials:
-
Purified this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT)
-
Freshly washed red blood cells (e.g., from rabbit or human)
-
96-well U-bottom microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Red Blood Cells:
-
Centrifuge whole blood to pellet the erythrocytes.
-
Wash the pellet three times with cold PBS, centrifuging and resuspending between each wash.
-
Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.
-
-
Activation of SLO:
-
Prepare a stock solution of SLO in PBS.
-
Just before use, add a reducing agent (e.g., 2 mM DTT) to the SLO solution to activate the toxin.
-
-
Hemolysis Assay:
-
In a 96-well plate, perform serial two-fold dilutions of the activated SLO solution in PBS.
-
Add the 2% red blood cell suspension to each well.
-
Include control wells:
-
Negative control: Red blood cells in PBS only (0% lysis).
-
Positive control: Red blood cells in a hypotonic solution (e.g., water) or with a detergent like Triton X-100 (100% lysis).
-
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact red blood cells.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm (for hemoglobin release).
-
-
Calculation of Hemolytic Units (HU):
-
Determine the dilution of SLO that causes 50% hemolysis compared to the positive control.
-
The reciprocal of this dilution is the hemolytic titer in Hemolytic Units (HU) per volume of the original SLO solution.
-
Visualizations
Caption: Mechanism of this compound-mediated hemolysis.
Caption: Experimental workflow for a hemolysis assay.
Caption: Signaling pathways activated by this compound.
Conclusion
This compound is a critical virulence factor that significantly contributes to the beta-hemolytic phenotype of pathogenic streptococci. Its mechanism of action, involving cholesterol-dependent binding, oligomerization, and the formation of large transmembrane pores, is a well-defined process that leads to erythrocyte lysis. Furthermore, the cellular perturbations caused by SLO pores can trigger important host signaling pathways, influencing the inflammatory response to infection. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals working to understand and combat streptococcal diseases. Future research in this area may focus on the development of inhibitors of SLO pore formation as a novel therapeutic strategy.
References
- 1. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanism of pore formation on erythrocyte membrane by streptolysin-O] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of this compound secreted by Streptococcus equisimilis (group C) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New hemolytic method for determination of antithis compound in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction and Expression of Recombinant Streptolysin-O and Preevaluation of Its Use in Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the N-Terminal Domain in the Function of Streptolysin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptolysin O (SLO), a key virulence factor of Streptococcus pyogenes, is a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family of pore-forming toxins. While the canonical four-domain structure of CDCs is well-characterized, SLO possesses a unique N-terminal extension of approximately 70 amino acids. This domain, often referred to as Domain 0, is frequently subjected to proteolytic cleavage post-secretion. Historically considered non-essential for hemolytic activity, emerging evidence reveals a critical and distinct role for this N-terminal domain in the full pathogenic potential of SLO. This technical guide provides an in-depth examination of the N-terminal domain's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to this compound and its Domain Architecture
This compound is a 63 kDa exotoxin that plays a significant role in the pathogenesis of streptococcal infections.[1][2] Like other members of the CDC family, SLO binds to cholesterol-rich membranes of eukaryotic cells, oligomerizes, and forms large transmembrane pores, leading to cell lysis.[1][3] The canonical structure of CDCs consists of four domains (D1-D4). Domain 4 is primarily responsible for the initial recognition of and binding to the host cell membrane.[1][2][3] Following membrane binding, significant conformational changes facilitate the oligomerization of SLO monomers and the insertion of transmembrane hairpins from domain 3 to form the pore.
Distinct from many other CDCs, SLO has a notable N-terminal extension of about 70 residues.[4] This region does not share sequence homology with other known proteins and is often cleaved by streptococcal proteases following secretion.[4] While early studies suggested this domain was dispensable for the toxin's hemolytic activity, recent research has unveiled its crucial involvement in a non-lytic function: the translocation of other bacterial effector proteins into the host cell cytoplasm.
The N-Terminal Domain: Beyond Pore Formation
The primary function attributed to the N-terminal domain of SLO is its indispensable role in Cytokinin-Mediated Translocation (CMT). This process involves the delivery of other streptococcal virulence factors, most notably NAD+-glycohydrolase (also known as SPN), directly into the host cell's cytosol.[5][6] This translocation occurs independently of the pore-forming activity of SLO.[7][8] In fact, SLO mutants incapable of forming pores can still effectively translocate SPN.[8] This indicates a sophisticated, dual-function mechanism for SLO, where the main body of the protein mediates pore formation, while the N-terminal domain acts as a dedicated translocation apparatus.
The translocation of SPN into the cytoplasm has significant pathological consequences. SPN depletes the host cell's supply of NAD+, a critical coenzyme in cellular metabolism, which ultimately contributes to cytotoxicity and enhanced bacterial survival within the host.[5][6]
Quantitative Analysis of N-Terminal Domain Function
While the N-terminal domain is not essential for hemolysis, its presence can modulate the overall efficiency of the toxin. The following table summarizes the functional differences between the full-length SLO and its N-terminally truncated form.
| Functional Parameter | Full-Length SLO | N-Terminal Truncated SLO | Reference |
| Hemolytic Activity (HU/mg) | ~415,000 | Not significantly different | [9] |
| SPN Translocation Efficiency | High | Abolished | [10] |
| Binding Affinity (to cholesterol membranes) | Unaltered | Unaltered | [11] |
| Oligomerization Kinetics | Unaltered | Unaltered | [11] |
Experimental Protocols
Site-Directed Mutagenesis for N-Terminal Truncation of SLO
This protocol describes the generation of an N-terminally truncated SLO mutant (e.g., ΔN70-SLO) using site-directed mutagenesis.
Materials:
-
pET vector containing the full-length slo gene
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
Forward and reverse primers flanking the N-terminal deletion site
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers that anneal to the regions flanking the N-terminal 70 amino acids of the slo gene. The primers should be complementary to each other and contain the desired deletion.
-
PCR Amplification: Perform PCR using the full-length slo plasmid as a template and the designed primers. Use a high-fidelity DNA polymerase to minimize errors. The PCR reaction will amplify the entire plasmid, excluding the N-terminal coding sequence.
-
DpnI Digestion: Digest the PCR product with DpnI restriction enzyme at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli DH5α cells.
-
Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA. Verify the deletion by DNA sequencing.
Purification of Recombinant Full-Length and Truncated SLO
Materials:
-
E. coli BL21(DE3) cells expressing either full-length or truncated His-tagged SLO
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Expression: Grow the E. coli cultures to mid-log phase and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SLO protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against PBS to remove imidazole (B134444) and for buffer exchange.
-
Purity Assessment: Analyze the purity of the protein by SDS-PAGE.
Hemolysis Assay
This assay measures the hemolytic activity of SLO by quantifying the release of hemoglobin from red blood cells.
Materials:
-
Purified SLO (full-length or truncated)
-
Freshly isolated red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Serial Dilution of SLO: Prepare serial dilutions of the SLO protein in PBS in a 96-well plate.
-
Incubation: Add the 2% RBC suspension to each well containing the SLO dilutions. Include a negative control (RBCs in PBS only) and a positive control (RBCs with a cell lysis agent like Triton X-100).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 541 nm using a spectrophotometer.
-
Calculation of Hemolytic Units (HU): One hemolytic unit is defined as the amount of SLO required to cause 50% lysis of the RBCs.
SPN Translocation Assay
This assay determines the efficiency of SLO-mediated translocation of SPN into host cells.
Materials:
-
Host cells (e.g., HeLa cells)
-
Purified full-length or truncated SLO
-
Purified recombinant SPN (e.g., with a fluorescent tag)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Seed the host cells in appropriate culture plates or on coverslips and allow them to adhere.
-
Treatment: Treat the cells with a sub-lytic concentration of either full-length or truncated SLO in the presence of fluorescently-tagged SPN.
-
Incubation: Incubate the cells for a defined period to allow for translocation to occur.
-
Washing: Wash the cells thoroughly to remove extracellular SLO and SPN.
-
Visualization/Quantification:
-
Fluorescence Microscopy: Visualize the intracellular localization of the fluorescently-tagged SPN.
-
Flow Cytometry: Quantify the percentage of cells that have internalized the fluorescent SPN.
-
Visualizing the Mechanisms
Experimental Workflow for Assessing N-Terminal Domain Function
References
- 1. Structural basis underlying the synergism of NADase and SLO during group A Streptococcus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional features of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the Streptococcus pyogenes NAD+ Glycohydrolase Translocation Domain and Its Essential Role in Toxin Binding to Oropharyngeal Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the Streptococcus pyogenes NAD+ Glycohydrolase Translocation Domain and Its Essential Role in Toxin Binding to Oropharyngeal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptococcus pyogenes cytolysin-mediated translocation does not require pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptococcus pyogenes cytolysin-mediated translocation does not require pore formation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of this compound from Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Evolutionary Trajectory of a Potent Pore-Former: Unraveling the Origins of Streptolysin O
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Streptolysin O (SLO), a key virulence factor of the human pathogen Streptococcus pyogenes, is a potent pore-forming toxin belonging to the cholesterol-dependent cytolysin (B1578295) (CDC) family. Its ability to disrupt host cell membranes is central to the pathogenesis of streptococcal infections. Understanding the evolutionary origins of SLO provides critical insights into the emergence of bacterial virulence and can inform the development of novel therapeutics. This technical guide synthesizes current knowledge on the evolutionary history of SLO, detailing the phylogenetic relationships, molecular mechanisms driving its evolution, and the experimental methodologies used to elucidate its origins. We present quantitative data in structured tables, provide detailed experimental protocols, and visualize complex biological and experimental workflows using Graphviz to offer a comprehensive resource for the scientific community.
Introduction: this compound and the Cholesterol-Dependent Cytolysin Family
This compound is a secreted protein toxin that binds to cholesterol in the membranes of eukaryotic cells.[1] Upon binding, SLO monomers oligomerize to form large transmembrane pores, leading to cell lysis.[1] This cytolytic activity contributes significantly to the pathology of diseases caused by S. pyogenes, ranging from pharyngitis to severe invasive conditions like necrotizing fasciitis and streptococcal toxic shock syndrome.[1]
SLO is a member of the extensive family of cholesterol-dependent cytolysins (CDCs), which are produced by a variety of Gram-positive bacteria.[2] Members of the CDC family share a conserved four-domain structure and a high degree of sequence similarity, suggesting a common evolutionary ancestor.[2] The evolution of these toxins is a dynamic process, with evidence pointing towards horizontal gene transfer (HGT) as a primary mechanism for their dissemination and diversification among bacterial species.
Phylogenetic and Genetic Evidence for the Evolution of this compound
The evolutionary history of SLO is intertwined with that of other CDCs. Phylogenetic analyses consistently place SLO within a clade of related toxins, highlighting its shared ancestry. The primary mechanism believed to be responsible for the spread of the slo gene and other virulence factors in Streptococcus pyogenes is horizontal gene transfer.
Data Presentation: Comparative Genomics of this compound
Quantitative data from sequence analyses and genomic studies provide compelling evidence for the evolutionary relationships of SLO.
Table 1: Amino Acid and Nucleotide Sequence Homology of this compound with Other Cholesterol-Dependent Cytolysins
| Toxin | Producing Bacterium | Amino Acid Homology with SLO (%) | Nucleotide Homology with slo (%) |
| Perfringolysin O (PFO) | Clostridium perfringens | 65 | 60 |
| Pneumolysin (PLY) | Streptococcus pneumoniae | 42 | 48 |
| Listeriolysin O (LLO) | Listeria monocytogenes | Homologous | Not detectable |
Table 2: GC Content Analysis of the Streptococcus pyogenes Genome and Virulence-Associated Regions
| Genomic Feature | Average GC Content (%) | Implication for HGT |
| S. pyogenes Genome | 38.5 | Baseline for comparison |
| Virulence genes near prophage integration sites | 26-30 | Atypical GC content suggests acquisition from a different genetic background |
Key Signaling Pathways Modulated by this compound
SLO's interaction with host cells extends beyond simple pore formation, triggering complex signaling cascades that contribute to the host inflammatory response and cell death.
Pro-inflammatory Signaling: p38 MAPK and JNK Pathways
At sublethal concentrations, SLO can activate mast cells and other immune cells to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This activation is mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways.[3]
NF-κB Signaling Pathway
The NF-κB pathway, a central regulator of inflammation and immunity, is also modulated by SLO. In some contexts, SLO can inhibit the RANKL-induced activation of NF-κB by preventing the phosphorylation of IκBα and the p65 subunit.[4] Conversely, NF-κB activation is required for caspase-1 activation in response to S. pyogenes infection, a process dependent on SLO.[5]
Induction of Apoptosis
SLO is a potent inducer of apoptosis in various host cells, including macrophages.[6] This process is initiated through the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-3.[6]
Experimental Protocols for Studying SLO Evolution
Investigating the evolutionary origins of SLO involves a multi-pronged approach combining computational and molecular techniques.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the evolution of a bacterial toxin like SLO.
Protocol 1: Phylogenetic Analysis of the slo Gene
Objective: To determine the evolutionary relationship of SLO with other CDCs.
Materials:
-
Computer with internet access
-
MEGA (Molecular Evolutionary Genetics Analysis) software
-
FASTA formatted nucleotide or amino acid sequences of slo and other CDC genes
Procedure:
-
Sequence Retrieval: Obtain FASTA sequences of the slo gene from different S. pyogenes strains and sequences of homologous CDC genes (e.g., pfo, ply, llo) from public databases like NCBI GenBank.
-
Multiple Sequence Alignment:
-
Open MEGA software.
-
Import the FASTA files.
-
Align the sequences using ClustalW or MUSCLE algorithms with default parameters. Visually inspect and manually edit the alignment if necessary.
-
-
Phylogenetic Model Selection:
-
Use the "Find Best DNA/Protein Model" feature in MEGA to determine the most appropriate substitution model for the aligned sequences based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
-
-
Phylogenetic Tree Construction:
-
Construct the phylogenetic tree using the Maximum Likelihood (ML) or Neighbor-Joining (NJ) method.
-
Select the substitution model determined in the previous step.
-
-
Bootstrap Analysis:
-
Assess the statistical reliability of the tree topology by performing a bootstrap analysis with 1000 replicates.
-
-
Tree Visualization and Interpretation:
-
Visualize the resulting phylogenetic tree. The branching patterns indicate the evolutionary relationships, and bootstrap values on the nodes represent the confidence in those branches.
-
Protocol 2: DNA-DNA Hybridization (Southern Blotting) to Detect HGT
Objective: To identify the presence of the slo gene in different bacterial strains and infer potential HGT events.
Materials:
-
Genomic DNA from various bacterial strains
-
Restriction enzymes
-
Agarose (B213101) gel electrophoresis system
-
Nylon or nitrocellulose membrane
-
UV cross-linker or vacuum oven
-
Hybridization oven
-
slo-specific DNA probe labeled with a radioactive or chemiluminescent marker
-
Hybridization and wash buffers
-
X-ray film or digital imaging system
Procedure:
-
Genomic DNA Digestion: Digest 10-15 µg of genomic DNA from each strain with one or more restriction enzymes overnight.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.
-
DNA Transfer (Blotting):
-
Depurinate the gel in 0.25 M HCl for 10-15 minutes (for fragments >10 kb).
-
Denature the DNA in the gel with 0.5 M NaOH, 1.5 M NaCl for 30-45 minutes.
-
Neutralize the gel in 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.5) for 30 minutes.
-
Transfer the DNA from the gel to a nylon or nitrocellulose membrane overnight via capillary action.
-
-
DNA Fixation: Fix the transferred DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours.
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization solution to block non-specific binding.
-
Denature the labeled slo probe by boiling and add it to the hybridization solution.
-
Incubate the membrane with the probe overnight at the appropriate hybridization temperature.
-
-
Washing: Wash the membrane with a series of low and high stringency wash buffers to remove the unbound probe.
-
Detection: Expose the membrane to X-ray film or a digital imaging system to visualize the bands corresponding to the slo gene. The presence and pattern of bands across different strains can indicate the presence and potential transfer of the gene.
Protocol 3: Single-Nucleotide Polymorphism (SNP) Analysis
Objective: To identify genetic variations in the slo gene and flanking regions across different S. pyogenes isolates.
Materials:
-
Genomic DNA from multiple S. pyogenes isolates
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for read mapping (e.g., BWA) and variant calling (e.g., GATK, FreeBayes)
Procedure:
-
Whole-Genome Sequencing (WGS): Perform WGS of the bacterial isolates to generate high-quality sequencing reads.
-
Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and trim low-quality bases and adapter sequences.
-
Read Mapping: Align the quality-filtered reads from each isolate to a high-quality reference genome of S. pyogenes using a mapping tool like BWA-MEM.
-
Variant Calling: Use a variant calling tool like GATK HaplotypeCaller or FreeBayes to identify SNPs in the slo gene and its flanking regions.
-
SNP Filtering: Filter the identified SNPs based on quality scores, read depth, and mapping quality to remove potential false positives.
-
SNP Annotation: Annotate the filtered SNPs to determine their location (e.g., coding region, non-coding region) and effect (e.g., synonymous, non-synonymous).
-
Comparative Analysis: Compare the SNP profiles across the different isolates to identify patterns of variation that may be linked to evolutionary divergence or adaptation.
Conclusion
The evolutionary history of this compound is a compelling example of how bacterial virulence factors evolve and disseminate. The evidence strongly supports a model where a common ancestral cholesterol-dependent cytolysin has diversified and spread among various bacterial species, primarily through horizontal gene transfer. The atypical GC content of virulence-associated regions in S. pyogenes and the high degree of sequence homology among CDCs provide robust support for this hypothesis. By employing a combination of phylogenetic, genomic, and molecular techniques, researchers can continue to unravel the intricate evolutionary pathways of SLO and other bacterial toxins. This knowledge is not only fundamental to our understanding of microbial evolution but also crucial for the development of novel strategies to combat infectious diseases.
References
- 1. The Streptococcal Exotoxin this compound Activates Mast Cells To Produce Tumor Necrosis Factor Alpha by p38 Mitogen-Activated Protein Kinase- and Protein Kinase C-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol-dependent cytolysin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound derived from Streptococcus pyogenes inhibits RANKL-induced osteoclastogenesis through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Southern blot - Wikipedia [en.wikipedia.org]
- 6. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Streptolysin O-Induced Cell Lysis: Principles and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles governing cell lysis induced by Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes. It details the molecular mechanism of action, quantitative parameters, cellular consequences, and standard experimental protocols for studying and utilizing this potent cytolysin (B1578295).
Introduction to this compound (SLO)
This compound is a key virulence factor of Group A Streptococci and the archetypal member of the cholesterol-dependent cytolysin (CDC) family of bacterial toxins.[1][2] As a secreted, water-soluble monomer, SLO targets eukaryotic cells by binding to cholesterol in the plasma membrane, where it undergoes a series of conformational changes to form large transmembrane pores.[3][4] This action leads to a loss of ionic homeostasis, dissipation of membrane potential, and ultimately, cell lysis. Beyond its role in pathogenesis, SLO is a widely used tool in cell biology for the controlled permeabilization of plasma membranes, allowing the delivery of macromolecules into the cytosol of living cells.[5][6]
The Molecular Mechanism of SLO-Induced Pore Formation
The process of SLO-mediated cell lysis is a multi-step event involving membrane binding, oligomerization, and insertion to form a functional pore.[7]
-
Monomer Binding: Soluble SLO monomers (Mr ~69,000) initially bind to the target cell membrane.[4][8] This binding is primarily mediated by an interaction with membrane cholesterol, which is considered the principal receptor for the toxin.[9][10] The binding step can occur at low temperatures (e.g., 0-4°C) and is largely independent of ionic strength, suggesting hydrophobic interactions are key.[9][11]
-
Oligomerization: Once bound to the membrane, SLO monomers diffuse laterally and oligomerize. This temperature-dependent process involves the assembly of 34 to 80 monomers into arc-shaped and, ultimately, large ring-shaped pre-pore complexes on the membrane surface.[10][12][13]
-
Pore Insertion: Following oligomerization, a significant conformational change occurs, causing the pre-pore complex to insert into the lipid bilayer. This creates a stable, large transmembrane β-barrel pore.[10] Electron microscopy reveals that even incomplete arc-shaped oligomers can form functional pores, which are extended by the successive addition of more monomers.[12][14]
This mechanism is visualized in the following logical diagram:
Quantitative Data on SLO-Induced Lysis
The efficiency of SLO-induced lysis is dependent on several factors, including toxin concentration, cell type, membrane cholesterol content, and temperature. The following tables summarize key quantitative parameters reported in the literature.
| Property | Value | Notes | Source(s) |
| Molecular Weight | ~69 kDa | For the soluble monomer. | [4][8] |
| Pore Composition | 34 - 80 monomers | The number of monomers can vary, affecting pore size. | [10][12] |
| Pore Diameter (Inner) | Up to 30 nm | Can reach up to 44.5 nm for some mutant forms. | [4][8][15] |
| Permeable Size Limit | Up to 100-150 kDa | Allows passage of large molecules like antibodies. | [5][6][16] |
| Primary Receptor | Membrane Cholesterol | Essential for initial binding. | [3][9][10] |
| Cell Type | Assay | SLO Concentration | Incubation Time | Outcome | Source(s) |
| HeLa Cells | Permeabilization | 0.10 - 0.40 µg/ml | 5 min (binding) + 5 min (pore formation) | PI uptake | [16] |
| THP-1 Cells | Reversible Permeabilization | 20 ng/ml | 10 - 15 min | ~80% permeabilization | [5] |
| HEp-2 Cells | Cytotoxicity (IC50) | ~3 µg/ml | 6 hours | 50% reduction in cell viability | [17] |
| Rabbit Erythrocytes | Hemolysis | 2400 units/mL (stock) | 30 min (binding) + 30 min (lysis) | Hemoglobin release | [18] |
Downstream Signaling and Cellular Responses
Sub-lytic concentrations of SLO can trigger complex cellular signaling cascades. The formation of a pore allows for the influx of extracellular ions, such as Ca²⁺, which acts as a critical second messenger.
In mast cells, SLO-induced membrane permeabilization leads to the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC).[19][20] This activation results in the production and release of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[20] This suggests that SLO can modulate the host immune response independently of its lytic activity.
Additionally, SLO can modulate other pathways, such as inhibiting RANKL-induced osteoclastogenesis via the NF-κB signaling pathway and inducing the ubiquitination and degradation of pro-IL-1β in macrophages.[2][21]
Experimental Protocols
The lytic activity of SLO is commonly quantified using hemolysis assays (with red blood cells) or cytotoxicity assays (with nucleated cells).
Hemolysis Inhibition Assay
This assay measures the ability of antibodies or other inhibitors to block SLO-mediated lysis of red blood cells (RBCs).[18][22]
Materials:
-
This compound (SLO) toxin
-
Thiol-reducing agent (e.g., DTT)
-
Defibrinated rabbit or sheep blood
-
Phosphate-Buffered Saline (PBS)
-
96-well U-bottom and flat-bottom plates
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare RBC Suspension: Wash defibrinated blood cells with PBS until the supernatant is clear. Resuspend the RBC pellet to a final concentration of 5% (v/v) in PBS.
-
Activate SLO: SLO is a thiol-activated toxin. Prepare a working solution of SLO in PBS containing a reducing agent like DTT (e.g., 15 mM final concentration).[18]
-
Prepare Samples: Serially dilute test samples (e.g., human sera) in PBS in a 96-well U-bottom plate.
-
Inhibition Step: Add the activated SLO solution to each well containing the diluted samples. Incubate at room temperature for 30 minutes to allow antibodies to bind to the toxin.[18]
-
Lysis Step: Add the 5% RBC suspension to all wells. Incubate the plate at 37°C for 30 minutes.[18]
-
Pellet Cells: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.[18]
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well flat-bottom plate. Measure the absorbance of the released hemoglobin at 540 nm.[18]
-
Controls: Include controls for 0% lysis (RBCs only) and 100% lysis (RBCs + SLO without inhibitor).
-
Analysis: Calculate the percentage of hemolysis inhibition relative to controls. An IC50 value (the dilution that inhibits 50% of SLO activity) can be determined by fitting a sigmoidal curve to the data.[18]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell lysis by measuring the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from damaged cells into the culture supernatant.[23][24]
Materials:
-
Target cells (e.g., HeLa, A375)
-
This compound (SLO)
-
96-well flat-bottom tissue culture plates
-
Commercial LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis buffer (e.g., 2% Triton X-100) for maximum release control
-
Spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at an optimal density and culture until adhered.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of SLO diluted in serum-free medium.
-
Incubation: Incubate the plate at 37°C for the desired time period to induce cytotoxicity (e.g., 1-6 hours).
-
Prepare Controls:
-
Collect Supernatant: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[26] Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well assay plate.
-
LDH Reaction: Prepare the LDH reaction solution according to the kit manufacturer's protocol and add it to each well of the new assay plate.[26]
-
Incubation & Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. Add the stop solution and measure the absorbance at 490 nm.[23][24]
-
Analysis: Calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
The following diagram illustrates a typical workflow for an LDH assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound derived from Streptococcus pyogenes inhibits RANKL-induced osteoclastogenesis through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptolysin - Wikipedia [en.wikipedia.org]
- 4. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Characteristics of this compound Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 12. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 13. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Streptococcal Exotoxin this compound Activates Mast Cells To Produce Tumor Necrosis Factor Alpha by p38 Mitogen-Activated Protein Kinase- and Protein Kinase C-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Induces the Ubiquitination and Degradation of Pro-IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Portal [ourarchive.otago.ac.nz]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. scientificlabs.co.uk [scientificlabs.co.uk]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. media.cellsignal.com [media.cellsignal.com]
Streptolysin O: A Technical Guide for Immunological Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Streptolysin O (SLO)
This compound (SLO) is a potent, pore-forming exotoxin secreted by most strains of Gram-positive bacteria Streptococcus pyogenes (Group A Streptococcus). As a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family, SLO plays a critical role in the pathogenesis of streptococcal infections by disrupting host cell membranes. This activity, however, also makes it an invaluable tool in immunology research, enabling the selective permeabilization of plasma membranes to study intracellular processes, induce specific cellular responses, and investigate the mechanisms of membrane repair. This guide provides a comprehensive overview of SLO, its mechanisms, and its applications in immunological studies.
SLO is a 60 kDa protein that binds to cholesterol in the plasma membrane of eukaryotic cells.[1] Upon binding, SLO monomers oligomerize to form large ring-shaped pores with a diameter of approximately 30 nm.[2] This pore formation is a multi-step process that is temperature-dependent, with binding occurring at low temperatures and pore formation proceeding at 37°C.[3] The pores are large enough to allow the passage of molecules up to 150 kDa, including proteins like antibodies, into the cytoplasm while leaving organelles intact.[4][5]
Mechanism of Action
The primary mechanism of SLO involves its ability to form transmembrane pores in a cholesterol-dependent manner. This process can be dissected into two main stages:
-
Binding: SLO monomers initially bind to cholesterol-rich domains in the plasma membrane of target cells. This binding is a temperature-independent process and can occur at 0-4°C without inducing pore formation.[3][6]
-
Oligomerization and Pore Formation: Following binding, and upon warming to 37°C, the SLO monomers undergo a conformational change and oligomerize to form arc- and ring-shaped structures that insert into the lipid bilayer, creating large transmembrane pores.[2][6] The formation of these pores disrupts the integrity of the cell membrane, leading to the leakage of ions and small molecules, and ultimately, cell lysis at high concentrations.
Data Presentation: Quantitative Aspects of this compound Activity
The activity of this compound is typically quantified in Hemolytic Units (HU). One Hemolytic Unit is defined as the amount of SLO that causes 50% lysis of a 2% suspension of red blood cells in phosphate-buffered saline (pH 7.4) after 30 minutes of incubation at 37°C.[7] The specific activity of purified recombinant SLO can be as high as 1,200,000 - 2,000,000 HU/mg.[8]
The optimal concentration of SLO for experimental use is highly dependent on the cell type and the intended application. It is crucial to titrate SLO for each new cell line and experimental setup to achieve the desired effect, whether it be reversible permeabilization or cytotoxicity.
| Application | Cell Type | SLO Concentration | Incubation Time & Temperature | Expected Outcome | Reference(s) |
| Reversible Permeabilization | THP-1 cells | 20 - 100 ng/mL | 10-15 min at 37°C | 60-80% of cells permeabilized | [5] |
| HeLa cells | 0.10 - 0.40 µg/mL | 5 min on ice, then 5 min at 32°C | Dose-dependent permeabilization | [4] | |
| Adherent cells (general) | 20 - 500 ng/mL | 10-15 min at 37°C | Reversible pore formation | [5] | |
| Cytotoxicity/Apoptosis Induction | HEp-2 cells | 3 µg/mL (IC50) | 6 hours | Cell death | [9][10] |
| Macrophages and Neutrophils | Dose-dependent | 4 hours | Apoptosis | [11] | |
| NLRP3 Inflammasome Activation | Macrophages | Varies (used in context of live bacteria) | N/A | Caspase-1 activation and IL-1β secretion | [12][13] |
Experimental Protocols
I. Reversible Permeabilization of Adherent Cells
This protocol allows for the introduction of macromolecules into the cytoplasm of living cells.
Materials:
-
This compound (recombinant)
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Complete cell culture medium with 1-2 mM Ca²⁺
-
Molecule of interest for delivery (e.g., fluorescently labeled antibody)
-
Adherent cells cultured in a 24-well plate
Procedure:
-
Cell Preparation: Culture adherent cells to 70-80% confluency.
-
Washing: Gently wash the cells twice with pre-warmed (37°C) HBSS without Ca²⁺/Mg²⁺.
-
SLO Binding: Add the desired concentration of SLO (previously titrated, typically in the range of 20-500 ng/mL) diluted in HBSS without Ca²⁺/Mg²⁺ containing the molecule to be delivered. Incubate on ice (0-4°C) for 5-10 minutes to allow SLO to bind to the cell membrane.[6]
-
Washing: Remove the SLO-containing solution and wash the cells twice with cold HBSS without Ca²⁺/Mg²⁺ to remove unbound SLO.
-
Pore Formation: Add pre-warmed (37°C) HBSS without Ca²⁺/Mg²⁺ and incubate at 37°C for 5-15 minutes to induce pore formation.[6]
-
Resealing: To reseal the pores, remove the HBSS and add complete cell culture medium containing 1-2 mM Ca²⁺. Incubate at 37°C. Membrane repair will commence, entrapping the molecule of interest within the cells.[5]
-
Analysis: The cells can now be used for downstream applications such as fluorescence microscopy or flow cytometry.
II. Hemolytic Activity Assay
This assay is used to determine the activity of a this compound preparation.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
2% suspension of human red blood cells (RBCs) in PBS
-
Dithiothreitol (DTT) for SLO activation
-
96-well microtiter plate
Procedure:
-
SLO Activation: If required, activate the SLO by incubating with a reducing agent like DTT according to the manufacturer's instructions.
-
Serial Dilution: Prepare serial dilutions of the activated SLO in PBS in a 96-well plate.
-
Incubation: Add the 2% RBC suspension to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[7]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Analysis: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release. A well with RBCs and PBS only serves as the negative control (0% lysis), and a well with RBCs and a potent lysing agent (e.g., Triton X-100) or distilled water serves as the positive control (100% lysis).
-
Calculation: Determine the dilution of SLO that causes 50% hemolysis. This corresponds to one Hemolytic Unit.[7]
III. NLRP3 Inflammasome Activation in Macrophages
This protocol describes the use of SLO in the context of bacterial infection to induce NLRP3 inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
Live Streptococcus pyogenes (wild-type and an isogenic SLO-deficient mutant as a control)
-
Complete cell culture medium
-
ELISA kit for IL-1β
Procedure:
-
Cell Priming: Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3 components.
-
Infection: Infect the primed macrophages with live wild-type S. pyogenes or the SLO-deficient mutant at a specific multiplicity of infection (MOI).
-
Incubation: Incubate for a designated period (e.g., 1-4 hours) to allow for SLO secretion and subsequent inflammasome activation.
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using an ELISA kit. A significant increase in IL-1β secretion in response to the wild-type strain compared to the SLO-deficient mutant indicates SLO-dependent NLRP3 inflammasome activation.[12][13]
Visualizations: Signaling Pathways and Experimental Workflows
SLO-Induced NLRP3 Inflammasome Activation
Caption: SLO-mediated pore formation leads to potassium efflux, activating the NLRP3 inflammasome.
Experimental Workflow for SLO-Mediated Cell Permeabilization
Caption: Step-by-step workflow for reversible cell permeabilization using this compound.
Logical Relationship of SLO Effects on Immune Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 3. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. asone-int.com [asone-int.com]
- 9. Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity [frontiersin.org]
- 11. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the Nlrp3 Inflammasome by Streptococcus pyogenes Requires this compound and NF-κB Activation but Proceeds Independently of TLR Signaling and P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires this compound and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Streptolysin O-Based Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO) is a pore-forming exotoxin produced by most strains of Group A Streptococcus (GAS). As a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family, SLO binds to cholesterol in the plasma membrane of eukaryotic cells. Following binding, SLO monomers oligomerize to form large transmembrane pores, leading to the disruption of membrane integrity, leakage of cellular contents, and ultimately, cell lysis.[1][2] This cytotoxic activity is a key virulence factor in GAS infections. The ability of SLO to permeabilize cell membranes has also been harnessed as a tool in cell biology to introduce macromolecules into the cytoplasm.
This document provides a detailed protocol for a this compound-based cytotoxicity assay using the Lactate (B86563) Dehydrogenase (LDH) release method. The LDH assay is a reliable and widely used colorimetric method to quantify cell death by measuring the activity of LDH, a stable cytosolic enzyme, released from damaged cells into the surrounding culture medium.[3][4][5][6][7]
Principle of the Assay
The assay is performed in two main stages. First, target cells are incubated with varying concentrations of this compound. The SLO will form pores in the cell membranes of susceptible cells, leading to cell lysis. In the second stage, the amount of LDH released into the culture supernatant is quantified. This is achieved through a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) into a red formazan (B1609692) product. The intensity of the red color is proportional to the amount of LDH released and is measured spectrophotometrically at 490 nm.[4][5][7]
Mechanism of this compound-Induced Pore Formation
This compound-mediated cytotoxicity is a multi-step process that begins with the binding of soluble SLO monomers to cholesterol in the target cell membrane. Upon binding, multiple monomers oligomerize to form arc-shaped and eventually complete ring-shaped pre-pore complexes on the membrane surface.[1][2][8] This is followed by a conformational change that results in the insertion of the complex into the lipid bilayer, forming a large aqueous pore with a diameter of up to 30 nm.[1] The formation of these pores disrupts the osmotic balance of the cell, leading to the influx of ions and water, swelling, and eventual lysis.
Caption: Mechanism of this compound pore formation.
Experimental Protocol: LDH Cytotoxicity Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials and Reagents
-
Target mammalian cells (e.g., HeLa, A549, or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound (recombinant or purified)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LDH Cytotoxicity Assay Kit (containing Lysis Solution and Reaction Mixture)
-
96-well flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of ~680 nm
Experimental Workflow
Caption: Experimental workflow for the SLO cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture target cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Preparation of Controls and SLO Treatment:
-
On a separate 96-well plate or in microcentrifuge tubes, prepare serial dilutions of this compound in serum-free culture medium.
-
Set up the following controls in triplicate on the cell plate:
-
Spontaneous LDH Release (Negative Control): Add 10 µL of serum-free medium to the wells.
-
Maximum LDH Release (Positive Control): Add 10 µL of 10X Lysis Solution (from the LDH kit) to the wells.
-
Vehicle Control: Add 10 µL of the buffer in which SLO is diluted to the wells.
-
-
Carefully remove the culture medium from the remaining wells and add 100 µL of the various SLO dilutions.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1 to 4 hours).
-
-
LDH Measurement:
-
Following incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Add 50 µL of the LDH Reaction Mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 680 nm to correct for background.
-
Data Presentation and Analysis
Data Analysis
-
Subtract the 680 nm absorbance reading (background) from the 490 nm absorbance reading for all wells.
-
Calculate the percentage of cytotoxicity using the following formula:[4][7]
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Value: Absorbance of cells treated with SLO.
-
Spontaneous Release: Absorbance of untreated cells (negative control).
-
Maximum Release: Absorbance of cells treated with Lysis Solution (positive control).
-
Quantitative Data Summary
The following table provides representative data for a this compound cytotoxicity assay performed on a mammalian cell line.
| This compound Concentration (U/mL) | Mean Absorbance (490 nm) | Calculated % Cytotoxicity |
| 0 (Spontaneous Release) | 0.250 | 0% |
| 50 | 0.450 | 15.4% |
| 100 | 0.700 | 34.6% |
| 250 | 1.150 | 69.2% |
| 500 | 1.500 | 96.2% |
| Lysis Buffer (Maximum Release) | 1.550 | 100% |
Note: These are example data. Actual absorbance values and calculated cytotoxicity will vary depending on the cell type, cell number, SLO activity, and incubation time.
Troubleshooting
-
High Background in Spontaneous Release Wells: This may be due to poor cell health, over-confluency, or harsh pipetting. Ensure gentle handling of cells and use a healthy, sub-confluent culture.
-
Low Signal in Maximum Release Wells: This could indicate insufficient cell numbers or incomplete lysis. Optimize cell seeding density and ensure the lysis buffer is added and mixed properly.
-
High Variability Between Replicates: This can be caused by inconsistent cell seeding or inaccurate pipetting. Ensure a homogenous cell suspension and use calibrated pipettes.
By following this detailed protocol, researchers can accurately quantify the cytotoxic effects of this compound and other pore-forming toxins, providing valuable insights for both basic research and drug development applications.
References
- 1. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 2. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Reversible Permeabilization of Mammalian Cells Using Streptolysin O
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pnas.org [pnas.org]
- 3. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 5. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 7. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-permeabilized cell system for studying trans-acting activities of exogenous nuclear proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repair of injured plasma membrane by rapid Ca2+-dependent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repair of injured plasma membrane by rapid Ca2+-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Toxin Pores Endocytosed During Plasma Membrane Repair Traffic into the Lumen of MVBs for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Delivery of membrane impermeable molecules to primary mouse T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound clearance through sequestration into blebs that bud passively from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Probe Delivery Using Streptolysin O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Streptolysin O (SLO), a pore-forming toxin from Streptococcus pyogenes, to deliver fluorescent probes into living cells. This technique allows for the transient permeabilization of the cell membrane, enabling the entry of a wide range of fluorescent molecules for various intracellular imaging and analysis applications.
Introduction
This compound is a bacterial exotoxin that binds to cholesterol in the plasma membrane of eukaryotic cells.[1][2][3] Upon binding, SLO monomers oligomerize to form large pores, with diameters estimated to be around 30 nm.[1][3] This process creates a temporary gateway for the delivery of macromolecules, including fluorescently labeled antibodies, dextrans, and small molecule probes, with a molecular weight of up to 150 kDa, into the cytoplasm.[4][5][6] A key advantage of this method is its reversibility; following permeabilization, cells can repair the membrane pores and remain viable for subsequent live-cell imaging and functional studies.[7][8][9][10] This technique is applicable to a variety of adherent and non-adherent cell lines.[4][5][9][10]
Mechanism of Action
The delivery of fluorescent probes using SLO involves a multi-step process that begins with the binding of SLO monomers to cholesterol-rich regions of the plasma membrane.[1][2][3] This interaction is temperature-independent.[11] Following binding, the monomers undergo a temperature-dependent oligomerization process, inserting into the lipid bilayer and forming arc-shaped and ring-shaped pores.[1][2][11] These pores allow for the passive diffusion of fluorescent probes from the extracellular medium into the cytoplasm. The cell's natural membrane repair mechanisms, which are dependent on Ca²⁺ and calmodulin, subsequently reseal these pores, trapping the fluorescent probes inside the now-intact cell.[9][10]
Signaling Pathways and Experimental Workflow
The introduction of SLO can trigger cellular signaling pathways. For instance, at sublethal doses, SLO can activate mast cells to produce tumor necrosis factor-alpha (TNF-α) via the p38 mitogen-activated protein (MAP) kinase pathway.[12] It can also induce the ubiquitination and degradation of pro-IL-1β and activate the Nlrp3 inflammasome.[13][14][15] Understanding these potential off-target effects is crucial for interpreting experimental results.
Experimental Workflow
The general workflow for delivering fluorescent probes using SLO is a straightforward two-step process: permeabilization and recovery.[4] This involves incubating the cells with an optimized concentration of SLO, followed by the introduction of the fluorescent probe and a recovery period to allow for membrane resealing.
Caption: A generalized workflow for fluorescent probe delivery using this compound.
SLO-Induced Signaling Pathway
Caption: Simplified diagram of signaling pathways activated by this compound.
Quantitative Data Summary
The efficiency of SLO-mediated delivery and its impact on cell viability are critical parameters. The optimal concentration of SLO must be determined empirically for each cell line and experimental condition.
| Parameter | Typical Range/Value | Cell Type(s) | Reference(s) |
| Optimal SLO Concentration | 20-500 ng/mL | Various | [9] |
| 200-0 U/mL (gradient) | Various | [4] | |
| >0.2 µg/mL for >90% permeabilization | HeLa | [16] | |
| Permeabilization Efficiency | >85% of cells | CHO-K1 | [7][8] |
| 60-80% of total cell population | THP-1 | [9] | |
| Cell Viability Post-Recovery | High, cells able to divide | CHO-K1 | [7][8] |
| >85% membrane resealing within 4h | Primary mouse T lymphocytes | [17] | |
| Molecular Weight Cutoff | <150 kDa | Various | [4][5][6] |
| ~100 kDa | Various | [9][10] | |
| Pore Size | ~30 nm | N/A | [1][3] |
| SLO Incubation Time | 7-10 minutes | CHO-K1 | [7][8] |
| 10-15 minutes | Various | [9] | |
| Probe Incubation Time | 5 minutes (on ice) | CHO-K1 | [7][8] |
Experimental Protocols
Protocol 1: Optimization of SLO Concentration
This protocol is essential for determining the optimal SLO concentration that maximizes probe delivery while minimizing cell death.
Materials:
-
This compound (SLO)
-
Reducing agent (e.g., TCEP or DTT)
-
Cell culture medium appropriate for your cell line
-
Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺
-
A membrane-impermeant fluorescent dye (e.g., Propidium (B1200493) Iodide or a fluorescently labeled dextran)
-
96-well plate suitable for microscopy
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate and culture until they reach the desired confluency.
-
SLO Activation: Prepare a stock solution of SLO and activate it with the reducing agent according to the manufacturer's instructions. For example, incubate with 10 mM TCEP for 20 minutes at 37°C.[8]
-
Serial Dilution: Prepare a series of SLO dilutions in PBS without Ca²⁺/Mg²⁺. A typical starting range is a serial dilution from a high concentration (e.g., 500 ng/mL or 200 U/mL) down to zero.[4][9]
-
Permeabilization:
-
Wash the cells once with PBS without Ca²⁺/Mg²⁺.
-
Add the different concentrations of activated SLO to the wells.
-
Incubate at 37°C for 10-15 minutes.[9]
-
-
Probe Addition:
-
Wash the cells three times with PBS.
-
Add the membrane-impermeant fluorescent dye to each well.
-
Incubate on ice for 5 minutes.[4]
-
-
Washing and Imaging:
-
Wash the cells three times with an appropriate buffer (e.g., Tyrode's solution) to remove the excess dye.[4]
-
Add fresh cell culture medium.
-
Image the cells using fluorescence microscopy.
-
-
Analysis: Determine the lowest SLO concentration that results in a high percentage of fluorescently labeled cells (ideally >80%) with minimal signs of cell death (e.g., membrane blebbing, detachment).[4] An optimal concentration should result in less than 10% cell death as assessed by a viability dye like propidium iodide.[4]
Protocol 2: Delivery of a Fluorescent Probe into Living Cells
This protocol describes the general procedure for delivering a fluorescent probe of interest into your target cells using the optimized SLO concentration.
Materials:
-
Optimized concentration of activated SLO (from Protocol 1)
-
Fluorescent probe of interest
-
Cell culture medium
-
PBS without Ca²⁺/Mg²⁺
-
Recovery Buffer (e.g., complete cell culture medium containing serum)
Procedure:
-
Cell Preparation: Grow cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Permeabilization:
-
Wash the cells once with PBS without Ca²⁺/Mg²⁺.
-
Add the optimized concentration of activated SLO and incubate at 37°C for the optimized time (typically 10-15 minutes).
-
-
Probe Loading:
-
Recovery:
-
Wash the cells three times with an appropriate buffer to remove the unbound probe.
-
Add pre-warmed recovery buffer (e.g., complete medium with serum) to the cells.
-
Incubate at 37°C in a CO₂ incubator for at least 30 minutes to allow for membrane resealing.[7][8] The recovery time can be extended up to 4 hours.[17]
-
-
Live-Cell Imaging: The cells are now ready for live-cell imaging.
Troubleshooting
-
Low Permeabilization Efficiency:
-
Increase the SLO concentration or incubation time.
-
Ensure the SLO is properly activated with a fresh reducing agent.
-
Check the confluency of the cells, as this can affect the required SLO concentration.[4]
-
-
High Cell Death:
-
Decrease the SLO concentration or incubation time.
-
Ensure the recovery buffer is complete and pre-warmed.
-
Minimize the exposure time to SLO.
-
-
High Background Fluorescence:
-
Ensure thorough washing after probe incubation to remove all unbound probes.
-
SLO-formed pores can allow small, unbound fluorophores to escape, which can help reduce background.[4]
-
Conclusion
The use of this compound provides a powerful and versatile method for delivering fluorescent probes into living cells. By carefully optimizing the experimental conditions, researchers can achieve high delivery efficiency while maintaining cell viability, enabling a wide range of applications in cell biology, drug discovery, and advanced microscopy.
References
- 1. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 2. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Labeling proteins inside living cells using external fluorophores for microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 9. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Induces the Ubiquitination and Degradation of Pro-IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires this compound and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Induces the Ubiquitination and Degradation of Pro-IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Delivery of membrane impermeable molecules to primary mouse T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Streptolysin O in Studying Lipid Rafts: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes, has emerged as a valuable tool for investigating the structure and function of lipid rafts.[1][2] These cholesterol- and sphingolipid-rich microdomains in the plasma membrane serve as organizing centers for signal transduction, protein trafficking, and membrane internalization.[1][3][4] SLO's utility stems from its cholesterol-dependent mechanism of action; it binds to cholesterol in the plasma membrane, oligomerizes, and forms large pores.[5][6][7][8] This process not only allows for the controlled permeabilization of the cell membrane but also directly impacts the integrity and function of lipid rafts, making SLO an effective probe for their study.[1][2]
Recent studies have further elucidated that SLO preferentially binds to cholesterol within lipid rafts by initially interacting with glycosphingolipids, which act as co-receptors and concentrate the toxin in these microdomains.[9][10] This targeted action provides a more specific means to manipulate and study lipid raft-dependent cellular processes compared to broader cholesterol-depleting agents.[11]
These application notes provide detailed protocols and quantitative data for utilizing SLO to study lipid rafts, including methods for cell permeabilization, analysis of lipid raft integrity, and investigation of raft-dependent signaling pathways.
Key Applications of SLO in Lipid Raft Research
-
Controlled Cell Permeabilization: SLO creates pores in the plasma membrane, allowing the introduction of molecules such as antibodies, peptides, or fluorescent probes into the cytoplasm to study processes localized to lipid rafts without lysing the cell.[12][13][14]
-
Disruption of Lipid Raft Integrity and Function: By sequestering cholesterol and inducing membrane repair processes, SLO can be used to disrupt the normal function of lipid rafts, enabling the study of their role in various cellular events like B-cell activation.[1][2][11]
-
Investigation of Lipid Raft-Mediated Endocytosis: The cellular response to SLO-induced pore formation involves a lipid raft-mediated endocytic process to remove the pores, providing a model to study this internalization pathway.[1][2]
-
Studying Protein Localization and Signaling in Lipid Rafts: By observing the effect of SLO-induced raft disruption on protein localization and signaling cascades, researchers can elucidate the role of these microdomains in specific pathways.[1][15][16]
-
Drug Delivery Studies: The interaction of SLO with lipid rafts can be exploited to understand and develop drug delivery systems that target these specific membrane domains.[17][18]
Quantitative Data Summary
The optimal concentration of SLO and incubation conditions are cell-type dependent and must be empirically determined.[12] The goal is typically to achieve 60-80% cell permeabilization while maintaining cell viability.[12]
| Cell Type | SLO Concentration | Incubation Time & Temperature | Outcome | Reference |
| THP cells | 20 ng/ml | 10 min at 37°C | ~80% permeabilization | [12] |
| THP cells | 100 ng/ml | 10 min at 37°C | ~95% permeabilization | [12] |
| COS cells | Varies (titration) | 10 min | Reversible permeabilization, ATP recovery after 4h | [12][19] |
| RBL 2H3 cells | 50-100 ng/ml | Not specified | 20-60% permeabilization, inhibition of granule secretion | [12] |
| HCT116 cells | 100-200 U/mL | 10 min at 37°C | >50% permeabilization with <10% cell death | [13] |
| HeLa cells | 0.10 - 0.40 mg/ml | 5 min on ice, then 5 min at 32°C | Concentration-dependent permeabilization | [20] |
| Platelets | 0.8 U/mL | 10 min at 25°C | Cytosol access without significant granule membrane damage | [21] |
| P. falciparum-infected RBCs | ~25 units (1 HU for 10^8 RBCs) | 6 min at room temperature | Preferential lysis of uninfected RBCs over infected RBCs | [22] |
Note: SLO activity can be expressed in Hemolytic Units (HU) or mass/volume. It is recommended to titrate each new batch of SLO.[12] 1 mg/ml of SLO is approximately equivalent to 50,000 HU/ml.[12]
Experimental Protocols
Protocol 1: Reversible Cell Permeabilization with SLO
This protocol allows for the temporary permeabilization of cells to introduce macromolecules into the cytosol.
Materials:
-
This compound (SLO)
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺
-
HEPES buffer
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide or Trypan Blue for viability staining
-
Complete cell culture medium
-
Molecule of interest for delivery (e.g., fluorescently labeled antibody, peptide)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, perform the experiment directly on the culture plate. For suspension cells, harvest and wash the cells.
-
SLO Activation (if required): Some commercial preparations of SLO require activation with a reducing agent like DTT. Follow the manufacturer's instructions.
-
Titration of SLO: To determine the optimal SLO concentration, perform a dose-response experiment. a. Resuspend cells in Ca²⁺-free HBSS with 30 mM HEPES, pH 7.2. b. Add a range of SLO concentrations (e.g., 20-500 ng/ml or 0-200 U/mL).[12][13] c. Incubate for 10-15 minutes at 37°C.[12] d. Assess permeabilization by adding a viability dye like Trypan Blue or Propidium Iodide and analyzing via microscopy or flow cytometry. The optimal concentration should permeabilize 60-80% of the cells.[12]
-
Permeabilization and Delivery: a. Resuspend the target cells in Ca²⁺-free HBSS. b. Add the optimal concentration of SLO and the molecule to be delivered. c. Incubate for 10-15 minutes at 37°C.[12]
-
Cell Resealing: a. To reseal the pores, add Ca²⁺ to the buffer (final concentration ~1-2 mM). Resealing can occur at 4°C.[12] b. Incubate for at least 20 minutes.[13] c. Wash the cells with complete culture medium to remove excess SLO and non-internalized molecules.
-
Analysis: The cells can now be cultured for further experiments or analyzed immediately to confirm the delivery of the molecule of interest.
Protocol 2: Studying the Role of Lipid Rafts in B-Cell Receptor (BCR) Signaling
This protocol uses SLO to disrupt lipid rafts and assess the impact on BCR activation.[1][2]
Materials:
-
Primary B-cells or B-cell line
-
SLO
-
Antigen for BCR stimulation (e.g., F(ab')₂ anti-IgM/IgG)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-phospho-tyrosine, anti-CD19)
-
Fluorescently labeled cholera toxin B subunit (CTX-B) to label GM1 in lipid rafts
-
Fixation and permeabilization buffers for flow cytometry
-
Microscope slides for fluorescence microscopy
Procedure:
-
Cell Preparation: Isolate and prepare B-cells for stimulation.
-
SLO Treatment and BCR Stimulation: a. Pre-treat B-cells with a sub-lytic concentration of SLO (determined by titration) for a short period (e.g., 10 minutes) to disrupt lipid rafts. b. Stimulate the B-cells with the antigen in the continued presence of SLO. c. Include control groups: untreated cells, cells treated with SLO only, and cells stimulated with antigen only.
-
Analysis of BCR Signaling by Flow Cytometry: a. Fix and permeabilize the cells according to standard protocols. b. Stain with fluorescently labeled antibodies against markers of BCR activation, such as anti-phospho-tyrosine. c. Analyze the fluorescence intensity by flow cytometry to quantify the level of BCR signaling in the different treatment groups. A reduction in phosphorylation in SLO-treated cells would suggest a role for lipid rafts in signaling.[1]
-
Visualization of Lipid Raft Disruption by Fluorescence Microscopy: a. Co-stain the cells with fluorescently labeled CTX-B to visualize lipid rafts and a fluorescently labeled antibody against the BCR. b. In unstimulated cells, BCR and lipid rafts may show a diffuse distribution. c. Upon antigen stimulation, BCR is expected to cluster within lipid rafts. d. In SLO-treated cells, this antigen-induced clustering should be impaired.[1] e. Image the cells using fluorescence or confocal microscopy.
Protocol 3: Isolation of Lipid Rafts after SLO Treatment
This protocol describes how to isolate detergent-resistant membranes (DRMs), which are enriched in lipid raft components, after treating cells with SLO.
Materials:
-
Cells of interest
-
SLO
-
Lysis buffer containing 1% Triton X-100
-
Sucrose (B13894) solutions (e.g., 40%, 30%, and 5% in lysis buffer)
-
Ultracentrifuge and tubes
-
Protein markers for lipid rafts (e.g., Flotillin, Caveolin) and non-raft membranes (e.g., Calnexin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with or without SLO as described in the previous protocols.
-
Cell Lysis: a. Harvest and wash the cells in cold PBS. b. Lyse the cells in ice-cold lysis buffer containing 1% Triton X-100 for 30 minutes on ice.[23][24]
-
Sucrose Gradient Ultracentrifugation: a. Mix the cell lysate with an equal volume of 80% sucrose to achieve a final concentration of 40% sucrose. b. In an ultracentrifuge tube, carefully layer 30% sucrose and then 5% sucrose on top of the 40% sucrose-lysate mixture.[23][24] c. Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection and Analysis: a. After centrifugation, lipid rafts will float to the interface between the 5% and 30% sucrose layers due to their lower buoyant density.[23][24] b. Carefully collect fractions from the top of the gradient. c. Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against lipid raft and non-raft marker proteins to confirm the successful isolation of DRMs. d. Compare the protein composition of DRMs from SLO-treated and untreated cells to identify proteins whose localization to lipid rafts is affected by SLO.
Visualizations
Signaling Pathway: SLO Interaction with Lipid Rafts
Caption: Mechanism of this compound interaction with lipid rafts, leading to pore formation and subsequent cellular responses.
Experimental Workflow: Studying BCR Signaling Using SLO
Caption: Workflow for investigating the role of lipid rafts in B-cell receptor (BCR) signaling using SLO.
Logical Relationship: SLO as a Tool for Lipid Raft Research
Caption: Logical flow from SLO's mechanism of action to its applications in lipid raft research.
References
- 1. Use of this compound (SLO) to Study the Function of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 2. Use of this compound (SLO) to Study the Function of Lipid Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein sorting by lipid phase-like domains supports emergent signaling function in B lymphocyte plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cholesterol-Dependent Cytolysins, a Family of Versatile Pore-Forming Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of membrane damage by streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptolysin - Wikipedia [en.wikipedia.org]
- 9. SLO co-opts host cell glycosphingolipids to access cholesterol-rich lipid rafts for enhanced pore formation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SLO co-opts host cell glycosphingolipids to access cholesterol-rich lipid rafts for enhanced pore formation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of this compound-Induced Membrane Damage as a Method of Studying the Function of Lipid Rafts During B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 15. Live-cell monitoring of protein localization to membrane rafts using protein-fragment complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Live-cell monitoring of protein localization to membrane rafts using protein-fragment complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploiting lipid raft transport with membrane targeted nanoparticles: A strategy for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid rafts as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Selective permeabilization of the host cell membrane of Plasmodium falciparum-infected red blood cells with this compound and equinatoxin II - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isolation of Membrane Rafts and Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Method for Quantifying Streptolysin O Hemolytic Units: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO) is a pore-forming exotoxin produced by most strains of Group A Streptococcus (Streptococcus pyogenes). As a key virulence factor, SLO contributes to the pathogenesis of streptococcal infections by lysing eukaryotic cells, including erythrocytes. The quantification of SLO's hemolytic activity is crucial for studying its mechanism of action, evaluating the efficacy of potential inhibitors, and assessing immune responses. This document provides detailed protocols and application notes for the quantification of this compound hemolytic units.
A hemolytic unit (HU) is typically defined as the amount of SLO that causes 50% lysis of a standard suspension of red blood cells under specific conditions.[1] The assay involves incubating serially diluted SLO with a fixed concentration of red blood cells and then quantifying the released hemoglobin by measuring the absorbance of the supernatant.
Data Presentation
Table 1: Example of this compound Dose-Response and Hemolytic Unit Determination
| SLO Concentration (ng/mL) | Absorbance (540 nm) | Percent Hemolysis (%) |
| 0 (Negative Control) | 0.050 | 0 |
| 10 | 0.150 | 10.5 |
| 20 | 0.350 | 31.6 |
| 25 | 0.525 | 50.0 |
| 50 | 0.850 | 84.2 |
| 100 | 0.940 | 93.7 |
| Triton X-100 (Positive Control) | 0.950 | 100 |
Note: The data presented in this table is illustrative. Actual results will vary depending on the specific activity of the SLO preparation, the source of red blood cells, and other experimental conditions. The concentration of SLO that yields 50% hemolysis represents one Hemolytic Unit (HU) per the reaction volume.
Table 2: Key Parameters and Recommended Ranges for SLO Hemolytic Assay
| Parameter | Recommended Value/Range | Notes |
| Red Blood Cells (RBCs) | 2% (v/v) suspension (human, rabbit, or sheep) | The source of RBCs can influence the results; consistency is key.[2] |
| SLO Diluent | Phosphate-Buffered Saline (PBS) with a reducing agent (e.g., DTT) | SLO is oxygen-labile and requires a reduced environment for activity.[3] |
| Incubation Temperature | 37°C | Optimal temperature for enzymatic activity.[1] |
| Incubation Time | 30 minutes | Sufficient time for hemolysis to occur.[1] |
| Wavelength for Absorbance | 540 nm | Corresponds to the peak absorbance of hemoglobin.[2] |
Experimental Protocols
Principle
The hemolytic activity of this compound is quantified by measuring the amount of hemoglobin released from lysed red blood cells. A suspension of red blood cells is incubated with varying concentrations of SLO. Following incubation, intact cells are pelleted by centrifugation, and the amount of hemoglobin in the supernatant is determined spectrophotometrically at 540 nm. The percentage of hemolysis is calculated relative to a positive control (100% lysis) and a negative control (0% lysis).
Materials and Reagents
-
This compound (lyophilized powder)
-
Human, rabbit, or sheep red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or other suitable reducing agent
-
Triton X-100 or distilled water (for 100% lysis control)
-
96-well round-bottom microtiter plates
-
Spectrophotometer capable of reading at 540 nm
-
Centrifuge with a plate rotor
Preparation of Reagents
-
Red Blood Cell Suspension (2% v/v):
-
Wash the red blood cells three times with cold PBS, centrifuging at 500 x g for 5 minutes and aspirating the supernatant after each wash.
-
After the final wash, resuspend the packed RBCs to create a 2% (v/v) suspension in PBS. For example, add 200 µL of packed RBCs to 9.8 mL of PBS.
-
-
Activated this compound Solution:
-
Reconstitute the lyophilized SLO in cold PBS containing a reducing agent (e.g., 1-10 mM DTT) to the desired stock concentration. The final concentration should be determined based on the manufacturer's instructions or preliminary experiments. SLO is oxygen-labile, and its hemolytic activity is dependent on the reduced state of its thiol group.[3]
-
Experimental Procedure
-
Prepare Serial Dilutions of SLO:
-
In a 96-well round-bottom plate, prepare serial dilutions of the activated SLO solution in PBS. It is recommended to perform two-fold serial dilutions to cover a broad range of concentrations.
-
-
Set Up Controls:
-
Negative Control (0% Lysis): Wells containing only the RBC suspension and PBS (no SLO).
-
Positive Control (100% Lysis): Wells containing the RBC suspension and a lysing agent like 0.1% Triton X-100 or distilled water.
-
-
Incubation:
-
Add 50 µL of the 2% RBC suspension to each well containing the SLO dilutions and controls.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
-
Centrifugation:
-
After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs and cell debris.[2]
-
-
Measure Absorbance:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.[2]
-
Data Analysis and Calculation of Hemolytic Units
-
Calculate Percent Hemolysis:
-
The percentage of hemolysis for each SLO concentration is calculated using the following formula:
-
-
Determine Hemolytic Units (HU):
-
Plot the percent hemolysis against the SLO concentration (often on a logarithmic scale) to generate a dose-response curve.
-
The concentration of SLO that results in 50% hemolysis (HU₅₀) is determined from this curve. This value represents one hemolytic unit under the specified assay conditions.
-
Visualizations
Mechanism of this compound-Induced Hemolysis
Caption: Mechanism of this compound (SLO) induced hemolysis.
Experimental Workflow for Quantifying SLO Hemolytic Units
Caption: Experimental workflow for the quantification of SLO hemolytic units.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New hemolytic method for determination of antithis compound in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Streptolysin O in Host-Pathogen Interaction Studies
Introduction
Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes, is a critical virulence factor in host-pathogen interactions.[1][2] This thiol-activated cytolysin (B1578295) belongs to the family of cholesterol-dependent cytolysins (CDCs) and exerts its effects by binding to cholesterol in host cell membranes.[1][3] Following binding, SLO monomers oligomerize to form large transmembrane pores, which can have diameters of up to 30-35 nm.[3][4][5] This pore-forming activity disrupts membrane integrity, leading to cell lysis at high concentrations. However, at sub-lytic concentrations, SLO can induce a range of signaling events within the host cell, making it an invaluable tool for studying cellular responses to bacterial toxins and membrane damage.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to utilize this compound in studying various aspects of host-pathogen interactions, including membrane permeabilization for macromolecule delivery, induction of inflammasome activation, and analysis of host cell signaling pathways.
Key Applications of this compound
This compound's unique properties make it a versatile tool in several key research areas:
-
Reversible Cell Permeabilization: The large pores formed by SLO can be exploited to deliver molecules, such as fluorescent probes, antibodies, and even small proteins (up to 100 kDa), into the cytosol of living cells.[4][5][6][7] The pores can be resealed in a Ca²⁺-dependent manner, allowing for the study of intracellular processes in viable cells.[4][5]
-
Inflammasome Activation: SLO is a potent activator of the NLRP3 inflammasome in macrophages.[8][9][10][11][12] The pore-forming activity of SLO is essential for this process, which leads to the secretion of pro-inflammatory cytokines like IL-1β and can induce a form of programmed cell death known as pyroptosis.[8][10]
-
Host Cell Signaling: Beyond inflammasome activation, SLO can trigger various other signaling pathways. For instance, at sublethal doses, it can activate p38 MAP kinase and protein kinase C in mast cells, leading to the production of TNF-α.[13]
-
Modulation of Cellular Processes: SLO has been shown to interfere with cellular processes such as the internalization of S. pyogenes by inhibiting clathrin-dependent uptake.[14] It can also induce the ubiquitination and degradation of pro-IL-1β.[15]
Data Presentation: Quantitative Parameters for this compound Experiments
The optimal experimental conditions for using this compound are highly dependent on the cell type and the specific application. The following tables summarize key quantitative data gathered from various studies to serve as a starting point for experimental design.
| Parameter | Cell Type | Concentration/Value | Purpose | Reference |
| SLO Concentration for Permeabilization | THP-1 cells | 20 ng/ml | Reversible permeabilization for propidium (B1200493) iodide influx | [4] |
| Adherent COS cells | Varies (titration needed) | Reversible permeabilization | [16] | |
| Various cell lines | Titration to achieve 60-80% permeabilization | General molecule delivery | [4][5] | |
| Incubation Time for Permeabilization | General | 10-15 minutes at 37°C | Pore formation | [4][5] |
| Resealing Conditions | General | Addition of 1-2 mM Ca²⁺ | Membrane repair | [5] |
| Inflammasome Activation | Differentiated THP-1 cells | Priming: 100 ng/mL LPS for 4h | NLRP3 inflammasome activation | [8] |
| Differentiated THP-1 cells | Infection with SLO-producing GAS (MOI 40) for 2h | IL-1β and LDH release | [8] | |
| Molecule Delivery Capacity | General | Up to 100 kDa | Delivery of macromolecules into the cytosol | [4][5] |
| FITC-labeled albumin | 10⁵–10⁶ molecules per cell | Quantification of delivery | [4][5] |
Experimental Protocols
Protocol 1: Reversible Permeabilization of Mammalian Cells for Macromolecule Delivery
This protocol describes the use of SLO to transiently permeabilize mammalian cells, allowing the introduction of macromolecules into the cytoplasm. The cells can subsequently be resealed and used for downstream applications.
Materials:
-
This compound (commercially available)
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
30 mM HEPES, pH 7.2
-
Macromolecule of interest for delivery (e.g., fluorescently labeled dextran, antibodies)
-
Complete cell culture medium containing 1-2 mM Ca²⁺
-
Trypan blue or Propidium Iodide for assessing permeabilization
Procedure:
-
Cell Preparation: Culture adherent or suspension cells to the desired confluency or density. For adherent cells, perform the experiment directly in the culture plate. For suspension cells, wash and resuspend them in HBSS without Ca²⁺/Mg²⁺ containing 30 mM HEPES.
-
SLO Titration (Crucial Step): The optimal SLO concentration varies between cell types.[4]
-
Prepare a series of SLO dilutions in HBSS without Ca²⁺/Mg²⁺.
-
Treat cells with different SLO concentrations for 15 minutes at 37°C.
-
Assess permeabilization by adding Trypan blue or propidium iodide and counting the percentage of stained cells.
-
Select the SLO concentration that results in 60-80% permeabilization.[4][5]
-
-
Permeabilization and Molecule Delivery:
-
Membrane Resealing:
-
Downstream Analysis: The resealed cells are viable and can be used for various downstream assays, such as fluorescence microscopy, proliferation assays, or functional studies for several days.[4][5]
Protocol 2: Induction of NLRP3 Inflammasome Activation in Macrophages
This protocol details the steps to induce NLRP3 inflammasome activation in macrophage-like cells using SLO, leading to the release of IL-1β.
Materials:
-
THP-1 monocyte cell line
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kit for human IL-1β
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 monocytes in a culture plate at an appropriate density.
-
Differentiate the cells into macrophage-like cells by treating them with PMA (e.g., 50 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming Step (Signal 1):
-
SLO Treatment (Signal 2):
-
Sample Collection and Analysis:
-
After a defined incubation period with SLO (e.g., 2 hours), collect the cell culture supernatants.[8]
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell lysis and pyroptosis by measuring the release of LDH into the supernatant using a commercially available kit.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for reversible cell permeabilization using SLO.
Caption: SLO-mediated activation of the NLRP3 inflammasome.
Conclusion
This compound is a powerful tool for investigating the intricate interplay between bacterial pathogens and their hosts. The protocols and data presented here provide a framework for utilizing SLO to probe cellular membranes, deliver macromolecules, and dissect inflammatory signaling pathways. By carefully titrating SLO concentrations and optimizing experimental conditions, researchers can gain valuable insights into the mechanisms of bacterial pathogenesis and host defense, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of Fluorescent Probes Using this compound for Fluorescence Microscopy of Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 9. Streptolysins are the primary inflammasome activators in macrophages during Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the Nlrp3 Inflammasome by Streptococcus pyogenes Requires this compound and NF-κB Activation but Proceeds Independently of TLR Signaling and P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The Streptococcal Exotoxin this compound Activates Mast Cells To Produce Tumor Necrosis Factor Alpha by p38 Mitogen-Activated Protein Kinase- and Protein Kinase C-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Clathrin-Dependent Internalization of Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Induces the Ubiquitination and Degradation of Pro-IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preparation and Laboratory Applications of Streptolysin O: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptolysin O (SLO) is a potent, oxygen-labile pore-forming toxin produced by most strains of Group A, C, and G Streptococcus. Its ability to form pores in cholesterol-containing membranes makes it a valuable tool in laboratory research. This document provides detailed application notes and protocols for the preparation and use of this compound in common laboratory applications, including hemolysis assays and cell permeabilization for the delivery of macromolecules into living cells. Additionally, it outlines the key signaling pathways affected by SLO.
Product Information and Handling
This compound is typically supplied as a lyophilized powder. The protein's activity is dependent on its reduced state.
Storage and Stability:
| Form | Storage Temperature | Stability |
| Lyophilized Powder | 2-8°C | Up to 3 years |
| Reconstituted Solution | -20°C in aliquots | A solution stored at 2-8°C will lose ~50% activity within 10 days.[1] |
Reconstitution: Reconstitute the lyophilized powder with cold, sterile, distilled water to a desired stock concentration (e.g., 1 mg/mL).[1] Gently rotate the vial to dissolve the powder; do not vortex. For applications requiring active SLO, a reduction step is necessary.
Activation of this compound: SLO is reversibly inactivated by oxidation and must be activated by a reducing agent prior to use.[1][2]
| Reducing Agent | Recommended Concentration | Incubation |
| Dithiothreitol (DTT) | 10 mM[1] | Not specified, but typically brief |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10 mM | 20 minutes at 37°C |
| Cysteine | 20 mM[1] | Not specified |
Safety Precautions: this compound is a toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[3]
Experimental Protocols
Hemolysis Assay
This assay measures the hemolytic activity of this compound on red blood cells (RBCs). The unit definition of SLO is often based on this assay: one unit is defined as the amount of SLO that causes 50% lysis of a 2% human red blood cell suspension in phosphate-buffered saline (PBS), pH 7.4, at 37°C for 30 minutes.[1]
Materials:
-
Activated this compound solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fresh, washed red blood cells (e.g., rabbit or human)
-
96-well U-bottom plates
-
Spectrophotometer (540 nm)
Protocol:
-
Prepare Red Blood Cell Suspension: Wash fresh red blood cells three to four times with PBS by centrifugation and resuspension.[3] Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Serial Dilutions of SLO: Prepare serial two-fold dilutions of activated SLO in PBS in a 96-well plate.
-
Incubation: Add the 2% RBC suspension to each well containing the SLO dilutions.
-
Controls:
-
Positive Control (100% Lysis): RBCs incubated with water.
-
Negative Control (0% Lysis): RBCs incubated with PBS alone.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Quantification: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: The percentage of hemolysis can be calculated as follows: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
A dose-response curve can be generated by plotting the percentage of hemolysis against the SLO concentration.
Cell Permeabilization for Macromolecule Delivery
SLO can be used to create transient pores in the plasma membrane of eukaryotic cells, allowing for the delivery of molecules such as fluorescent probes, antibodies, or small proteins into the cytoplasm.[4]
Materials:
-
Activated this compound solution
-
Adherent or suspension cells
-
Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
-
The macromolecule to be delivered (e.g., fluorescently labeled dextran)
-
Complete cell culture medium
Protocol:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, grow them on coverslips or in appropriate culture plates.
-
Optimization of SLO Concentration: The optimal concentration of SLO for permeabilization with minimal cytotoxicity varies between cell types and should be determined empirically. A typical starting range is 25-200 U/mL.
-
Permeabilization:
-
Wash the cells twice with DPBS.
-
Incubate the cells with the optimized concentration of activated SLO in DPBS at 37°C for 7-10 minutes.
-
-
Macromolecule Loading:
-
Remove the SLO solution and wash the cells gently with cold DPBS.
-
Incubate the permeabilized cells with the macromolecule of interest in an appropriate buffer on ice for 5-10 minutes.
-
-
Membrane Resealing:
-
Remove the macromolecule solution and wash the cells.
-
Add complete cell culture medium to the cells and incubate at 37°C for 15-30 minutes to allow the cell membrane to reseal.
-
-
Analysis: The cells can now be analyzed, for example, by fluorescence microscopy if a fluorescent probe was delivered.
Signaling Pathways and Cellular Effects
This compound's interaction with the cell membrane can trigger various downstream signaling events.
Mechanism of Pore Formation
The primary mechanism of SLO action is the formation of pores in cholesterol-containing membranes.
Induction of Apoptosis
At higher concentrations or with prolonged exposure, SLO can induce apoptosis, primarily through the intrinsic pathway.[5]
SLO has also been shown to facilitate apoptosis by translocating NAD+ glycohydrolase (SPN) into the target cell.[2]
Activation of Inflammatory Signaling
At sublethal concentrations, SLO can activate signaling cascades in immune cells, such as mast cells, leading to the production of inflammatory cytokines like TNF-alpha. This activation can be dependent on p38 MAP kinase and protein kinase C (PKC).
References
- 1. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptolysin - Wikipedia [en.wikipedia.org]
- 3. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Streptolysin O-Induced Membrane Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common techniques used to quantify membrane damage induced by Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes. The included protocols are intended to serve as a guide for researchers in academic and industrial settings.
This compound is a key virulence factor that contributes to the pathogenesis of streptococcal infections by forming large pores in the membranes of host cells.[1][2] The ability to accurately measure this membrane damage is crucial for understanding disease mechanisms, screening for potential inhibitors, and developing novel therapeutics.
Introduction to this compound and Membrane Damage
This compound belongs to the family of cholesterol-dependent cytolysins (CDCs). The process of pore formation involves several steps:
-
Binding: SLO monomers bind to cholesterol-rich domains in the cell membrane.[1][2]
-
Oligomerization: The membrane-bound monomers oligomerize to form a prepore complex, a ring-like structure on the membrane surface.[3][4][5]
-
Pore Formation: A conformational change in the prepore complex leads to the insertion of transmembrane β-hairpins into the lipid bilayer, forming a large pore with a diameter of up to 30 nm.[1][2][3]
This pore formation disrupts the integrity of the cell membrane, leading to the leakage of ions and small molecules, and ultimately, cell death. The following sections detail various methods to quantify this membrane damage.
I. Hemolysis Assay
The hemolysis assay is a classic and straightforward method to measure SLO-induced membrane damage in red blood cells (erythrocytes). The release of hemoglobin from lysed erythrocytes is measured spectrophotometrically.
Quantitative Data Summary
| Parameter | Value | Reference |
| Principle | Spectrophotometric measurement of hemoglobin release. | [6][7] |
| Detection Wavelength | 540 nm | [6] |
| Cell Type | Red Blood Cells (e.g., rabbit, human, sheep) | [7][8] |
| Key Reagents | This compound, Red Blood Cells, Phosphate-Buffered Saline (PBS) | [9] |
| Incubation Time | 30 minutes | [9] |
| Incubation Temperature | 37°C | [9] |
Experimental Protocol
-
Preparation of Red Blood Cells (RBCs):
-
Wash fresh or commercially available red blood cells (e.g., sheep or rabbit erythrocytes) three times with cold phosphate-buffered saline (PBS), pH 7.4.
-
Centrifuge at 500 x g for 5 minutes between each wash.
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
-
Activation of this compound:
-
If required, activate SLO by incubating with a reducing agent such as dithiothreitol (B142953) (DTT) according to the manufacturer's instructions.
-
-
Hemolysis Reaction:
-
Prepare serial dilutions of activated SLO in PBS.
-
In a 96-well V-bottom plate, add 50 µL of each SLO dilution to triplicate wells.
-
Include control wells:
-
Spontaneous lysis control: 50 µL of PBS (no SLO).
-
100% lysis control: 50 µL of 1% Triton X-100.
-
-
Add 50 µL of the 2% RBC suspension to all wells.
-
Mix gently and incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each SLO concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_spontaneous) / (Abs_100%_lysis - Abs_spontaneous)] * 100
-
Workflow Diagram
II. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a widely used method to quantify plasma membrane damage in nucleated cells. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture supernatant upon membrane lysis.[10][11] The amount of released LDH is proportional to the extent of membrane damage.
Quantitative Data Summary
| Parameter | Value | Reference |
| Principle | Colorimetric or fluorometric measurement of LDH activity in the supernatant. | [10][12] |
| Detection | Absorbance at 490 nm (for colorimetric assays) | [10] |
| Cell Type | Adherent or suspension nucleated cells | [10] |
| Key Reagents | LDH assay kit (containing substrate, cofactor, and dye) | [10][13] |
| Incubation Time | 30 minutes (for LDH reaction) | [10] |
| Incubation Temperature | Room Temperature | [10] |
Experimental Protocol
-
Cell Seeding:
-
Seed cells in a 96-well flat-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment with SLO:
-
Prepare serial dilutions of activated SLO in serum-free culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the SLO dilutions to the cells.
-
Include control wells:
-
Spontaneous LDH release: 100 µL of serum-free medium (no SLO).
-
Maximum LDH release: 100 µL of serum-free medium containing 1% Triton X-100.
-
-
Incubate the plate at 37°C for the desired time period (e.g., 1-4 hours).
-
-
LDH Reaction:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., by mixing the substrate, cofactor, and dye solutions).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
If using a colorimetric assay, add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Signaling Pathway Diagram
III. Fluorescent Dye-Based Permeability Assays
Fluorescent dyes that are normally impermeable to intact cell membranes can be used to assess membrane damage. The influx of these dyes into damaged cells results in a fluorescent signal that can be quantified by fluorometry, microscopy, or flow cytometry.
A. Propidium (B1200493) Iodide (PI) Uptake Assay
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells.[14][15] When the membrane is compromised, PI enters the cell and binds to DNA, exhibiting a significant increase in fluorescence.
Quantitative Data Summary
| Parameter | Value | Reference |
| Principle | Fluorescence measurement of PI intercalated with DNA in damaged cells. | [14][16] |
| Excitation/Emission | ~488 nm / ~617 nm | [17] |
| Cell Type | Adherent or suspension nucleated cells | [16] |
| Key Reagents | Propidium Iodide, SLO, appropriate buffer | [16] |
| Instrumentation | Fluorometer, fluorescence microscope, or flow cytometer | [16][18] |
Experimental Protocol (Flow Cytometry)
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment and Staining:
-
In flow cytometry tubes, add 100 µL of the cell suspension.
-
Add the desired concentration of activated SLO.
-
Add propidium iodide to a final concentration of 1-5 µg/mL.
-
Include controls:
-
Unstained control: Cells only.
-
Negative control: Cells with PI, no SLO.
-
Positive control: Cells treated with a lytic agent (e.g., 70% ethanol) and PI.
-
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and detecting emission in the appropriate channel (e.g., PE-Texas Red or PerCP).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of PI-positive cells in each sample.
-
B. SYTOX Green Uptake Assay
SYTOX Green is another high-affinity nucleic acid stain that easily penetrates cells with compromised plasma membranes but not live cells. Upon binding to nucleic acids, its fluorescence increases more than 500-fold.
Quantitative Data Summary
| Parameter | Value | Reference |
| Principle | Fluorescence measurement of SYTOX Green bound to nucleic acids. | [19] |
| Excitation/Emission | ~504 nm / ~523 nm | |
| Cell Type | Adherent or suspension nucleated cells | [19] |
| Key Reagents | SYTOX Green, SLO, appropriate buffer | [19] |
| Instrumentation | Fluorometer, fluorescence microscope, or flow cytometer |
Experimental Protocol (Microplate Reader)
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
-
Treatment and Staining:
-
Remove the culture medium and wash with PBS.
-
Add 100 µL of a solution containing SYTOX Green (e.g., 1 µM in PBS) and the desired concentrations of activated SLO.
-
Include appropriate negative and positive controls as described for the PI assay.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points using a microplate reader with excitation at ~504 nm and emission at ~523 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence of treated cells to that of the positive control (100% permeabilization).
-
Logical Diagram of Fluorescent Dye Uptake
IV. ATP Release Assay
Healthy cells maintain a high intracellular concentration of ATP. Upon membrane damage, ATP is released into the extracellular environment. This released ATP can be quantified using a luciferin/luciferase-based assay, which produces a luminescent signal proportional to the amount of ATP.
Quantitative Data Summary
| Parameter | Value | Reference |
| Principle | Luminescent measurement of ATP released from damaged cells. | [20] |
| Detection | Luminescence | [20] |
| Cell Type | Adherent or suspension cells | [20] |
| Key Reagents | ATP assay kit (containing luciferase and D-luciferin) | [20] |
| Instrumentation | Luminometer or microplate reader with luminescence capabilities | [20] |
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate and culture overnight.
-
Treat cells with various concentrations of activated SLO as described in the LDH assay protocol.
-
Include appropriate controls.
-
-
ATP Measurement:
-
After the desired incubation time, add the ATP detection reagent (containing luciferase and D-luciferin) to each well according to the manufacturer's instructions.
-
Mix briefly and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Determine the concentration of ATP in the supernatant of each sample by interpolating from the standard curve.
-
Calculate the percentage of ATP release relative to the positive control.
-
Concluding Remarks
The choice of assay for measuring SLO-induced membrane damage depends on the specific research question, cell type, and available equipment. Hemolysis assays are simple and robust for high-throughput screening using red blood cells. LDH and ATP release assays are suitable for quantifying cytotoxicity in nucleated cell lines. Fluorescent dye uptake assays offer the flexibility of analysis by fluorometry, microscopy, or flow cytometry, providing single-cell level information. For detailed structural analysis of the pores, advanced techniques like electron microscopy and atomic force microscopy are invaluable.[3][4][5][21] By selecting the appropriate method, researchers can effectively investigate the mechanisms of SLO-mediated cytotoxicity and evaluate the efficacy of potential therapeutic interventions.
References
- 1. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visualizing the Domino-Like Prepore-to-Pore Transition of this compound by High-Speed AFM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stepwise visualization of membrane pore formation by suilysin, a bacterial cholesterol-dependent cytolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of this compound hemolysis: kinetics of hemoglobin and 86rubidium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. tribioscience.com [tribioscience.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. ozbiosciences.com [ozbiosciences.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
- 16. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-content fluorescence bioassay investigates pore formation, ion channel modulation and cell membrane lysis induced by venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cellular Signaling Pathways Using Streptolysin O (SLO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes, has emerged as a powerful tool for cell biologists to investigate intracellular signaling pathways.[1][2] This bacterial toxin binds to cholesterol in the plasma membrane of mammalian cells and oligomerizes to form large transmembrane pores, with diameters up to 35 nm.[1] This unique property allows for the transient and reversible permeabilization of the cell membrane, enabling the delivery of a wide range of otherwise membrane-impermeable molecules, including proteins, antibodies, and small molecules, directly into the cytoplasm.[1][3][4] The pore size allows the passage of molecules up to approximately 100 kDa.[4] Following delivery, the pores can be resealed in a Ca²⁺-dependent manner, allowing for the study of cellular processes in viable, resealed cells.[1][3] This methodology provides a significant advantage over other delivery techniques like microinjection or electroporation, as it is relatively simple, efficient, and applicable to both adherent and non-adherent cells.[1][3]
These application notes provide a comprehensive guide for utilizing SLO to introduce signaling effectors and probes into living cells to dissect the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways. Detailed protocols for cell permeabilization, delivery of macromolecules, and analysis of downstream signaling events are provided, along with quantitative data for various cell types.
General Workflow for Using SLO in Signaling Studies
The overall process involves optimizing SLO concentration, permeabilizing the cells in the presence of the molecule of interest, resealing the cell membrane, and then analyzing the downstream effects on the signaling pathway.
Key Signaling Pathways
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is a central signaling pathway that regulates cell proliferation, differentiation, and survival. It is often dysregulated in cancer. SLO can be used to introduce constitutively active or dominant-negative forms of key pathway components (e.g., Ras, Raf, MEK) or specific inhibitors to study their impact on ERK activation.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers. SLO-mediated delivery of active PI3K subunits, constitutively active Akt, or specific inhibitors allows for precise manipulation of this pathway.
References
- 1. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for Streptolysin O in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptolysin O (SLO) is a pore-forming toxin produced by most strains of Group A Streptococcus. As a member of the cholesterol-dependent cytolysin (B1578295) family, SLO binds to cholesterol in the plasma membrane of mammalian cells, oligomerizes, and forms large transmembrane pores. This unique property can be harnessed to transiently and reversibly permeabilize cell membranes, enabling the delivery of a wide range of macromolecules into the cytosol that would otherwise be membrane-impermeable. These application notes provide an overview of the use of SLO in drug delivery systems, quantitative data on its efficiency, and detailed protocols for its application in protein, siRNA, and CRISPR/Cas9 RNP delivery, as well as its potential in cancer therapy.
Principle of this compound-Mediated Delivery
The mechanism of SLO-mediated delivery involves a multi-step process. SLO monomers bind to cholesterol in the cell membrane. Subsequently, these monomers oligomerize to form arc- and ring-shaped structures that insert into the lipid bilayer, creating pores with a diameter of up to 30 nm.[1] This pore formation is transient and, at sublethal concentrations of SLO, the cell membrane can reseal, a process facilitated by the presence of calcium ions.[2] This reversible permeabilization allows for the introduction of various therapeutic and research molecules directly into the cytoplasm, bypassing the endocytic pathway which often leads to lysosomal degradation of the cargo.
Quantitative Data on this compound-Mediated Delivery
The efficiency of SLO-mediated delivery and its impact on cell viability are crucial parameters. The optimal SLO concentration is highly dependent on the cell type and density and must be empirically determined. Below is a summary of quantitative data from various studies.
| Cell Type | Delivered Molecule | SLO Concentration | Delivery Efficiency | Cell Viability | Reference |
| Human Myeloma Cell Lines (JIM-3, H929, RPMI8226, U266) | siRNA | Optimized | >80% transfection | >90% | [3] |
| Human T-cell leukemia (THP-1) | Propidium (B1200493) Iodide | 20 ng/mL | ~80% permeabilization | ~50% resealed after 1h | [3] |
| Human Colorectal Carcinoma (HCT116) | 40 kDa Dextran-FITC | 100-200 U/mL | >50% permeabilization | >90% | [2] |
| Various Adherent and Non-adherent cells | FITC-labeled Albumin (~66.5 kDa) | Titrated | 10⁵ - 10⁶ molecules/cell | High (not quantified) | [4] |
| Human Embryonic Kidney (HEK 293T) | Adenovirus encoding SLO gene | 10 MOI | N/A (gene expression) | Significant cell death | [5] |
| Human Cervical Cancer (in nude mice) | Adenovirus encoding SLO gene | Injected into tumor | 29.3% of control tumor size after 21 days | N/A (in vivo) | [4] |
Experimental Protocols
Protocol 1: Reversible Permeabilization for Cytosolic Protein Delivery
This protocol describes a general method for the delivery of proteins into the cytosol of mammalian cells using SLO.
Materials:
-
This compound (lyophilized powder)
-
Dulbecco's Phosphate-Buffered Saline without Ca²⁺/Mg²⁺ (DPBS)
-
Complete cell culture medium
-
Protein cargo of interest (fluorescently labeled for visualization)
-
Propidium Iodide (PI) or Trypan Blue for viability assessment
-
Adherent or suspension cells
Procedure:
-
SLO Reconstitution and Activation:
-
Reconstitute lyophilized SLO in sterile DPBS to a stock concentration of 25,000-50,000 U/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prior to use, activate SLO by incubating with 2 mM DTT for 30 minutes at 37°C.
-
-
Cell Preparation:
-
For adherent cells, plate them to reach 70-80% confluency on the day of the experiment.
-
For suspension cells, harvest and wash the cells, resuspending them in DPBS.
-
-
SLO Titration (Crucial Step):
-
Prepare a series of SLO dilutions in DPBS (e.g., 0, 25, 50, 100, 150, 200 U/mL).
-
Wash the cells three times with DPBS.
-
Incubate the cells with the different SLO concentrations for 10-15 minutes at 37°C.
-
Assess permeabilization by adding a fluorescently labeled, membrane-impermeant molecule (e.g., FITC-Dextran) and cell viability using PI staining.
-
Determine the optimal SLO concentration that gives the highest permeabilization with minimal cell death (<10%).[2]
-
-
Protein Delivery:
-
Prepare the protein cargo in DPBS at the desired final concentration.
-
Wash the cells three times with DPBS.
-
Incubate the cells with the optimized concentration of activated SLO and the protein cargo for 10-15 minutes at 37°C.
-
-
Membrane Resealing and Cell Recovery:
-
Gently remove the SLO/protein solution.
-
Wash the cells three times with complete cell culture medium containing Ca²⁺.
-
Incubate the cells in complete medium for at least 1-2 hours at 37°C to allow for membrane resealing.
-
-
Analysis:
-
Assess the delivery efficiency by fluorescence microscopy or flow cytometry if the protein is labeled.
-
Confirm cell viability using a suitable assay (e.g., MTT assay, live/dead staining).
-
Protocol 2: Delivery of siRNA into Hard-to-Transfect Cells
This protocol is adapted for the delivery of siRNA into cell lines that are refractory to standard transfection methods, such as myeloma cells.[3]
Materials:
-
As in Protocol 1
-
siRNA duplex (targeting gene of interest and non-silencing control)
Procedure:
-
Follow steps 1-3 from Protocol 1 to determine the optimal SLO concentration for the specific cell type.
-
siRNA Delivery:
-
Prepare a solution of siRNA in DPBS at the desired final concentration (e.g., 100-200 nM).
-
Wash the cells three times with DPBS.
-
Incubate the cells with the optimized concentration of activated SLO and the siRNA for 15 minutes at 37°C.
-
-
Membrane Resealing and Cell Culture:
-
Gently wash the cells three times with complete cell culture medium.
-
Culture the cells for 24-72 hours to allow for gene silencing.
-
-
Analysis:
-
Assess the knockdown of the target gene by qRT-PCR or Western blotting.
-
Monitor cell viability at different time points post-transfection.
-
Protocol 3: Proposed Protocol for Delivery of CRISPR/Cas9 Ribonucleoprotein (RNP)
This proposed protocol combines the principles of SLO-mediated delivery with the requirements for functional Cas9 RNP delivery.
Materials:
-
As in Protocol 1
-
Purified Cas9 protein
-
Synthetic single guide RNA (sgRNA)
-
Nuclease-free water and buffers
Procedure:
-
RNP Complex Formation:
-
Incubate purified Cas9 protein with the sgRNA at a 1:1.2 molar ratio in nuclease-free buffer for 15-20 minutes at room temperature to form the RNP complex.
-
-
Follow steps 1-3 from Protocol 1 to determine the optimal SLO concentration.
-
RNP Delivery:
-
Prepare the pre-formed Cas9 RNP complex in DPBS at the desired final concentration.
-
Wash the cells three times with DPBS.
-
Incubate the cells with the optimized concentration of activated SLO and the Cas9 RNP for 15 minutes at 37°C.
-
-
Membrane Resealing and Cell Culture:
-
Gently wash the cells three times with complete cell culture medium.
-
Culture the cells for 48-72 hours to allow for gene editing to occur.
-
-
Analysis:
-
Harvest genomic DNA and analyze the target locus for insertions/deletions (indels) using a mismatch cleavage assay (e.g., T7E1) or sequencing.
-
Assess cell viability.
-
Protocol 4: Suicide Gene Therapy using Adenovirus-mediated SLO Gene Delivery
This protocol is based on a study demonstrating the use of the SLO gene itself as a cytotoxic agent for cancer therapy.[4][5]
Materials:
-
Recombinant adenovirus expressing the this compound gene (Ad-SLO).
-
Cancer cell line of interest (e.g., HeLa, A549).
-
Cell culture reagents.
-
(For in vivo) Tumor-bearing animal model (e.g., nude mice with xenografts).
Procedure (In Vitro):
-
Plate cancer cells and allow them to adhere.
-
Infect the cells with Ad-SLO at various multiplicities of infection (MOI).
-
Monitor the cells for signs of cytotoxicity, such as membrane blebbing, detachment, and cell death.
-
Quantify cell death at different time points (e.g., 12, 24, 48 hours) using LDH release assays or propidium iodide staining followed by flow cytometry.
Procedure (In Vivo):
-
Establish tumors in an appropriate animal model.
-
Once tumors reach a palpable size, directly inject Ad-SLO into the tumor.
-
Monitor tumor size over time compared to control groups (e.g., PBS or control virus injection).
-
At the end of the study, tumors can be excised for histological analysis.
Visualizations
References
- 1. [PDF] Suicide cancer gene therapy using pore-forming toxin, this compound | Semantic Scholar [semanticscholar.org]
- 2. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suicide cancer gene therapy using pore-forming toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Streptolysin O Permeabilization Experiments
Welcome to the technical support center for Streptolysin O (SLO) permeabilization experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during cell permeabilization protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during your SLO permeabilization experiments.
Question: Why are my cells showing low viability or detaching after permeabilization?
Answer:
Low cell viability is a common issue and can result from over-permeabilization. Here are several factors to consider and troubleshoot:
-
SLO Concentration is Too High: The optimal SLO concentration is highly dependent on the cell line due to variations in plasma membrane cholesterol content.[1] It is crucial to perform a titration experiment for each new cell line and even for new batches of SLO to determine the ideal concentration.[1][2] The goal is to achieve 60-80% permeabilization of the total cell population.[3][4]
-
Incubation Time is Too Long: Prolonged exposure to SLO can lead to irreversible cell damage. The typical incubation time is between 5 to 15 minutes at 37°C.[1][3][4]
-
Sub-optimal Cell Confluency: Experiments are more reproducible at higher cell confluency (we recommend no less than 75%).[1] At high confluency, a higher concentration of SLO may be required.[1]
-
Weakly Adherent Cells: Some cell lines, like HEK cells, are weakly adherent and may detach during the numerous wash steps.[1] For non-adherent cells, centrifugation can be used to exchange buffers, though this has not been extensively tested.[1]
-
Inadequate Recovery Conditions: After permeabilization, cells need to recover to reseal their membranes. Incubation in a complete, phenol (B47542) red-free medium supplemented with 10% FBS for at least 15-20 minutes is often sufficient for many adherent cell lines.[1][2] The repair of toxin lesions is dependent on Ca2+-calmodulin and intact microtubules.[3][5][6]
Quantitative Data Summary: Recommended SLO Concentration Titration
| Cell Line Example | SLO Concentration Range (U/mL) | Incubation Time (min) | Temperature (°C) | Expected Permeabilization (%) | Expected Viability (%) | Reference |
| HCT116 | 0 - 200 | 10 | 37 | >50 | >90 | [1] |
| HeLa | 0.10 - 0.40 (mg/mL) | 5 (on ice) + 5 (at 32°C) | 0 and 32 | ~90 (at >0.2 mg/mL) | Not specified | [7] |
| THP cells | 20 - 100 (ng/mL) | 10 - 15 | 37 | 80 - 95 | High (resealed) | [3][4] |
| Primary Mouse T Lymphocytes | Titration needed | 1 - 30 | Not specified | >85 | >85 (after resealing) | [8] |
Question: Why is the permeabilization inefficient or incomplete?
Answer:
Inefficient permeabilization can prevent the successful delivery of molecules into the cytoplasm. Here are the likely causes and solutions:
-
SLO Concentration is Too Low: As mentioned, the SLO concentration must be optimized for your specific cell type.[1][3][4] Refer to the titration table above and perform a concentration gradient experiment.
-
Improper SLO Activation: SLO is a thiol-activated toxin and must be reduced to be active.[9] Ensure you are activating your SLO with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to use.[2][10]
-
Low Cell Confluency: Lower cell confluency may lead to inconsistent results. It is recommended to use cells that are at least 75% confluent.[1]
-
Incorrect Buffer Composition: The permeabilization step should be conducted in a Ca²⁺-free buffer, as resealing of the pores is induced by the addition of Ca²⁺.[3][4]
-
Variability in SLO Batches: Different batches of commercially available SLO can have varying activity.[2] It is essential to perform a titration for every new vial of SLO.
Question: I'm observing high background fluorescence in my imaging experiments.
Answer:
High background can obscure your signal and make data interpretation difficult. Consider the following:
-
Incomplete Washing: Ensure thorough washing after incubation with the fluorescent probe to remove any unbound molecules from the extracellular space.[1]
-
Irreversibly Permeabilized Cells: Cells that fail to reseal will retain the fluorescent probe in their cytoplasm, contributing to background.[1] Optimize your SLO concentration and recovery conditions to maximize the population of transiently permeabilized cells. Propidium (B1200493) iodide can be used to identify and exclude dead cells from analysis.[1]
-
Size of the Fluorescent Probe: SLO creates pores that allow small, unbound fluorophores (typically < 2kD) to escape, which can help lower the background from freely diffusive fluorophores in the cytoplasm.[1]
Frequently Asked Questions (FAQs)
What is this compound and how does it permeabilize cells?
This compound (SLO) is a pore-forming toxin produced by most strains of β-hemolytic group A, C, and G streptococci.[11] It belongs to the family of cholesterol-dependent cytolysins (CDCs).[11] The mechanism of permeabilization involves several steps:
-
Binding: The water-soluble SLO monomers bind to cholesterol in the plasma membrane of eukaryotic cells.[11][12][13]
-
Oligomerization: Once bound, the monomers diffuse laterally and oligomerize to form arc- and ring-shaped structures.[3][11][14]
-
Pore Formation: These oligomeric structures then undergo a conformational change, inserting into the membrane to form large transmembrane pores with diameters that can reach up to 35 nm.[3][4]
Mechanism of SLO Action
Caption: The sequential process of this compound-mediated pore formation in the cell membrane.
What is the typical size of molecules that can be delivered using SLO?
SLO can be used to deliver molecules with a molecular weight of up to 150 kDa into the cytosol.[1][4][5] This makes it a versatile tool for introducing a wide range of molecules, including fluorescent probes, antibodies, and small proteins.[2][3]
How can I confirm that my cells have been successfully permeabilized?
The degree of permeabilization can be assessed both qualitatively and quantitatively:
-
Fluorescent Dye Exclusion/Inclusion: A common method is to use membrane-impermeant fluorescent dyes.
-
Propidium Iodide (PI): PI will enter permeabilized cells and stain the nucleus red.[1] This is often used to assess both permeabilization and cell death.
-
DAPI: Similar to PI, DAPI can be used to identify permeabilized cells.[8]
-
FITC-Dextran: Fluorescently labeled dextrans of various molecular weights can be used to confirm the entry of larger molecules.[1]
-
-
Microscopy: Successful permeabilization can sometimes be observed morphologically, such as the appearance of an enlarged nucleolus immediately after SLO incubation.[1]
-
Flow Cytometry: For non-adherent cells, flow cytometry is a convenient method to quantify the percentage of permeabilized cells by staining with a fluorescent dye like propidium iodide.[3][4]
Is the permeabilization by SLO reversible?
Yes, one of the key advantages of using SLO is that the permeabilization can be reversible.[2][3][4] After the introduction of the desired molecule, the cell membrane can reseal, allowing for the study of cellular processes in viable cells.[3][4] The resealing process is dependent on the presence of Ca²⁺ and is temperature-independent, occurring effectively even at 4°C.[4]
Experimental Protocols
Protocol 1: Optimization of SLO Concentration for Permeabilization
This protocol is essential for determining the optimal SLO concentration for a new cell line or a new batch of SLO.[1]
-
Cell Preparation: Culture adherent cells in an 8-well chamber to ~75% confluency.[1]
-
SLO Activation: Activate the SLO stock solution with a reducing agent (e.g., 10 mM TCEP or DTT) for 20 minutes at 37°C.[2]
-
SLO Dilution Series: Prepare a gradient of SLO concentrations (e.g., 0, 25, 50, 75, 100, 150, 175, 200 U/mL) in DPBS with 1 mM MgCl₂.[1]
-
Permeabilization:
-
Probe Incubation:
-
Cell Recovery:
-
Viability Staining and Imaging:
Experimental Workflow for SLO Concentration Optimization
References
- 1. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 3. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Delivery of membrane impermeable molecules to primary mouse T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 13. researchgate.net [researchgate.net]
- 14. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
Technical Support Center: Optimizing Streptolysin O Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptolysin O (SLO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO) and how does it work?
This compound (SLO) is a pore-forming toxin produced by most strains of group A, C, and G streptococci.[1][2] It is a cholesterol-dependent cytolysin, meaning it binds to cholesterol in the plasma membrane of eukaryotic cells.[1][3][4] Upon binding, SLO monomers oligomerize to form large transmembrane pores, typically 13-30 nm in diameter.[2][3][4] This process allows the entry of molecules up to 100 kDa into the cytosol.[5][6] The pore formation is temperature-dependent, with binding occurring at low temperatures (e.g., 0-4°C) and pore formation upon warming to 37°C.[3]
Q2: What are the common applications of SLO in research?
SLO is a versatile tool used for:
-
Cell Permeabilization: To introduce cell-impermeant molecules such as antibodies, fluorescent probes, and small peptides into living cells to study intracellular processes.[5][7][8]
-
Studying Cellular Processes: To investigate cellular responses to membrane damage and repair mechanisms.[5][9]
-
Investigating Pathogenesis: To understand the role of bacterial toxins in infections and the host immune response.[10][11][12]
-
Drug Delivery: As a potential mechanism for delivering therapeutic agents into cells.
Q3: How do I determine the optimal SLO concentration for my cell type?
The optimal SLO concentration varies significantly between different cell types, likely due to differences in plasma membrane cholesterol content.[7] It is crucial to perform a titration experiment for each new cell line. The goal is to find a concentration that permeabilizes a high percentage of cells (typically 60-80%) while maintaining low cytotoxicity (<10% cell death).[5][8]
Troubleshooting Guides
Problem 1: Low Permeabilization Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal SLO Concentration | Perform a dose-response experiment to determine the optimal SLO concentration for your specific cell type. Start with a broad range (e.g., 25-200 U/mL or 20-100 ng/mL) and narrow it down.[5][8] |
| Inactive SLO | Ensure the SLO is properly activated. SLO is oxygen-labile and requires reduction by a thiol reagent like DTT or TCEP immediately before use.[8][13] |
| Incorrect Incubation Times/Temperatures | Follow the recommended protocol for incubation times and temperatures. Binding of SLO to the cell membrane is typically done on ice, followed by a temperature shift to 37°C to induce pore formation.[3][7] |
| Low Cell Density | Insufficient cell numbers can lead to poor permeabilization. Ensure cells are at an appropriate confluency (e.g., ~75%) during the experiment.[7][8] |
Problem 2: High Cell Death/Toxicity
| Possible Cause | Suggested Solution |
| SLO Concentration is Too High | Reduce the SLO concentration. Even a small increase above the optimal level can lead to significant cytotoxicity.[5][8] |
| Prolonged Incubation with SLO | Decrease the incubation time with SLO. Monitor cells for morphological changes indicating stress.[8] |
| Lack of a Recovery Step | For reversible permeabilization, include a recovery step with appropriate buffer to allow cells to reseal their membranes.[5][8] Resealing is often dependent on Ca²⁺ and ATP.[9] |
| Contamination | Ensure all reagents and cell cultures are free from contamination. |
Experimental Protocols
Protocol 1: Optimization of SLO Concentration for Adherent Cells
This protocol describes how to determine the optimal SLO concentration for permeabilizing adherent cells using a fluorescent marker.
Materials:
-
Adherent cells cultured in an 8-well chamber slide
-
This compound (SLO)
-
Reducing agent (e.g., 0.5 M TCEP)
-
DPBS (without Ca²⁺/Mg²⁺)
-
Tyrode's solution
-
Fluorescent marker (e.g., 40kD-Dextran-FITC)
-
Propidium Iodide (PI) for viability staining
-
Recovery buffer (e.g., complete culture medium)
Procedure:
-
Cell Seeding: Culture adherent cells in an 8-well chamber slide until they reach approximately 75% confluency.[8]
-
SLO Activation: Activate SLO by adding a reducing agent (e.g., 0.2 µL of 0.5 M TCEP to 10 µL of SLO stock) and incubating at 37°C for 20 minutes.[8]
-
SLO Dilution Series: Prepare a serial dilution of activated SLO in DPBS. A suggested range is 0, 25, 50, 75, 100, 150, 175, and 200 U/mL.[8]
-
Cell Washing: Wash the cells three times with DPBS.
-
SLO Incubation: Add the different concentrations of SLO solution to each well and incubate at 37°C for 10 minutes.[8]
-
Washing: Remove the SLO solution and gently wash the cells three times with DPBS containing 1 mM MgCl₂.[8]
-
Fluorescent Probe Incubation: Add the fluorescent marker (e.g., 0.5–1.0 μM Dextran-FITC in Tyrode's solution) to the cells and incubate on ice for 5 minutes.[8]
-
Washing: Discard the fluorescent probe solution and wash the cells three times with Tyrode's solution.[8]
-
Cell Recovery: Add recovery buffer to each well and incubate for at least 20 minutes in a 37°C, 5% CO₂ incubator.[8]
-
Viability Staining & Imaging: Add Propidium Iodide to assess cell death. Image the cells using a fluorescence microscope to determine the percentage of permeabilized cells (FITC positive) and dead cells (PI positive).
Expected Results: An optimal SLO concentration will result in >50% of cells being stained with the fluorescent probe, while the percentage of dead cells remains minimal (<10%).[8]
Protocol 2: Reversible Permeabilization of Suspension Cells
This protocol is for the reversible permeabilization of non-adherent cells, which can be assessed by flow cytometry.
Materials:
-
Suspension cells (e.g., THP-1)
-
This compound (SLO)
-
Ca²⁺-free buffer (e.g., HBSS with 30 mM Hepes, pH 7.2)
-
Propidium Iodide (PI)
-
Ca²⁺-containing medium for resealing
Procedure:
-
Cell Preparation: Resuspend cells in Ca²⁺-free buffer.
-
SLO Treatment: Add the desired concentration of SLO (e.g., 20 ng/mL for THP-1 cells) and incubate for 10-15 minutes at 37°C.[5]
-
Permeabilization Assessment (Optional): At this stage, a sample can be taken and stained with PI to determine the initial percentage of permeabilized cells via flow cytometry.
-
Membrane Resealing: Initiate membrane repair by adding ice-cold medium containing 1-2 mM Ca²⁺.[5]
-
Recovery: Incubate for a desired period (e.g., 60 minutes) to allow for resealing.
-
Final Viability Assessment: Stain the cells with PI and analyze by flow cytometry to determine the percentage of resealed (PI-negative) and dead (PI-positive) cells.
Data Presentation
Table 1: Recommended Starting SLO Concentrations for Different Cell Types
| Cell Type | SLO Concentration | Permeabilization Efficiency | Reference |
| HeLa | 0.2 µg/mL (~40-50 U/mL) | ~90% | [7] |
| HCT116 | 100-200 U/mL | >50% | [8] |
| THP-1 (human monocytic) | 20 ng/mL | ~80% | [5] |
| Macrophages (human) | 4 µg/mL (in liposomes) | (not specified) | [14] |
| HEp-2 | 600 U/mL | IC50 = 582 U/mL (0.5h) | [15] |
| A549 | 600 U/mL | IC50 = 496 U/mL (24h) | [15] |
Note: These are starting recommendations. Optimal concentrations must be determined empirically for your specific experimental conditions.
Visualizations
Caption: Mechanism of this compound (SLO) pore formation.
Caption: Workflow for optimizing SLO concentration.
Caption: SLO-induced apoptosis signaling pathway in macrophages.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioacademia.co.jp [bioacademia.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Human Serum Albumin Binds this compound (SLO) Toxin Produced by Group A Streptococcus and Inhibits Its Cytotoxic and Hemolytic Effects [frontiersin.org]
Technical Support Center: Streptolysin O (SLO) Induced Cell Permeabilization
Welcome to the technical support center for Streptolysin O (SLO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SLO for cell permeabilization and to troubleshoot common issues, with a primary focus on preventing irreversible cell lysis.
Frequently Asked Questions (FAQs)
Here are some of the most common questions about working with this compound.
What is this compound (SLO) and how does it work?
This compound is a pore-forming toxin produced by most strains of Group A Streptococcus.[1][2] It belongs to the family of cholesterol-dependent cytolysins (CDCs).[3][4] The mechanism of action involves several steps:
-
Binding: The water-soluble SLO monomer binds to cholesterol in the plasma membrane of eukaryotic cells.[1][5] This binding is a temperature-independent process.[6]
-
Oligomerization: Once bound to the membrane, SLO monomers diffuse laterally and oligomerize to form arc- and ring-shaped pre-pore complexes.[1][7] This step is temperature-dependent.[6]
-
Pore Formation: The oligomeric complexes then undergo a conformational change, inserting into the lipid bilayer to form large transmembrane pores with diameters up to 30 nm.[1][8] This allows for the passage of molecules up to 100 kDa into the cytosol.[9][10]
What is the difference between reversible and irreversible cell permeabilization with SLO?
Reversible permeabilization is a state where the pores created by SLO are transient, and the cell membrane can reseal, allowing the cell to remain viable and continue to proliferate for days.[9][10] This is typically achieved using low doses of SLO and is dependent on cellular repair mechanisms that often require calcium.[9][10] Irreversible cell lysis , on the other hand, occurs when the membrane damage is too extensive for the cell to repair, leading to cell death. This is often the result of high SLO concentrations or prolonged incubation times.
What factors can influence the activity of SLO?
Several factors can impact the efficacy and cytotoxicity of SLO:
-
SLO Concentration: The concentration of SLO is a critical determinant of the extent of permeabilization and cell viability.[9]
-
Cell Type and Density: Different cell lines exhibit varying sensitivity to SLO, likely due to differences in membrane cholesterol content and cellular repair capacity.[11][12][13] Cell density can also affect the required toxin concentration.[9]
-
Temperature: While SLO binding to the cell membrane can occur at 4°C, the subsequent oligomerization and pore formation are temperature-dependent and typically require incubation at 37°C.[5][6]
-
Calcium (Ca²⁺): The presence of extracellular calcium is crucial for membrane resealing and cell recovery after permeabilization.[9][10] Performing the initial permeabilization in a calcium-free buffer can enhance permeabilization, with resealing induced by the subsequent addition of calcium.[9][14]
-
Reducing Agents: SLO is a thiol-activated toxin, meaning it requires a reducing environment to be active.[3] Reagents like dithiothreitol (B142953) (DTT) are often used to activate SLO before use.[15]
-
Serum Components: Components of serum, such as human serum albumin and lipoproteins, can inhibit SLO activity.[16][17][18] Therefore, experiments are typically performed in serum-free media.
How should I store and handle SLO?
Lyophilized SLO should be stored at +4°C for long-term stability.[19] Once reconstituted, it is recommended to use the solution within a few hours.[19] It is also advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Always handle SLO using appropriate personal protective equipment, as it is a potent toxin.
Troubleshooting Guide: Preventing Irreversible Cell Lysis
This guide provides a systematic approach to troubleshoot and prevent unwanted cell death during your experiments with this compound.
Problem: High levels of cell death and irreversible lysis after SLO treatment.
Step 1: Optimize SLO Concentration
The most common cause of irreversible cell lysis is an excessively high concentration of SLO. It is crucial to perform a titration experiment for each new cell line and experimental setup.
Experimental Protocol: SLO Concentration Optimization
-
Cell Preparation: Seed your cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
SLO Activation: If your SLO requires it, activate it with a reducing agent like DTT according to the manufacturer's instructions.[15]
-
Prepare SLO Dilutions: Create a serial dilution of SLO in a calcium-free buffer (e.g., DPBS without calcium and magnesium). A starting range of 200–0 U/mL is often effective.[20]
-
Permeabilization:
-
Assess Permeabilization and Viability:
-
Cell Recovery (for reversible permeabilization):
Data Presentation: Example SLO Titration Results
| SLO Concentration (U/mL) | % Permeabilized Cells (PI Positive) | % Cell Viability after Recovery | Recommendation |
| 200 | 98% | 5% | Too high, causes irreversible lysis. |
| 100 | 95% | 20% | High, significant cell death. |
| 50 | 85% | 75% | Potentially optimal for some applications. |
| 25 | 60% | 92% | Optimal for reversible permeabilization. |
| 10 | 30% | 98% | Low permeabilization efficiency. |
| 0 (Control) | <2% | >99% | Baseline. |
Step 2: Optimize Incubation Time and Temperature
Prolonged incubation with SLO can lead to excessive pore formation and subsequent cell death.
-
Binding Step: Keep the initial binding of SLO to the cells on ice for a defined period (e.g., 5-10 minutes).[15]
-
Pore Formation Step: The incubation at 37°C to induce pore formation should be carefully timed. Start with a shorter duration (e.g., 10 minutes) and adjust as needed based on your optimization experiments.[20]
Step 3: Ensure Appropriate Buffer Conditions
The composition of your buffers is critical for controlling SLO activity and enabling cell recovery.
-
Calcium-Free Permeabilization: Perform the initial SLO treatment in a calcium-free buffer. This enhances permeabilization and allows for synchronized pore resealing upon the re-addition of calcium.[9][14]
-
Magnesium Presence: Include 1 mM MgCl₂ in your wash buffers, as this can help maintain cell integrity.[20]
-
Serum-Free Conditions: Avoid using serum-containing media during the permeabilization steps, as serum proteins can inhibit SLO.[16][17][18]
Step 4: Consider Cell-Type Specific Sensitivity
Be aware that different cell types have inherently different sensitivities to SLO.[11][13]
-
Cell Line Variation: Macrophages and other immune cells can have different responses compared to epithelial or fibroblast cell lines.[11]
-
Empirical Determination: The optimal SLO concentration and protocol must be empirically determined for each cell type.[12]
Visualizations
SLO Mechanism of Action and Cell Lysis Pathway
Caption: Mechanism of this compound pore formation leading to reversible or irreversible outcomes.
Experimental Workflow for SLO Concentration Optimization
Caption: Workflow for optimizing this compound concentration to minimize cell lysis.
Troubleshooting Logic for Irreversible Cell Lysis
Caption: A logical flowchart for troubleshooting irreversible cell lysis in SLO experiments.
References
- 1. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Streptolysin - Wikipedia [en.wikipedia.org]
- 4. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 8. Mechanism of membrane damage by streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different sensitivity to streptolysin-O of cells in macrophage lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound clearance through sequestration into blebs that bud passively from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Partial characterisation of an inhibitor of this compound produced by bacterial growth in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Serum Albumin Binds this compound (SLO) Toxin Produced by Group A Streptococcus and Inhibits Its Cytotoxic and Hemolytic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human Serum Albumin Binds this compound (SLO) Toxin Produced by Group A Streptococcus and Inhibits Its Cytotoxic and Hemolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomaghreb.com [biomaghreb.com]
- 20. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Streptolysin O In Vitro Activity
Welcome to the technical support center for Streptolysin O (SLO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during in vitro experiments involving SLO.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter during your experiments with this compound.
Reagent Handling and Storage
Q1: How should I properly store and handle my lyophilized and reconstituted this compound?
A1: Proper storage is critical for maintaining SLO activity.
-
Lyophilized Powder: Store at 2–8 °C.[1]
-
Reconstituted SLO: After reconstituting in water or a neutral pH buffer, it can be stored at 2–8 °C for up to one month. For longer-term storage, it is recommended to create aliquots and store them at –20 °C.[1]
-
Additives for Stability: The addition of reducing agents, such as 10 mM DTT or 20 mM cysteine, can help preserve the activity of SLO in solution.[1]
Q2: My reconstituted SLO seems inactive. What could be the reason?
A2: SLO is an oxygen-labile toxin and requires a reducing environment to be active.[2] It is hemolytically active only in a reversibly reduced state.[2]
-
Activation is Key: Always activate SLO with a reducing agent like Dithiothreitol (DTT) before use.[3][4] A typical activation procedure involves incubating SLO with 10 mM DTT for 30 minutes at 37°C.[4]
-
Improper Storage: If the reconstituted SLO was not stored properly (e.g., repeated freeze-thaw cycles, long-term storage at 4°C without a reducing agent), it may have lost activity.
Cell Permeabilization Issues
Q3: I am not observing any cell permeabilization after treating my cells with SLO. What went wrong?
A3: Several factors can lead to a lack of permeabilization.
-
Inactive SLO: Ensure your SLO was activated with a reducing agent as described above.[3][4]
-
Suboptimal SLO Concentration: The optimal concentration of SLO for permeabilization is cell-type dependent, likely due to variations in plasma membrane cholesterol content.[5][6] It is crucial to perform a titration experiment to determine the ideal concentration for your specific cell line.[5][7] A typical starting range for optimization is 0-200 U/mL.[5]
-
Incorrect Incubation Temperature: SLO binding to the cell membrane occurs at low temperatures (e.g., on ice or at 0°C), but pore formation requires warming the cells to 37°C.[8]
-
Presence of Inhibitors: Cholesterol in the experimental medium can inhibit SLO activity by competing for binding.[9][10][11] Serum also contains cholesterol and other inhibitors, so permeabilization should be performed in a serum-free buffer.[9][10]
Q4: My cells are dying or lysing completely after SLO treatment. How can I prevent this?
A4: Excessive cell death indicates that the SLO concentration is too high or the incubation time is too long.
-
Optimize SLO Concentration: Perform a dose-response experiment to find a concentration that permeabilizes a high percentage of cells (e.g., >50-80%) with minimal cell death (<10%).[5][12]
-
Control Incubation Time: The incubation time with SLO at 37°C should be optimized. A typical duration is around 10-15 minutes.[5][12]
-
Reversible Permeabilization: For applications requiring cell recovery, after permeabilization, the pores can be resealed. Resealing is a temperature-independent process that can be induced by the addition of Ca²⁺.[7][12]
Hemolysis Assay Problems
Q5: I am seeing inconsistent or no hemolysis in my assay. What are the common causes?
A5: Inconsistent results in a hemolysis assay can stem from several sources.
-
SLO Inactivation: As with cell permeabilization, ensure your SLO is properly reduced and active.[2]
-
Red Blood Cell (RBC) Variability: The susceptibility of erythrocytes to SLO-mediated hemolysis can vary significantly between different animal species.[1] Be consistent with the source of your RBCs.
-
Presence of Inhibitors: Sera contain antibodies against SLO (Antithis compound, ASO) and lipoproteins that can inhibit its hemolytic activity.[9][10][13] If using serum in your assay, be aware of this potential inhibition. Free cholesterol in the medium will also inhibit SLO.[11]
-
Incorrect Assay Conditions: The step following SLO adsorption to the RBC membrane is dependent on temperature, ionic strength, and pH.[14] Ensure these parameters are consistent across your experiments. Divalent cations can also inhibit lysis after the toxin has been adsorbed.[14]
Q6: My negative control (no SLO) shows hemolysis. What should I do?
A6: Hemolysis in the negative control indicates a problem with the red blood cells or the buffer.
-
RBC Lysis: The RBCs may be fragile. Ensure they are washed carefully and handled gently. Check the osmolarity of your buffer to ensure it is isotonic.
-
Contamination: The buffer or other reagents may be contaminated. Use fresh, sterile solutions.
Understanding SLO Mechanism
Q7: How does this compound actually work to permeabilize cells?
A7: SLO is a pore-forming toxin that belongs to the family of cholesterol-dependent cytolysins.[2] The mechanism involves several steps:
-
Binding: The water-soluble SLO monomers bind to cholesterol in the plasma membrane of eukaryotic cells.[8][15] This binding can occur at low temperatures (0-4°C).[8][14]
-
Oligomerization: Once bound to the membrane, the monomers diffuse laterally and assemble into large oligomeric pre-pore complexes.[12][15]
-
Pore Formation: Upon warming to 37°C, a conformational change occurs, leading to the insertion of the oligomeric complex into the lipid bilayer, forming large transmembrane pores with diameters up to 30 nm.[8][15] These pores allow the passage of molecules up to 150 kDa.[5][16]
Data Summary Tables
Table 1: Recommended SLO Concentration Ranges for Cell Permeabilization
| Cell Type | Recommended Starting Concentration Range (U/mL) | Key Considerations | Reference |
| Adherent Cell Lines (e.g., HeLa) | 25 - 200 | Optimal concentration is cell-line dependent.[5] Titration is essential. | [5] |
| Non-adherent Cell Lines (e.g., THP-1) | 20 - 100 ng/mL | Titration is necessary to achieve 60-80% permeabilization.[7][12] | [7][12] |
Note: The conversion from ng/mL to U/mL will depend on the specific activity of the SLO preparation (units/mg protein). Always refer to the manufacturer's certificate of analysis.
Table 2: Factors Influencing this compound Activity
| Factor | Effect on SLO Activity | Mechanism | Reference |
| Oxygen | Inhibitory | Oxidizes essential thiol groups, rendering the toxin inactive. | [2] |
| Reducing Agents (e.g., DTT, Cysteine) | Activates / Preserves | Reduces oxidized thiol groups, restoring activity. | [1][3] |
| Cholesterol (Free) | Inhibitory | Competes with membrane cholesterol for SLO binding.[9][11] | [9][10][11] |
| Serum | Inhibitory | Contains cholesterol, lipoproteins, and specific antibodies (ASO) that neutralize SLO.[2][9][10] | [2][9][10] |
| Temperature | Regulates Pore Formation | Binding occurs at 0-4°C, while pore formation requires 37°C.[8][14] | [8][14] |
| Divalent Cations | Inhibitory | Can inhibit the lytic step that follows toxin adsorption.[14] | [14] |
Experimental Protocols
Protocol 1: Optimization of SLO Concentration for Cell Permeabilization
This protocol describes how to determine the optimal SLO concentration for permeabilizing a specific cell line.[5]
Materials:
-
Adherent cells cultured in an 8-well chamber slide (~75% confluency)
-
This compound (SLO)
-
Reducing agent (e.g., DTT or TCEP)
-
DPBS (without Ca²⁺/Mg²⁺), 37°C
-
Fluorescent marker for permeabilization (e.g., fluorescently labeled dextran (B179266) or antibody)
-
Cell viability stain (e.g., Propidium (B1200493) Iodide)
-
Tyrode's solution
-
Recovery solution (e.g., complete culture medium)
Methodology:
-
Activate SLO: Prepare the SLO solution and activate it with a reducing agent according to the manufacturer's instructions or standard lab protocols (e.g., with 10 mM DTT at 37°C for 30 minutes).
-
Prepare SLO Dilutions: Create a serial dilution of the activated SLO in DPBS. A suggested range is 0, 25, 50, 75, 100, 150, 175, and 200 U/mL.[5]
-
Cell Preparation:
-
Remove the culture medium from the 8-well chamber.
-
Wash the cells three times with 300 µL of warm DPBS.
-
-
SLO Incubation:
-
Add the different SLO concentrations to each well.
-
Incubate at 37°C for 10 minutes.[5]
-
-
Staining:
-
Remove the SLO solution and wash the cells three times with DPBS containing 1 mM MgCl₂.
-
Add the fluorescent permeabilization marker (e.g., 0.5–1.0 μM in Tyrode's solution) and a cell death marker (e.g., propidium iodide).
-
Incubate on ice for 5 minutes.[5]
-
-
Wash and Recovery:
-
Remove the fluorescent marker solution and wash the cells three times with Tyrode's solution.
-
Add a recovery solution (e.g., complete medium) and incubate at 37°C in a CO₂ incubator for at least 15 minutes to allow for membrane resealing.[5]
-
-
Analysis:
-
Image the cells using fluorescence microscopy.
-
Determine the optimal SLO concentration, which should show >50% of cells stained with the fluorescent marker and minimal (<10%) dead cells stained with propidium iodide.[5]
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Mechanism of this compound Pore Formation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Streptolysin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 9. Some factors influencing the effect of cholesterol on this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some factors influencing the effect of cholesterol on this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sterol structural requirements for inhibition of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. How to use antithis compound titre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characteristics of this compound Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Titration of Streptolysin O for Optimal Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Streptolysin O (SLO) for cell permeabilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO) and how does it work?
This compound (SLO) is a pore-forming toxin produced by most strains of group A Streptococcus.[1][2] It belongs to the family of cholesterol-dependent cytolysins.[3] The mechanism of action involves several steps:
-
Binding: SLO monomers bind to cholesterol in the plasma membrane of target cells.[1][4]
-
Oligomerization: Once bound, the monomers oligomerize to form arc- and ring-shaped structures on the membrane.[1][4][5]
-
Pore Formation: These oligomeric structures then undergo a conformational change, inserting into the lipid bilayer and creating large transmembrane pores, which can have a diameter of up to 30 nm.[1][4]
This process allows for the delivery of various molecules into the cytoplasm of living cells.[6]
Q2: Why is it critical to titrate SLO concentration?
Titrating the SLO concentration is crucial to achieve a balance between effective permeabilization and maintaining high cell viability.[7] An optimal SLO concentration will create pores large enough to allow the entry of desired molecules while minimizing cell death.[7] Different cell lines exhibit varying sensitivity to SLO, making it necessary to determine the optimal concentration for each specific cell type experimentally.[7][8] Over-permeabilization can lead to irreversible cell damage and lysis.[7]
Q3: How can I assess cell viability after SLO treatment?
Several methods can be used to assess cell viability following SLO permeabilization:
-
Dye Exclusion Assays:
-
Trypan Blue: This dye is excluded by cells with intact membranes. A simple method using a hemocytometer can provide a quick estimate of viability.
-
Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD): These fluorescent dyes cannot cross the membrane of live cells. They intercalate with DNA in dead cells and can be quantified using flow cytometry or fluorescence microscopy.[9][10] An optimal SLO concentration should result in minimal PI or 7-AAD positive cells (ideally <10%).[7]
-
-
Metabolic Assays:
-
WST-1 Assay: This colorimetric assay measures the metabolic activity of cells via mitochondrial dehydrogenases, providing an indication of overall cell health.[11]
-
Q4: What factors can influence the efficiency of SLO permeabilization?
Several factors can affect the outcome of your SLO experiment:
-
SLO Concentration and Activity: The potency of SLO can vary between batches.[8] It's essential to activate SLO with a reducing agent like DTT or TCEP before use, but the activated form is less stable.[7][8]
-
Cell Type and Density: Different cell lines have different membrane compositions and sensitivities to SLO.[8] Cell confluency can also impact the required SLO concentration.[8]
-
Presence of Calcium and Serum: Calcium and serum in the permeabilization buffer can inhibit SLO activity and pore formation.[7] Permeabilization is typically performed in a calcium-free buffer.[9]
-
Temperature: The binding of SLO to the cell membrane is temperature-independent, but the subsequent polymerization and pore formation are temperature-dependent processes.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Permeabilization Efficiency | SLO concentration is too low. | Increase the concentration of SLO in your titration series. |
| Inactive SLO. | Ensure SLO is properly activated with a fresh reducing agent (e.g., DTT, TCEP) for the recommended time before use. Avoid using activated SLO that has been stored for an extended period.[7][8] | |
| Presence of inhibitors in the buffer. | Perform the permeabilization step in a calcium-free and serum-free buffer.[7][9] | |
| High Cell Death | SLO concentration is too high. | Decrease the SLO concentration. The optimal concentration should permeabilize >50% of cells with <10% cell death.[7] |
| Prolonged incubation with SLO. | Reduce the incubation time. Typically, 5-15 minutes at 37°C is sufficient.[7][9] | |
| Cells are overly sensitive. | Some cell lines are inherently more sensitive. Use a very low starting concentration for your titration. | |
| Inconsistent Results | Uneven cell seeding. | Ensure a uniform, single-cell suspension when plating to avoid clumps and ensure consistent exposure to SLO.[11] |
| Variation in SLO activity. | Aliquot new batches of SLO and perform a new titration for each batch to ensure consistency.[8] | |
| Temperature fluctuations. | Maintain a consistent temperature during the incubation steps. | |
| Cells Do Not Reseal | Over-permeabilization. | The SLO concentration was too high, causing irreparable membrane damage. Reduce the SLO concentration.[7] |
| Inadequate recovery conditions. | After permeabilization, reseal the cell membranes by incubating with a complete medium containing calcium and serum for at least 15 minutes.[7] |
Experimental Protocols
Protocol 1: Titration of this compound for Optimal Permeabilization
This protocol describes the determination of the optimal SLO concentration for cell permeabilization while maintaining high cell viability.
Materials:
-
Adherent cells of interest
-
This compound (SLO)
-
Reducing agent (e.g., 10 mM TCEP or DTT)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Calcium-free and serum-free cell culture medium
-
Complete cell culture medium (with serum and calcium)
-
Propidium Iodide (PI) solution (or other viability dye)
-
8-well chamber slide or 96-well plate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed adherent cells in an 8-well chamber slide or a 96-well plate to reach approximately 75% confluency on the day of the experiment.
-
SLO Activation:
-
Preparation of SLO Dilutions:
-
Prepare a series of SLO dilutions in calcium-free, serum-free medium. A suggested range is 0 U/mL to 200 U/mL (e.g., 0, 25, 50, 75, 100, 150, 175, 200 U/mL).[7]
-
-
Cell Permeabilization:
-
Wash the cells three times with DPBS.
-
Add the different SLO concentrations to each well.
-
Incubate at 37°C for 7-10 minutes.[8]
-
-
Assessment of Permeabilization and Viability:
-
Add PI solution to each well at a final concentration of 1 µg/mL.
-
Incubate for 5 minutes.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the percentage of PI-positive (dead) cells for each SLO concentration.
-
The optimal SLO concentration is the one that results in significant permeabilization (observed morphologically under a phase-contrast microscope, e.g., enlarged nucleolus) with minimal cell death (<10% PI-positive cells).[7]
-
Example Titration Data for Different Cell Lines
| Cell Line | Optimal SLO Concentration (U/mL) | Incubation Time (min) | Cell Viability (%) |
| CHO-K1 | 75 - 100 | 10 | >90% |
| HeLa | 50 - 75 | 10 | >90% |
| U2OS | 100 - 125 | 7 | >85% |
| COS-7 | 125 - 150 | 7 | >85% |
Note: This table presents example data. The optimal conditions should be determined empirically for your specific cell line and experimental setup.[8]
Visualizations
Caption: Mechanism of this compound (SLO) pore formation.
Caption: Experimental workflow for SLO titration.
References
- 1. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 9. pnas.org [pnas.org]
- 10. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 12. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting Streptolysin O pore size and stability.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptolysin O (SLO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving SLO pore formation and stability.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound (SLO) pore formation?
This compound, a toxin produced by Group A Streptococcus, forms pores in cholesterol-containing membranes. The process begins with water-soluble SLO monomers binding to cholesterol in the target cell membrane.[1][2][3] These monomers then oligomerize, assembling into ring or arc-shaped structures that insert into the membrane, forming large transmembrane pores.[1][3][4] This pore formation allows the flux of ions and macromolecules, ultimately leading to cell lysis.[3]
Q2: How does cholesterol influence SLO pore formation and stability?
Cholesterol is a critical factor for the initial binding of SLO to the cell membrane.[1][2][3] While essential for binding, cholesterol does not directly participate in the formation of the membrane-penetrating channels themselves.[1][4] The toxin can be reincorporated into cholesterol-free liposomes after initial binding and oligomerization on a cholesterol-containing membrane.[1][4] The distribution of cholesterol within the plasma membrane also plays a role; a reduction of cholesterol in the inner leaflet of the membrane can suppress SLO pore formation.[5] Interestingly, depleting cholesterol from erythrocytes has been shown to have minimal effect on SLO binding, suggesting that other factors may also be involved.[6]
Q3: What is the typical size of an SLO pore and can it be modulated?
SLO pores are notably large, with diameters reported to be up to 30-35 nm.[1][4][7] These pores are formed by the assembly of 35-80 SLO monomers.[3][8] The size of the pore can be manipulated experimentally. For instance, using an oligomerization-deficient mutant of SLO in conjunction with the active form can result in smaller, arc-shaped pores that still permit the passage of smaller molecules but restrict larger ones.[3][9] This indicates that the pore size is directly related to the extent of oligomerization.[3][9]
Q4: Are there other membrane components besides cholesterol that affect SLO activity?
Yes, recent studies have highlighted the role of glycosphingolipids in enhancing SLO pore formation. SLO can bind to these molecules, which are often concentrated in cholesterol-rich lipid rafts.[6][10] This interaction is thought to promote the clustering of SLO molecules, facilitating more efficient binding to cholesterol and subsequent pore formation.[6][10]
Q5: What is the effect of temperature on SLO pore formation and stability?
The steps following the initial binding of SLO to the membrane are temperature-dependent.[11] While the initial adsorption of the toxin can occur at 4°C, subsequent steps leading to pore formation require higher temperatures.[11] Heat incubation at 60°C for 10-30 minutes can significantly decrease the hemolytic activity of SLO, indicating that the toxin's stability is compromised at elevated temperatures.[12]
Q6: How does pH affect SLO pore stability and activity?
The steps in the hemolytic process that follow the initial toxin adsorption are dependent on pH.[11] While the initial binding is independent of pH, the subsequent conformational changes and insertion into the membrane are influenced by the pH of the environment.[11] For the related toxin Listeriolysin O (LLO), cytolytic activity is maximal at a pH of 5.5 and is inhibited at a pH above 7.[13]
Troubleshooting Guides
Problem 1: Low or no hemolytic activity of reconstituted SLO.
Possible Cause 1: Inactive SLO due to oxidation.
-
Troubleshooting Step: SLO is a thiol-activated toxin, meaning it requires a reducing environment to be active.[2] Ensure that a reducing agent, such as dithiothreitol (B142953) (DTT), was added to your buffer during reconstitution and in your experimental setup. The cysteine residue at position 530 (C530) is responsible for the oxidative sensitivity of SLO.[8]
Possible Cause 2: Improper storage of reconstituted SLO.
-
Troubleshooting Step: Reconstituted SLO has a limited shelf life. It is recommended to use it within a few hours of preparation.[14] For longer-term storage, follow the manufacturer's specific instructions, which may involve storing at -20°C in the presence of glycerol.[15]
Possible Cause 3: Insufficient cholesterol in target membranes.
-
Troubleshooting Step: Verify that your target cells or liposomes contain an adequate amount of cholesterol, as it is essential for the initial binding of SLO.[2][3]
Problem 2: Inconsistent pore size or incomplete pore formation.
Possible Cause 1: Suboptimal SLO concentration.
-
Troubleshooting Step: The concentration of SLO can influence the extent of oligomerization and thus the final pore size. Perform a dose-response curve to determine the optimal concentration of SLO for your specific cell type and experimental conditions. At low concentrations, much of the toxin may remain in monomeric form and can be shed from the cell surface.[16]
Possible Cause 2: Presence of interfering substances.
-
Troubleshooting Step: Ensure that your experimental buffer is free of substances that may interfere with SLO activity. For example, human serum albumin has been shown to neutralize the cytotoxic effects of SLO.[2]
Problem 3: Unexpected results in Anti-Streptolysin O (ASO) titer assays.
Possible Cause 1: Use of plasma instead of serum.
-
Troubleshooting Step: Plasma should not be used for ASO testing as fibrinogen can cause non-specific agglutination of latex particles, leading to false-positive results.[17] Always use fresh, non-hemolyzed serum.[14]
Possible Cause 2: False-positive results from other conditions.
-
Troubleshooting Step: Be aware that certain non-streptococcal conditions, such as rheumatoid arthritis and liver disease, can occasionally lead to elevated ASO titers.[18][19] Correlate laboratory findings with clinical symptoms for an accurate diagnosis.
Possible Cause 3: Improper sample handling.
-
Troubleshooting Step: Serum samples should be tested on the day of collection or stored at 2-8°C for up to 48 hours. For longer storage, freeze at -20°C.[17] Inactivated sera that have been stored for more than 24 hours should be reheated to 56°C for 10 minutes before use.[14]
Quantitative Data Summary
Table 1: Reported Dimensions of this compound Pores
| Parameter | Reported Value(s) | Reference(s) |
| Pore Diameter (Inner) | Up to 30-35 nm | [1][4][7] |
| 23.2 ± 5.2 nm (SLO C530A) | [20] | |
| 44.5 ± 7.9 nm (SLO N402C mutant) | [20] | |
| Exceeding 12.8 nm (128 Å) | [21] | |
| Pore Diameter (Outer) | ~30 nm | [8][20] |
| Number of Monomers per Pore | 35-80 | [3][8] |
Experimental Protocols
Protocol 1: Hemolysis Assay for SLO Activity
This protocol is a standard method to determine the hemolytic activity of SLO.
Materials:
-
This compound (lyophilized or reconstituted)
-
Rabbit or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare RBC suspension: Wash RBCs three times with cold PBS by centrifugation. Resuspend the washed RBCs to a final concentration of 1-2% in PBS.
-
Activate SLO: If using a thiol-activated SLO, pre-incubate the toxin with a reducing agent like DTT according to the manufacturer's instructions.
-
Serial Dilution of SLO: Perform a serial dilution of the activated SLO in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the diluted SLO. Include a negative control (RBCs in PBS without SLO) and a positive control (RBCs with a known hemolytic agent or completely lysed with distilled water).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 492 nm or 540 nm.[22]
-
Calculate Percent Hemolysis: Percent hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
-
Determine Hemolytic Units (HU): One hemolytic unit is often defined as the amount of toxin required to cause 50% lysis of a specific concentration of RBCs in a given time and temperature.[20][22]
Protocol 2: Anti-Streptolysin O (ASO) Latex Agglutination Test (Qualitative)
This protocol provides a rapid method for the qualitative determination of ASO antibodies in serum.
Materials:
-
ASO latex reagent (polystyrene latex particles coated with SLO)
-
Patient serum
-
Positive and negative controls
-
Glass slide with reaction circles
-
Disposable stirrers
-
Mechanical rotator (optional)
Procedure:
-
Bring all reagents and specimens to room temperature. [17][18][23]
-
Dispense Samples and Controls: Place one drop (approximately 50 µl) of the patient serum, positive control, and negative control into separate circles on the glass slide.[17][18][23]
-
Add Latex Reagent: Gently shake the ASO latex reagent and add one drop to each circle next to the serum and controls.[17][18][23]
-
Mix: Using a separate disposable stirrer for each sample, mix the serum/control and the latex reagent thoroughly, spreading the mixture over the entire area of the circle.[17][23]
-
Incubate and Observe: Gently tilt the slide back and forth for 2 minutes and observe for agglutination under a bright light.[18] A positive result is indicated by visible clumping of the latex particles. No agglutination indicates a negative result.
Visualizations
Caption: Workflow of this compound pore formation.
Caption: Troubleshooting guide for low SLO activity.
References
- 1. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptolysin - Wikipedia [en.wikipedia.org]
- 3. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. Changes in the asymmetric distribution of cholesterol in the plasma membrane influence this compound pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SLO co-opts host cell glycosphingolipids to access cholesterol-rich lipid rafts for enhanced pore formation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characteristics of this compound Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heat incubation inactivates streptococcal exotoxins and recombinant cholesterol-dependent cytolysins: suilysin, pneumolysin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. biomaghreb.com [biomaghreb.com]
- 15. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding, oligomerization, and pore formation by this compound in erythrocytes and fibroblast membranes: detection of nonlytic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-streptolysin O Titer (ASOT): Principle, Procedure, and Results • Microbe Online [microbeonline.com]
- 18. laboratoryinfo.com [laboratoryinfo.com]
- 19. Antithis compound (ASO) Antibodies » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 20. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation [mdpi.com]
- 21. Approximate dimensions of membrane lesions produced by streptolysin S and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. uomus.edu.iq [uomus.edu.iq]
How to minimize off-target effects of Streptolysin O.
Welcome to the technical support center for Streptolysin O (SLO). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you effectively use SLO for cell permeabilization while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO) and how does it work?
A1: this compound is a pore-forming toxin produced by Streptococcus pyogenes.[1] It binds to cholesterol in the plasma membrane of eukaryotic cells and subsequently oligomerizes to form large transmembrane pores, with diameters that can reach up to 35 nm.[2][3][4] This action allows for the delivery of macromolecules (up to 100 kDa) into the cytosol of living cells.[2] The initial binding of SLO to the membrane is a critical step that is dependent on the presence of cholesterol.[3][4][5]
Q2: What are the primary off-target effects of SLO?
A2: The primary off-target effects stem from the formation of pores in the cell membrane. These can include:
-
Uncontrolled Ion Flux: The pores allow for a significant influx of extracellular ions, most notably Ca²⁺.[6][7][8] This dysregulation of intracellular calcium can trigger various signaling cascades, leading to unintended cellular responses.[6][7][9]
-
Cell Lysis and Death: At high concentrations or with prolonged exposure, the membrane damage can be irreparable, leading to leakage of cellular contents and necrotic cell death.
-
Activation of Apoptosis: SLO can induce apoptosis in certain cell types, like keratinocytes, by dysregulating intracellular calcium and causing endoplasmic reticulum stress.[1][6]
-
Depletion of Cellular Energy: The translocation of NAD-glycohydrolase (NADase) by SLO can lead to the depletion of cellular NAD+ and ATP, further contributing to cytotoxicity.[10]
Q3: Why is it necessary to activate SLO with a reducing agent?
A3: SLO is a thiol-activated toxin, meaning it is only hemolytically active in a reduced state.[1] Commercially available SLO is often in an oxidized, inactive form. Therefore, it is crucial to activate it with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) immediately before use to ensure its pore-forming capability.[11][12]
Q4: Can cells recover after permeabilization with SLO?
A4: Yes, under controlled conditions, cells can repair the lesions created by SLO.[2] This process of membrane resealing is dependent on Ca²⁺ and calmodulin.[2][13] By adding a calcium-containing recovery buffer after permeabilization, cells can reseal the pores, remain viable for days, and even retain their ability to proliferate.[2][13]
Troubleshooting Guide
Problem 1: High levels of cell death after SLO treatment.
| Possible Cause | Recommended Solution |
| SLO concentration is too high. | Perform a careful titration of SLO to find the lowest concentration that achieves the desired level of permeabilization (typically 60-80%) for your specific cell type and density.[2] Start with a broad range and narrow it down. |
| Incubation time is too long. | Reduce the incubation time with SLO. A typical incubation time is 10-15 minutes at 37°C.[2][11] |
| Absence of a recovery step. | Immediately after permeabilization, transfer cells to a recovery buffer containing 1-2 mM Ca²⁺ and incubate for at least 20-30 minutes to allow for membrane resealing.[2][11] |
| Contaminants in the SLO preparation. | Ensure you are using a high-purity, recombinant SLO to avoid off-target effects from other bacterial components. |
Problem 2: Low or no permeabilization of cells.
| Possible Cause | Recommended Solution |
| SLO concentration is too low. | Increase the concentration of SLO. The optimal concentration is highly dependent on the cell type and density.[2][14] |
| SLO was not properly activated. | Ensure SLO is freshly activated with a sufficient concentration of a reducing agent (e.g., DTT or TCEP) for the recommended time and temperature before adding it to the cells.[11][12] |
| Incorrect buffer composition. | Perform the permeabilization step in a calcium-free buffer to prevent premature pore formation and allow for SLO binding.[2][15] Pore formation is typically induced by warming the cells to 37°C after the initial binding on ice.[15] |
| Low cholesterol content in the cell membrane. | Some cell types may have lower membrane cholesterol, making them less susceptible to SLO. Consider alternative permeabilization methods if SLO is ineffective. |
Quantitative Data Summary
The optimal SLO concentration is critical and varies significantly between cell types. The following table summarizes concentrations used in published experiments. Note: These values should be used as a starting point for your own optimization.
| Cell Type | SLO Concentration | Incubation Time & Temp | Resulting Permeabilization | Reference |
| THP-1 cells | 20 ng/mL | 10 min at 37°C | ~80% | [2] |
| THP-1 cells | 100 ng/mL | 10 min at 37°C | ~95% | [2] |
| HeLa cells | 0.2 µg/mL (200 ng/mL) | 5 min on ice, then 5 min at 32°C | ~90% | [14] |
| RBL 2H3 cells | 100 ng/mL | 10 min | Not specified | [2] |
| Various | 0.1 - 1 µg/mL | 5-10 min | 19.6-30.6% (indicates ~70% non-permeabilized) | [12] |
Experimental Protocols
Protocol 1: Optimization of SLO Concentration
This protocol is designed to determine the optimal SLO concentration for achieving efficient permeabilization with minimal cytotoxicity.
-
Cell Preparation: Plate your cells in a suitable format (e.g., 96-well plate or 8-well chamber slide) to allow for testing multiple SLO concentrations simultaneously.
-
SLO Activation: Immediately before use, activate the SLO stock solution by adding a reducing agent like 10 mM DTT or TCEP and incubating at 37°C for 20-30 minutes.[11][12]
-
Prepare Dilutions: Create a serial dilution of the activated SLO in a calcium-free buffer (e.g., DPBS without Ca²⁺/Mg²⁺). A suggested starting range is 0-400 ng/mL.
-
Permeabilization:
-
Wash the cells once with the calcium-free buffer.
-
Add the different SLO dilutions to the cells.
-
Incubate on ice for 5-10 minutes to allow SLO to bind to the membrane.[12][14][15]
-
Wash the cells with calcium-free buffer to remove unbound SLO.[15]
-
Add fresh, warm (37°C) calcium-free buffer containing a membrane-impermeant dye (e.g., Propidium Iodide or Trypan Blue) and the molecule you intend to deliver.
-
Incubate at 37°C for 10-15 minutes to induce pore formation.[2][11]
-
-
Assessment:
-
Analyze the cells using fluorescence microscopy or flow cytometry.
-
Quantify the percentage of cells that have taken up the dye (permeabilized cells).
-
The optimal SLO concentration should result in >50% permeabilization with minimal signs of cell lysis or morphological changes.[11] An ideal range is often cited as 60-80% permeabilization.[2]
-
Protocol 2: Reversible Permeabilization for Protein Delivery
-
Activation: Activate SLO with a reducing agent as described in Protocol 1.
-
Titration: Determine the optimal SLO concentration for your cells using Protocol 1.
-
Binding:
-
Pore Formation & Delivery:
-
Wash cells to remove unbound SLO.
-
Incubate the cells in warm (37°C) calcium-free buffer for 10-15 minutes to allow pore formation and protein entry.[2]
-
-
Resealing and Recovery:
-
Downstream Analysis: The cells are now ready for further incubation and downstream experimental analysis.
Visualizations
Signaling and Off-Target Effects
Caption: Off-target signaling cascade initiated by SLO-mediated pore formation and Ca²⁺ influx.
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration for cell permeabilization.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of this compound Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular group A Streptococcus induces keratinocyte apoptosis by dysregulating calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac myocyte dysfunction induced by this compound is membrane pore and calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac myocyte dysfunction induced by this compound is membrane pore and calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Consequences of Calcium Influx Promoted by Bacterial Pore-Forming Toxins [mdpi.com]
- 10. Enhancement of this compound activity and intrinsic cytotoxic effects of the group A streptococcal toxin, NAD-glycohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
Technical Support Center: Optimizing Streptolysin O-Mediated Delivery
Welcome to the technical support center for Streptolysin O (SLO)-mediated cellular delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO) and how does it work for cellular delivery?
This compound (SLO) is a pore-forming toxin produced by Streptococcus pyogenes.[1][2] It belongs to the family of cholesterol-dependent cytolysins (CDCs).[1] The mechanism of SLO-mediated delivery involves the following steps:
-
Binding: SLO monomers bind to cholesterol-rich domains in the plasma membrane of target cells.[2][3]
-
Oligomerization: Upon binding, SLO monomers oligomerize to form pre-pore complexes.[4][5]
-
Pore Formation: These complexes then undergo a conformational change, inserting into the membrane to form large pores, with diameters up to 30 nm.[3][5][6]
-
Delivery: These transient pores allow for the delivery of membrane-impermeable molecules, such as proteins, DNA, and RNA, into the cytoplasm.[7]
-
Membrane Repair: The cell can subsequently repair these pores, often through a Ca²⁺-dependent process involving endocytosis of the pore-forming complexes.[7][8]
Q2: What types of molecules can be delivered using SLO?
SLO can be used to deliver a variety of molecules with a molecular weight of up to 150 kDa into living cells.[9] This includes fluorescent probes, proteins, and other macromolecules.[7][9]
Q3: Is SLO toxic to cells?
Yes, at high concentrations or with prolonged exposure, SLO can be cytotoxic, leading to cell lysis and death.[10][11] It is crucial to titrate the SLO concentration and incubation time for each cell type to achieve high delivery efficiency while maintaining cell viability.[12] SLO expression has been shown to enhance the virulence of Group A Streptococcus by promoting apoptosis in macrophages.[13]
Q4: How can I assess the efficiency of SLO-mediated delivery?
Delivery efficiency can be assessed using several methods:
-
Fluorescent Probes: Delivering a fluorescently labeled molecule (e.g., FITC-dextran) and quantifying the percentage of fluorescent cells via flow cytometry or fluorescence microscopy.[9]
-
Functional Assays: If delivering an enzyme or a functional protein, its activity can be measured in the target cells.
-
Western Blotting: To confirm the delivery of a specific protein and to assess the potential loss of cytosolic proteins.[12]
Troubleshooting Guide
Issue 1: Low Delivery Efficiency
Q: I am observing a low percentage of cells taking up my molecule of interest. What are the possible causes and solutions?
A: Low delivery efficiency can be caused by several factors. Refer to the table below for common causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal SLO Concentration | Titrate the SLO concentration to determine the optimal level for your specific cell type. A concentration gradient (e.g., 0-200 U/mL) is a good starting point.[9] |
| Inadequate Incubation Time | Optimize the incubation time with SLO. Shorter times may not be sufficient for pore formation, while longer times can increase cytotoxicity. Test a time course (e.g., 15-60 minutes).[12] |
| Incorrect Buffer Composition | Ensure you are using a calcium-free buffer during the permeabilization step, as calcium can trigger premature membrane repair.[7] |
| Low Cholesterol in Cell Membrane | SLO requires cholesterol for binding.[2] While most mammalian cells have sufficient cholesterol, certain cell types or culture conditions might affect membrane composition. |
| Inactive SLO | SLO is oxygen-labile and requires a reducing agent for activity.[2] Ensure proper storage and handling of the SLO reagent. |
Issue 2: High Cell Death/Low Viability
Q: My cells are dying after treatment with SLO. How can I improve cell viability?
A: High cell death is a common issue and can be mitigated by optimizing the experimental conditions.
| Potential Cause | Troubleshooting Steps |
| SLO Concentration is Too High | Perform a dose-response experiment to find the lowest effective SLO concentration that allows for delivery without excessive toxicity.[12] |
| Prolonged Incubation Time | Reduce the incubation time with SLO. The goal is to create transient, repairable pores. |
| Suboptimal Recovery Conditions | After permeabilization, allow cells to recover in a calcium-containing medium at 37°C to facilitate membrane repair.[7][12] Monitor cell viability at different time points post-treatment (e.g., 30 min, 1h, 2h, 4h).[12] A recovery rate of >85% is generally considered acceptable.[12] |
| Cell Type Sensitivity | Different cell lines exhibit varying sensitivity to SLO. Primary cells may be more sensitive than immortalized cell lines. It is critical to optimize the protocol for each new cell type. |
| Contamination of SLO Reagent | Ensure the SLO reagent is free of contaminants that could contribute to cytotoxicity. |
Issue 3: Inconsistent Results
Q: I am getting variable results between experiments. What could be causing this inconsistency?
A: Consistency in SLO-mediated delivery relies on careful control of several experimental parameters.
| Potential Cause | Troubleshooting Steps |
| Variable Cell Confluency | Use cells at a consistent confluency for all experiments, as this can affect their physiological state and susceptibility to SLO. A confluency of ~75% is often recommended.[9] |
| Inconsistent SLO Activity | SLO can lose activity with repeated freeze-thaw cycles.[12] Aliquot the SLO stock solution and use a fresh aliquot for each experiment. |
| Temperature Fluctuations | Perform the permeabilization and recovery steps at consistent temperatures, as temperature can influence the kinetics of pore formation and membrane repair. |
| Pipetting Errors | Ensure accurate and consistent pipetting of SLO and other reagents, especially when working with small volumes. |
Experimental Protocols
Protocol 1: Optimization of SLO Concentration for Permeabilization
This protocol describes how to determine the optimal SLO concentration for a given cell line.
Materials:
-
Adherent cells cultured to ~75% confluency on a glass-bottom dish[9]
-
This compound (SLO)
-
Fluorescently labeled dextran (B179266) (e.g., 40kD-Dextran-FITC)
-
Propidium Iodide (PI) or DAPI for viability staining[12]
-
Permeabilization Buffer (e.g., PBS without Ca²⁺/Mg²⁺)
-
Recovery Buffer (e.g., RPMI 1640 with Ca²⁺/Mg²⁺)
-
Fluorescence microscope
Procedure:
-
Prepare a series of SLO dilutions in permeabilization buffer to create a concentration gradient (e.g., 0, 60, 80, 100, 120, 140, 160, 200 U/mL).[9]
-
Wash the cells twice with permeabilization buffer.
-
Add the different concentrations of SLO to the cells along with the fluorescent dextran.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Wash the cells three times with recovery buffer to remove SLO and unincorporated dextran.
-
Add fresh recovery buffer and incubate for a recovery period (e.g., 1-4 hours) at 37°C.[12]
-
Add PI or DAPI to the cells to stain for dead cells.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of permeabilized cells (FITC-positive) and dead cells (PI/DAPI-positive) for each SLO concentration. The optimal concentration will yield a high percentage of permeabilized cells with minimal cell death.[9]
Quantitative Data Summary
Table 1: Example Titration Data for SLO Concentration
| SLO Concentration (U/mL) | Permeabilized Cells (%) | Viable Cells (%) |
| 0 | < 5 | > 98 |
| 60 | 30 | 95 |
| 80 | 55 | 92 |
| 100 | 88 | 90 |
| 120 | 92 | 85 |
| 140 | 95 | 78 |
| 160 | 96 | 65 |
| 200 | 98 | 50 |
Note: This is example data. Actual results will vary depending on the cell type and experimental conditions.
Visualizations
Caption: Mechanism of this compound-mediated delivery.
Caption: Troubleshooting workflow for SLO delivery.
Caption: Signaling events after SLO treatment.
References
- 1. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptolysin - Wikipedia [en.wikipedia.org]
- 3. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding, oligomerization, and pore formation by this compound in erythrocytes and fibroblast membranes: detection of nonlytic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of this compound (SLO) to Study the Function of Lipid Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of this compound and streptolysin s enhance the virulence of poorly encapsulated group a streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delivery of membrane impermeable molecules to primary mouse T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for inconsistent Streptolysin O results.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptolysin O (SLO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO)?
A1: this compound is a pore-forming exotoxin produced by most strains of Group A, C, and G Streptococcus bacteria.[1] It is an oxygen-labile toxin that binds to cholesterol in the membranes of eukaryotic cells, leading to the formation of large transmembrane pores.[1][2] This activity results in the lysis of cells, particularly red blood cells (hemolysis). In clinical diagnostics, the antibody response to SLO, measured as the anti-streptolysin O (ASO) titer, is used to diagnose recent streptococcal infections.[3][4]
Q2: What are the main applications of SLO in a research setting?
A2: In the laboratory, SLO is primarily used for:
-
Cell Permeabilization: To create pores in the plasma membrane of living cells to allow the entry of molecules (up to 100 kDa), such as antibodies, fluorescent probes, or peptides, into the cytosol while leaving intracellular membranes intact.[5][6][7][8]
-
Hemolysis Assays: As a reagent to induce and study the lysis of red blood cells. This is often used to measure the activity of SLO itself or to determine the neutralizing capacity of anti-SLO antibodies in a sample.[9][10]
-
Inducing Cellular Responses: To study cellular stress responses, membrane repair mechanisms, and the activation of signaling pathways, such as apoptosis and MAP kinase pathways.
Q3: How should I properly store and handle the SLO reagent?
A3: Proper storage and handling are critical for maintaining SLO activity.
-
Storage: Lyophilized SLO should be stored at 2-8°C, where it can be stable for up to three years. Reconstituted SLO solutions are less stable; a solution stored at 2-8°C may lose about 50% of its activity within 10 days. For longer-term storage, it is recommended to store reconstituted SLO in aliquots at -20°C.
-
Reconstitution: Reconstitute lyophilized SLO in cold water (e.g., 1 mg/ml) by gently rotating the vial. Avoid vigorous shaking.
-
Activation: SLO is an oxygen-labile, thiol-activated toxin. Its activity is significantly increased in the presence of reducing agents. It is crucial to activate SLO with a reducing agent like dithiothreitol (B142953) (DTT) or cysteine just before use.
Troubleshooting Guide for Inconsistent Results
This section addresses common issues encountered during experiments involving SLO, categorized by application.
Category 1: Inconsistent Results in ASO Titer Assays
The Anti-Streptolysin O (ASO) titer is a common clinical test to detect past streptococcal infections. Inconsistent results can arise from various factors related to the sample, the patient's condition, and the assay itself.
Issue: False-Negative or Unexpectedly Low ASO Titers
| Potential Cause | Explanation & Solution |
| Timing of Sample Collection | ASO antibody levels start to rise about one week after infection, peak at 3-5 weeks, and then decline.[3][11] Testing too early or too late can result in a low or negative titer. Solution: If a recent infection is suspected despite a low titer, it is recommended to repeat the test in 10-14 days to look for a significant rise in the antibody level.[11][12] |
| Antibiotic Treatment | The use of antibiotics can suppress the streptococcal antibody response, leading to a false-negative result.[4][11] Solution: Correlate the ASO results with the patient's clinical history, including any recent antibiotic use. |
| Type of Infection | The ASO response is often weaker in streptococcal skin infections (pyoderma) compared to throat infections (pharyngitis).[13] This is possibly due to cholesterol in the skin binding to and neutralizing SLO. Solution: For suspected post-streptococcal complications following a skin infection, consider performing an anti-DNase B antibody test in conjunction with the ASO test for higher sensitivity.[11][13] |
| Individual Immune Response | Approximately 15-20% of individuals with post-streptococcal complications like rheumatic fever do not show a significant ASO response.[13] Solution: Combining the ASO test with an anti-DNase B test can increase the detection rate of recent streptococcal infections to about 95%.[11] |
Issue: False-Positive or Unexpectedly High ASO Titers
| Potential Cause | Explanation & Solution |
| Liver Disease | Patients with liver disease may have elevated levels of serum beta-lipoproteins, which can non-specifically inhibit the hemolytic activity of SLO in the assay, mimicking the effect of ASO antibodies and causing a false-positive result.[13] Solution: Interpret ASO results with caution in patients with known liver conditions. |
| Sample Contamination | Contamination of the serum sample with certain bacteria, such as Bacillus cereus or Pseudomonas, can lead to falsely high ASO titers.[13] Solution: Ensure proper aseptic techniques during sample collection and handling. |
| Healthy Carriers | Some healthy individuals may have a persistently elevated ASO titer due to being asymptomatic carriers of Streptococcus.[11] Solution: A single high ASO titer is less significant than a rising titer observed in paired (acute and convalescent) sera.[11] |
Category 2: Inconsistent Results in Laboratory Applications (Hemolysis & Permeabilization)
Issue: Lower Than Expected or No SLO Activity (e.g., No Hemolysis or Permeabilization)
| Potential Cause | Explanation & Solution |
| Improper Reagent Activation | SLO is a thiol-activated toxin and requires a reducing environment for full activity. Its activity is reversible and diminished by oxidation. Solution: Ensure that a sufficient concentration of a reducing agent, such as dithiothreitol (DTT), is added to the SLO solution immediately before the experiment. |
| Reagent Degradation | Reconstituted SLO has limited stability, especially at 2-8°C. Repeated freeze-thaw cycles can also decrease its activity. Solution: Aliquot the reconstituted SLO and store it at -20°C. Thaw aliquots as needed and avoid repeated freezing and thawing. Do not use SLO that has been stored in solution at 2-8°C for an extended period (e.g., more than a few days). |
| Presence of Inhibitors | Cholesterol and other sterols with a 3β-hydroxyl group can inhibit SLO activity by competing for its binding site. Certain compounds, like allicin (B1665233) from garlic, can also inhibit SLO by binding to its cysteine residues. Solution: Be aware of potential inhibitors in your experimental system. For example, high concentrations of serum in the media could potentially reduce SLO activity. |
| Incorrect Assay Conditions (pH, Temperature) | Enzyme activity is sensitive to pH and temperature. While specific optimal values for SLO can vary, most biological assays are conducted at physiological pH (around 7.4) and 37°C.[10] Solution: Ensure your buffers are at the correct pH and that incubations are performed at the appropriate temperature. For cell permeabilization, binding is often done at a low temperature (0-4°C), followed by pore formation at 37°C.[6] |
| Lot-to-Lot Variability | There can be significant variation in the activity of SLO between different manufacturing lots. Solution: It is crucial to titrate each new lot of SLO to determine the optimal concentration for your specific application (e.g., the concentration that permeabilizes 60-80% of cells).[7] |
Issue: Higher Than Expected SLO Activity (e.g., Excessive Cell Death)
| Potential Cause | Explanation & Solution |
| SLO Concentration Too High | The concentration of SLO required for effective permeabilization without causing excessive cell death is cell-type dependent. Solution: Perform a dose-response experiment to determine the optimal SLO concentration for your specific cell line. Start with a range of concentrations based on literature or manufacturer recommendations.[8] |
| Incorrect Incubation Time | Prolonged exposure to SLO can lead to irreversible cell damage and death. Solution: Optimize the incubation time for both the binding and pore-forming steps of your experiment. For permeabilization, a 10-15 minute incubation is often sufficient.[7] |
Experimental Protocols
Protocol 1: Basic Hemolysis Assay
This protocol provides a general method for determining the hemolytic activity of SLO.
-
Preparation of Red Blood Cells (RBCs):
-
Activation and Dilution of SLO:
-
Reconstitute and activate SLO with a reducing agent (e.g., 10-40 mM DTT) as per the manufacturer's instructions.
-
Prepare serial dilutions of the activated SLO in PBS in a 96-well U-bottom plate.
-
-
Hemolysis Reaction:
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.[1][9]
-
The results can be used to calculate the percentage of hemolysis for each SLO concentration relative to the positive and negative controls.
-
Protocol 2: Cell Permeabilization using SLO
This protocol describes a general procedure for reversibly permeabilizing the plasma membrane of cultured cells.
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable vessel (e.g., coverslips, multi-well plates).
-
Wash the cells with a calcium-free buffer, such as Hanks' Balanced Salt Solution (HBSS) without Ca²⁺.[7]
-
-
SLO Binding:
-
Prepare a solution of activated SLO in a calcium-free buffer at the desired concentration (this needs to be optimized for each cell type).
-
Incubate the cells with the SLO solution at a low temperature (e.g., on ice or at 4°C) for a set period (e.g., 5-15 minutes).[6][8] This allows the SLO to bind to the plasma membrane without forming pores.
-
Wash the cells thoroughly with the cold, calcium-free buffer to remove any unbound SLO.[6]
-
-
Pore Formation:
-
Add a warm (37°C) buffer containing the molecule to be delivered (e.g., a fluorescently labeled antibody) to the cells. This buffer should also be calcium-free (EGTA can be added to chelate any residual calcium).[6]
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to induce pore formation and allow the molecule to enter the cytosol.[5][8]
-
-
Membrane Resealing and Recovery:
-
To reseal the pores, add a buffer containing calcium (e.g., normal growth medium).
-
Incubate the cells under normal culture conditions (37°C, 5% CO₂) for a recovery period (e.g., 15-30 minutes or longer) before proceeding with downstream applications like imaging.[5]
-
Visualizations
Caption: A troubleshooting workflow for diagnosing inconsistent this compound results.
Caption: Mechanism of SLO pore formation and downstream cellular consequences.
References
- 1. Hemolysis Assay [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. Antithis compound titre | Pathology Tests Explained [pathologytestsexplained.org.au]
- 5. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 7. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Antithis compound Titer (ASO) Test [healthline.com]
- 13. mayocliniclabs.com [mayocliniclabs.com]
Technical Support Center: Streptolysin O Permeabilization and Temperature Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on Streptolysin O (SLO) permeabilization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound-mediated cell permeabilization?
A1: The optimal temperature for SLO-mediated permeabilization is 37°C.[1][2][3][4][5] This temperature facilitates the conformational changes required for the oligomerization of SLO monomers into pores within the cell membrane.
Q2: How does temperature affect the different stages of this compound pore formation?
A2: The process of SLO pore formation involves two main steps that are differentially affected by temperature:
-
Binding: The initial binding of SLO monomers to cholesterol in the cell membrane is a temperature-independent process.[6] This step can occur at 0°C.
-
Polymerization: The subsequent oligomerization of membrane-bound SLO monomers to form functional pores is a temperature-dependent process.[6] This step is inefficient at low temperatures and optimally occurs at 37°C.
Q3: Can this compound be inactivated by heat?
A3: Yes, SLO is susceptible to heat inactivation. Incubation at 60°C for 10 minutes can reduce the hemolytic activity of recombinant SLO by more than 80%.[7] Heat-inactivated SLO loses its ability to disrupt cell monolayers.[7]
Q4: What happens if I perform the SLO incubation at a suboptimal temperature (e.g., room temperature)?
A4: Incubating cells with SLO at suboptimal temperatures, such as room temperature, will likely result in reduced and less efficient permeabilization. The rate of pore formation is significantly lower at cooler temperatures. For consistent and optimal results, it is crucial to perform the permeabilization step at 37°C.[4]
Q5: Is the resealing of the cell membrane after SLO permeabilization also temperature-dependent?
A5: No, the resealing of the cell membrane after transient permeabilization with SLO is a temperature-independent process and can effectively occur at 4°C.[1][3][8] Resealing is induced by the addition of Ca²⁺.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low permeabilization | Suboptimal incubation temperature: The permeabilization step was not performed at 37°C. | Ensure the incubation with SLO is carried out in a 37°C incubator or water bath for consistent and optimal results.[4] |
| Inactive SLO: The SLO may have been inactivated due to improper storage or handling, such as repeated freeze-thaw cycles or exposure to high temperatures. | Store SLO aliquots at -80°C and thaw a fresh aliquot for each experiment.[5] Activate the SLO with a reducing agent like TCEP at 37°C for 20 minutes immediately before use.[4][5] | |
| Excessive cell death or detachment | Over-permeabilization: The SLO concentration is too high for the specific cell line, or the incubation time at 37°C is too long. | Titrate the SLO concentration to determine the optimal amount that permeabilizes 60-80% of the cells within the desired timeframe (e.g., 10-15 minutes).[1][2][3] Reduce the incubation time at 37°C. |
| Cell sensitivity to temperature changes: Some cell lines may be sensitive to the temperature shifts during the protocol. | To minimize stress on sensitive cells, consider incubating the fluorescent probe along with SLO during the 37°C permeabilization step to avoid a subsequent incubation on ice.[4] | |
| Inconsistent results between experiments | Temperature fluctuations: Variations in the incubation temperature can lead to inconsistent levels of permeabilization. | Use a calibrated incubator or water bath to ensure a stable 37°C environment during the permeabilization step.[4] |
| Batch-to-batch variation in SLO activity: Different lots of SLO can have varying levels of activity. | It is crucial to determine the optimal SLO concentration for each new batch of the toxin.[5] |
Quantitative Data on Temperature Effects
The following table summarizes the impact of temperature on SLO activity.
| Temperature | Effect on SLO Activity | Reference |
| 0°C | Binding of SLO to the membrane occurs, but pore formation is inhibited. | [6] |
| 4°C | No permeabilization is observed. Membrane resealing can occur effectively at this temperature. | [1][3][4][8] |
| 37°C | Optimal temperature for SLO oligomerization and pore formation, leading to efficient cell permeabilization. | [1][2][3][4][5] |
| 60°C | Incubation for 10 minutes leads to a greater than 80% reduction in hemolytic activity. | [7] |
Experimental Protocols
Standard Protocol for Reversible Cell Permeabilization with SLO
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
1. Activation of SLO:
-
Thaw a single-use aliquot of SLO stock solution and a 0.5 M TCEP solution.
-
Add TCEP to the SLO solution to a final concentration of 10 mM.
2. Cell Preparation:
-
Wash the cells three times with DPBS (without calcium and magnesium).
3. Permeabilization:
-
Dilute the activated SLO to the desired working concentration in DPBS containing 1 mM MgCl₂.
-
Incubate the cells with the diluted SLO solution at 37°C for 5-15 minutes.[1][2][3][4] The optimal time and concentration should be determined empirically.
4. Introduction of Molecules (Optional):
-
After SLO incubation, wash the cells with cold DPBS + 1 mM MgCl₂.
-
Incubate the cells with the molecule of interest (e.g., fluorescent probe, antibody) on ice for 5 minutes.[4][5]
5. Resealing:
-
Wash the cells three times with a suitable buffer (e.g., Tyrode's solution).
-
Add a recovery buffer containing 1-2 mM Ca²⁺ (e.g., complete cell culture medium) and incubate at 37°C for at least 20 minutes to allow the membrane to reseal.[1][3][4]
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Kinetics of this compound self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 6. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat incubation inactivates streptococcal exotoxins and recombinant cholesterol-dependent cytolysins: suilysin, pneumolysin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to control for lot-to-lot variability of commercial Streptolysin O.
Welcome to the Technical Support Center for Streptolysin O (SLO). This resource is designed for researchers, scientists, and drug development professionals to effectively control for the inherent lot-to-lot variability of commercial this compound, ensuring the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO) and how does it work?
A1: this compound is a pore-forming toxin produced by most strains of beta-hemolytic group A streptococci. It belongs to the family of cholesterol-dependent cytolysins (CDCs). The mechanism of action involves the binding of soluble SLO monomers to cholesterol in the plasma membrane of target cells. Following binding, multiple monomers oligomerize to form a prepore complex that then inserts into the membrane, creating large transmembrane pores.[1][2][3] This disruption of the cell membrane leads to the leakage of cellular contents and can initiate various downstream cellular processes.
Q2: What causes lot-to-lot variability in commercial SLO preparations?
A2: Lot-to-lot variability in commercial reagents like SLO can stem from several factors inherent to the manufacturing and distribution process. These include:
-
Manufacturing Processes: Minor deviations in the production process can lead to differences in the final product.
-
Quality of Raw Materials: The purity and quality of the raw materials used in the production of SLO can fluctuate.
-
Storage and Handling: The stability of SLO can be compromised by improper storage and handling conditions during transport and in the laboratory.
Q3: How can lot-to-lot variability of SLO impact my experiments?
A3: The concentration and hemolytic activity of SLO are critical to its function and, consequently, to experimental outcomes.[4][5] Lot-to-lot variability can manifest as differences in the effective concentration of active SLO, leading to:
-
Inconsistent cell permeabilization: Higher activity lots may lead to excessive cell lysis and death, while lower activity lots may not sufficiently permeabilize cells.
-
Variable experimental readouts: Inconsistent pore formation can affect studies on cellular signaling pathways, such as those involving calcium influx and NF-kappaB activation.[6][7][8]
-
Poor reproducibility: Uncontrolled variability makes it difficult to reproduce experiments and compare results obtained at different times or with different batches of SLO.
Q4: How can I control for lot-to-lot variability of SLO?
A4: To control for lot-to-lot variability, it is essential to perform a qualification assay for each new lot of SLO before its use in critical experiments. This typically involves a titration experiment to determine the hemolytic activity of the new lot and compare it to the previously used, qualified lot.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lower than expected cell lysis/permeabilization with a new lot of SLO. | The new lot of SLO has lower hemolytic activity than the previous lot. | Perform a titration assay (see Experimental Protocols) to determine the hemolytic units (HU) per milligram of the new lot. Adjust the concentration of the new lot to match the effective concentration of the old lot. |
| Improper storage or handling of the new SLO lot, leading to degradation. | Ensure SLO is stored at the recommended temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Issues with other experimental components (e.g., cells, buffers). | Use a positive control (a previously qualified lot of SLO) to confirm that other experimental components are functioning correctly. | |
| Higher than expected cell lysis/death with a new lot of SLO. | The new lot of SLO has higher hemolytic activity than the previous lot. | Perform a titration assay to determine the hemolytic units (HU) per milligram of the new lot. Adjust the concentration of the new lot downwards to match the effective concentration of the old lot. |
| Cell line is particularly sensitive to SLO. | Optimize the SLO concentration for your specific cell line by performing a dose-response curve. | |
| Inconsistent results between experiments using the same lot of SLO. | Degradation of the SLO stock solution over time. | Aliquot the SLO stock solution upon receipt and store at -80°C to minimize degradation from repeated freeze-thaw cycles. |
| Variations in cell density or passage number. | Ensure consistency in cell culture conditions, including cell density and passage number, for all experiments. | |
| Pipetting errors or inaccurate dilutions. | Use calibrated pipettes and be meticulous with dilutions to ensure accurate and consistent SLO concentrations. |
Data Presentation: Lot Qualification
A critical step in controlling for lot-to-lot variability is to establish clear acceptance criteria for new lots. While there are no universally established standards for research-grade SLO, principles from clinical laboratory practices can be adapted.[9][10]
Table 1: Example Acceptance Criteria for a New Lot of this compound
| Parameter | Method | Acceptance Criteria |
| Hemolytic Activity | Red Blood Cell Lysis Assay | The mean hemolytic activity (HU/mg) of the new lot should be within ±20% of the mean activity of the previously qualified lot. |
| Titration Curve Comparison | Parallel Titration of Old and New Lots | The dose-response curves of the new and old lots should be parallel. A statistical comparison (e.g., parallel line analysis) can be performed. |
| Functional Assay | Experiment-specific functional assay (e.g., cell permeabilization for a specific molecule) | The effective concentration of the new lot required to achieve the desired functional outcome should be within a predefined range (e.g., ±25%) of the old lot. |
Note: The acceptance criteria should be established based on the specific requirements and sensitivity of your experimental system.
Experimental Protocols
Key Experiment: Qualification of a New this compound Lot via Red Blood Cell (RBC) Lysis Assay
This protocol allows for the determination of the hemolytic activity of a new SLO lot, which can then be compared to a previously qualified lot.
Materials:
-
New lot of this compound
-
Previously qualified lot of this compound (as a reference)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or other reducing agent
-
Freshly collected red blood cells (e.g., from sheep or human)
-
96-well V-bottom plates
-
Spectrophotometer capable of reading absorbance at 540 nm
Methodology:
-
Preparation of RBCs:
-
Wash the RBCs three times in cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the washed RBC pellet in PBS to a final concentration of 2% (v/v).
-
-
Activation of SLO:
-
Reconstitute the new and old lots of SLO according to the manufacturer's instructions in cold PBS.
-
Activate the SLO by incubating with a reducing agent (e.g., 10 mM DTT) for 10 minutes at 37°C. This is a critical step as SLO is oxygen-labile.
-
-
Titration of SLO:
-
In a 96-well plate, perform a two-fold serial dilution of the activated new and old SLO lots in PBS. The concentration range should be chosen to span from 100% lysis to 0% lysis.
-
Include control wells:
-
0% Lysis Control (Blank): RBCs + PBS (no SLO)
-
100% Lysis Control: RBCs + distilled water
-
-
-
Hemolysis Reaction:
-
Add the 2% RBC suspension to each well containing the diluted SLO and controls.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition:
-
Pellet the intact RBCs by centrifuging the plate (e.g., 800 x g for 5 minutes).
-
Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each SLO concentration using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_0%_lysis) / (Absorbance_100%_lysis - Absorbance_0%_lysis)] * 100
-
Plot the % Hemolysis against the SLO concentration for both the new and old lots.
-
Determine the concentration of SLO that causes 50% hemolysis (the 50% hemolytic unit, HU50).
-
Compare the HU50 values of the new and old lots to determine if the new lot meets your established acceptance criteria.
-
Visualizations
Experimental Workflow for Qualifying a New Lot of this compound
Caption: Workflow for qualifying a new lot of this compound.
Signaling Pathways Activated by this compound Pore Formation
Caption: Signaling pathways activated by SLO pore formation.
References
- 1. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 2. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual modes of membrane binding direct pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound concentration and activity is central to in vivo phenotype and disease outcome in Group A Streptococcus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resealing of large transmembrane pores produced by this compound in nucleated cells is accompanied by NF-kappaB activation and downstream events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
Preventing premature activation of Streptolysin O in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Streptolysin O (SLO), with a specific focus on preventing its premature activation in solution.
Troubleshooting Guides
Issue: Unexpected Cell Lysis or Permeabilization in Control Wells (No Cells)
This scenario suggests that the SLO was prematurely activated in the solution before being added to the experimental wells.
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation of SLO | Ensure that a sufficient concentration of a reducing agent (e.g., DTT or 2-mercaptoethanol) was added to the reconstituted SLO solution and all dilution buffers. | SLO is an oxygen-labile toxin and requires a reduced environment to remain in its inactive, monomeric form.[1][2] Oxidation can lead to conformational changes and aggregation, potentially causing non-specific membrane interactions. |
| Contaminants in Water or Buffers | Use high-purity, sterile water (e.g., nuclease-free water) and freshly prepared buffers from high-quality reagents for reconstitution and dilutions. | Contaminating proteases or other enzymes in lower-purity water or aged buffer solutions could potentially cleave or otherwise modify the SLO protein, leading to aggregation and premature activation. |
| Improper Storage of Reconstituted SLO | Aliquot the reconstituted SLO into small, single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles. | Repeated changes in temperature can denature the protein, causing it to aggregate and potentially become active. Storing in single-use aliquots minimizes this risk.[2] |
| Interaction with Labware | Use low-protein-binding polypropylene (B1209903) tubes and pipette tips when handling SLO solutions. | SLO can adhere to certain plastics, which might concentrate the protein at surfaces and promote aggregation and premature activation. |
Issue: High Background Signal in Cytotoxicity or Permeabilization Assays
Elevated background signals can be a result of low-level, widespread premature activation of SLO.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer Composition | Review the composition of your experimental buffer. Avoid buffers containing components that could interact with SLO. If possible, use a simple, well-defined buffer such as PBS or a HEPES-based buffer. | While specific buffer components causing premature activation are not extensively documented, complex media containing unknown factors could potentially interact with SLO. |
| Presence of Divalent Cations | Chelate any potential divalent cations in your buffers by adding a low concentration of EDTA (e.g., 1-2 mM) during reconstitution, as some supplier formulations include.[2] | Divalent cations have been shown to inhibit the lytic steps that occur after SLO binds to the cell membrane.[3] While their role in premature activation in solution is not fully understood, controlling their presence is a prudent step. |
| Incorrect Reconstitution Technique | When reconstituting lyophilized SLO, add the buffer gently and swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing. | Harsh mechanical agitation can cause protein denaturation and aggregation, which may lead to premature activation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound activation?
A1: this compound is a cholesterol-dependent cytolysin. Its activation process involves binding of SLO monomers to cholesterol in the cell membrane, followed by oligomerization to form a large pore complex that perforates the membrane.[1][4]
Q2: How can I prevent the oxidation of my this compound stock?
A2: To prevent oxidation, always include a reducing agent such as Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) in your reconstituted SLO solution and dilution buffers. A final concentration of 1-2 mM DTT is commonly used. SLO is hemolytically active only in its reduced state.[1]
Q3: What are the optimal storage conditions for this compound?
A3: Lyophilized SLO should be stored at 2-8°C for long-term stability. Once reconstituted, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[2] For short-term storage of a few hours, the reconstituted solution can be kept on ice.
Q4: Can the buffer I use affect the stability of this compound?
A4: Yes, the buffer composition can be critical. It is recommended to use a simple, sterile buffer at a neutral pH, such as Phosphate Buffered Saline (PBS) or a HEPES-buffered saline. Avoid complex culture media for reconstitution and initial dilutions if possible, as undefined components could potentially interact with the toxin.
Q5: Are there any known inhibitors of this compound that I should be aware of?
A5: Yes, free cholesterol in solution can inhibit SLO activity by binding to the toxin and preventing it from interacting with cell membranes.[5][6][7] Additionally, certain compounds like allicin (B1665233) (from garlic) have been shown to inhibit SLO by interacting with its cysteine residues.[8][9][10]
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
This protocol describes the proper procedure for reconstituting and storing lyophilized SLO to maintain its inactive state.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or a recommended buffer (e.g., PBS)
-
Reducing agent (e.g., DTT)
-
Low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes with low-protein-binding tips
Procedure:
-
Briefly centrifuge the vial of lyophilized SLO to ensure the powder is at the bottom.
-
Allow the vial to come to room temperature before opening to prevent condensation.
-
Prepare the reconstitution buffer. If not already present in the lyophilized powder, add a reducing agent (e.g., DTT to a final concentration of 1-2 mM).
-
Gently add the recommended volume of reconstitution buffer to the vial.
-
Swirl the vial gently to dissolve the powder. Do not vortex or shake vigorously.
-
Once fully dissolved, immediately place the solution on ice.
-
Aliquot the reconstituted SLO into single-use volumes in low-protein-binding polypropylene tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
Protocol 2: Quality Control Assay for Reconstituted this compound (Hemolysis Assay)
This protocol allows for the functional testing of your reconstituted SLO to ensure it is active and to determine the appropriate concentration for your experiments.
Materials:
-
Reconstituted this compound
-
Washed red blood cells (e.g., from rabbit or human)
-
Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare a 2% solution of washed red blood cells in PBS.
-
Perform a serial dilution of your reconstituted SLO in PBS containing a reducing agent.
-
In a 96-well plate, add 50 µL of each SLO dilution to triplicate wells.
-
Include control wells:
-
Negative control (no lysis): 50 µL of PBS
-
Positive control (100% lysis): 50 µL of a cell-lysing agent (e.g., Triton X-100) or distilled water
-
-
Add 50 µL of the 2% red blood cell solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate to pellet the intact red blood cells.
-
Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each SLO concentration relative to the positive and negative controls.
Visualizations
Caption: A workflow for proper handling and use of this compound.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Characteristics of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol structural requirements for inhibition of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some factors influencing the effect of cholesterol on this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some factors influencing the effect of cholesterol on this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of this compound by allicin - an active component of garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. microbiologyresearch.org [microbiologyresearch.org]
Best practices for storing and handling Streptolysin O.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Streptolysin O (SLO). It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for reconstituting lyophilized this compound?
To reconstitute lyophilized SLO, it is recommended to use sterile, cold deionized water or a buffer of neutral pH.[1][2] Allow the vial and the reconstitution buffer to equilibrate to room temperature before use.[3][4] Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[3][4] Gently rotate the vial to dissolve the contents; avoid vigorous shaking to prevent protein denaturation.[1][3][4]
2. What are the optimal storage conditions for this compound?
Lyophilized SLO should be stored at 2-8°C, where it can remain stable for up to three years.[1][5] Some manufacturers recommend storing desiccated lyophilized SLO below -18°C, where it is stable for at least 3 weeks at room temperature.[6][7][8] After reconstitution, it is best to aliquot the solution and store it at -20°C.[1] For long-term storage of the reconstituted protein, the addition of a carrier protein such as 0.1% HSA or BSA is recommended.[6][7][8] It is crucial to prevent freeze-thaw cycles.[6][7]
3. How stable is this compound after reconstitution?
Reconstituted SLO solutions will lose approximately 50% of their activity within 10 days when stored at 2-8°C.[1] For this reason, freezing aliquots at -20°C is the recommended storage method for the reconstituted protein.[1] Some sources suggest that upon reconstitution, SLO can be stored at 4°C for 2-7 days.[6][7]
4. Why is a reducing agent necessary for this compound activity?
This compound is an oxygen-labile toxin, meaning its activity is diminished upon oxidation.[1] The hemolytic activity of SLO is only present in its reduced state.[9] Therefore, the addition of reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) is often necessary to activate or maintain its pore-forming capabilities.[1][2]
5. What is the mechanism of action of this compound?
This compound is a cholesterol-dependent cytolysin.[10] It binds to cholesterol in the plasma membrane of eukaryotic cells as a monomer.[5][10] Following binding, the monomers oligomerize to form large pore complexes, which insert into the membrane, leading to cell permeabilization.[5][10] This pore formation allows the influx and efflux of ions and small molecules, which can trigger downstream cellular events.
Troubleshooting Guides
Issue 1: Low or No Cell Permeabilization
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure that the SLO has been freshly prepared or properly stored. Activate the SLO with a reducing agent such as DTT just before use, as its activity is dependent on its reduced state.[9] |
| Incorrect SLO Concentration | The optimal concentration of SLO is cell-type dependent. Perform a dose-response experiment to determine the ideal concentration for your specific cell line.[2] |
| Insufficient Incubation Time | Both the initial binding step on ice and the subsequent incubation at a higher temperature (e.g., 37°C) for pore formation are time-dependent. Optimize the incubation times for both steps.[1] |
| Presence of Inhibitors | Cholesterol in the media can bind to SLO and inhibit its activity. Ensure that the experimental buffer does not contain components that could interfere with SLO binding to the cell membrane. |
Issue 2: High Cell Death/Lysis
| Possible Cause | Troubleshooting Step |
| SLO Concentration is Too High | Titrate the SLO concentration to find a balance between effective permeabilization and minimal cell death. Even a small increase in concentration can lead to a significant rise in cell lysis.[1] |
| Extended Incubation Period | Reduce the incubation time with SLO to minimize damage to the cells. Monitor cell viability at different time points. |
| Cell Sensitivity | Some cell lines are inherently more sensitive to SLO. For these cells, use the lowest effective concentration and a shorter incubation time. |
Issue 3: High Background Signal in Downstream Assays
| Possible Cause | Troubleshooting Step |
| Excessive Cell Lysis | High cell death can release intracellular components that may interfere with downstream assays. Optimize the SLO concentration and incubation time to maintain cell integrity. |
| Incomplete Washing | Ensure that unbound SLO and other reagents are thoroughly washed away after the permeabilization step to prevent non-specific effects.[5] |
| Contamination | Use sterile techniques and reagents throughout the experiment to avoid contamination that could lead to spurious results. |
Quantitative Data Summary
The optimal conditions for cell permeabilization can vary significantly between different cell types. The following table summarizes the optimization of SLO concentration and incubation time for HeLa cells as an example.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 |
| SLO Concentration (µg/mL) | 0.10 | 0.13 | 0.20 | 0.40 | - |
| % Permeabilized HeLa Cells | ~20% | ~50% | >90% | >90% | - |
| Incubation Time on Ice (min) | 0.0 | 1.0 | 3.0 | 5.0 | 7.5 |
| % Permeabilized HeLa Cells | ~10% | ~20% | ~40% | ~50% | ~60% |
| Incubation Time at 32°C (min) | 0.0 | 1.0 | 3.0 | 5.0 | 7.5 |
| % Permeabilized HeLa Cells | ~0% | ~20% | ~40% | ~50% | ~50% |
| Data is approximate and based on findings for HeLa cells. Optimal conditions should be determined empirically for other cell types.[1] |
Experimental Protocols
Protocol 1: Cell Permeabilization with this compound
This protocol describes a general procedure for permeabilizing adherent cells using SLO.
Materials:
-
This compound (lyophilized)
-
Reducing agent (e.g., DTT)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Buffer for permeabilization (e.g., HBSS without Ca²⁺)
-
Adherent cells cultured in appropriate vessels
Procedure:
-
Prepare SLO Stock Solution: Reconstitute lyophilized SLO in cold, sterile deionized water to a stock concentration of approximately 100,000 units/mL.[11] Aliquot and store at -20°C.
-
Activate SLO: Immediately before use, dilute the SLO stock solution to the desired working concentration in a suitable buffer. Activate the SLO by adding a reducing agent, such as DTT to a final concentration of 10 mM, and incubate for 30 minutes at 37°C.[12]
-
Cell Preparation: Wash the adherent cells twice with PBS.
-
Binding Step: Remove the PBS and add the activated SLO solution to the cells. Incubate on ice for 5-10 minutes to allow the SLO to bind to the cell membrane.[1][12]
-
Washing: Remove the SLO solution and wash the cells three times with cold PBS to remove unbound toxin.[5]
-
Pore Formation: Add warm (37°C) permeabilization buffer to the cells and incubate at 37°C for 10 minutes to induce pore formation.[5][12]
-
Downstream Application: The permeabilized cells are now ready for the introduction of molecules of interest or for use in downstream assays.
Protocol 2: Hemolysis Assay
This protocol provides a method to determine the hemolytic activity of this compound.
Materials:
-
This compound
-
Human red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plate
Procedure:
-
Prepare RBC Suspension: Wash human red blood cells three times with PBS by centrifugation and resuspension. Prepare a 2% (v/v) suspension of RBCs in PBS.[11]
-
Prepare SLO Dilutions: Prepare a serial dilution of activated SLO in PBS in a 96-well plate.
-
Incubation: Add 50 µL of the 2% RBC suspension to each well containing the SLO dilutions.[11]
-
Hemolysis: Incubate the plate at 37°C for 30 minutes.[11]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Readout: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[13] The unit of activity is often defined as the amount of SLO that causes 50% hemolysis.[11]
Visualizations
Caption: Experimental workflow for cell permeabilization using this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New hemolytic method for determination of antithis compound in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 6. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular group A Streptococcus induces keratinocyte apoptosis by dysregulating calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Streptolysin - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cellular Responses to Streptolysin O
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptolysin O (SLO).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (SLO)?
A1: this compound is a pore-forming toxin produced by Group A Streptococcus. It belongs to the family of cholesterol-dependent cytolysins. The process of pore formation involves several steps:
-
Binding: SLO monomers bind to cholesterol in the plasma membrane of target cells.[1]
-
Oligomerization: Upon binding, the monomers oligomerize to form arc- and ring-shaped structures on the membrane.[2][3]
-
Pore Formation: This oligomerization leads to the formation of large transmembrane pores, which can have a diameter of up to 30 nm.[3] These pores disrupt the integrity of the cell membrane, leading to the leakage of ions and small molecules, and ultimately cell lysis if the damage is not repaired.
Q2: What are the primary cellular stress responses to SLO-induced membrane damage?
A2: Cells have evolved several mechanisms to counteract the damage caused by SLO. The primary responses include:
-
Membrane Repair:
-
Microvesicle Shedding: The cell can shed small vesicles containing the SLO pores, effectively removing the damaged portion of the membrane.
-
Lysosomal Repair: Lysosomes can fuse with the damaged plasma membrane, releasing their contents and contributing to the repair process. This can involve the endocytosis of the damaged membrane area.[4][5]
-
-
Signaling Pathway Activation:
-
p38 MAP Kinase Pathway: Sublethal concentrations of SLO can activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses and cytokine production.
-
NLRP3 Inflammasome Activation: SLO can activate the NLRP3 inflammasome in macrophages, leading to the secretion of pro-inflammatory cytokines like IL-1β.[6]
-
-
Apoptosis: In certain cell types, particularly immune cells like macrophages, SLO can induce programmed cell death, or apoptosis. This is a strategy used by the bacteria to evade the host immune system.[4][7]
Q3: How does SLO contribute to the virulence of Streptococcus pyogenes?
A3: SLO is a key virulence factor that enhances the pathogenicity of Streptococcus pyogenes in several ways:
-
Immune Evasion: By inducing apoptosis in macrophages and other immune cells, SLO helps the bacteria to avoid being cleared by the host's immune system.[7]
-
Tissue Damage: The cytotoxic effects of SLO contribute to the tissue damage observed in streptococcal infections.
-
Synergy with other toxins: SLO can facilitate the entry of other bacterial toxins, such as NAD-glycohydrolase (Nga), into the host cell cytosol, augmenting their cytotoxic effects.[8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent or No Cell Lysis Observed
Possible Cause 1: Incorrect SLO Concentration.
-
Recommendation: The optimal concentration of SLO varies depending on the cell type and the specific batch of the toxin. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup.[2]
Possible Cause 2: Inactive SLO.
-
Recommendation: SLO is sensitive to oxidation. Ensure that the toxin is stored correctly and handled in reducing conditions if necessary. Some protocols recommend a pre-activation step.
Possible Cause 3: Low Cholesterol Content in the Cell Membrane.
-
Recommendation: SLO requires cholesterol for binding. If you are working with a cell line that has an unusually low membrane cholesterol content, SLO may not be effective.
Issue 2: High Background in Apoptosis or Cytotoxicity Assays
Possible Cause 1: Over-permeabilization of Cells.
-
Recommendation: Using too high a concentration of SLO can lead to rapid cell lysis (necrosis) rather than apoptosis. Titrate the SLO concentration to find a sublethal dose that induces the desired response.
Possible Cause 2: Contamination of SLO Preparation.
-
Recommendation: Ensure that the SLO preparation is free of other bacterial components that might induce non-specific cell death. Use highly purified, recombinant SLO when possible.
Issue 3: Difficulty in Detecting Activation of Specific Signaling Pathways
Possible Cause 1: Incorrect Timing of the Assay.
-
Recommendation: The activation of signaling pathways like p38 MAPK is often transient. Perform a time-course experiment to identify the peak activation time for your specific cell type and SLO concentration.
Possible Cause 2: Insufficient SLO Concentration to Trigger the Pathway.
-
Recommendation: While high concentrations of SLO cause lysis, very low concentrations may not be sufficient to activate specific signaling cascades. Refer to the quantitative data tables below for typical concentration ranges.
Quantitative Data
Table 1: Dose-Dependent Effects of this compound on Cell Viability
| Cell Type | SLO Concentration (µg/mL) | Incubation Time (hours) | Effect | Reference |
| HEp-2 cells | 1, 2, 4, 8, 16 | 0.5, 3, 6 | Dose- and time-dependent decrease in cell survival.[5][6] | [5][6] |
| HEp-2 cells | 3 | 6 | IC50 value for cytotoxicity.[5][6] | [5][6] |
| Macrophages | Not specified | 4 | Dose-dependent induction of apoptosis.[4] | [4] |
Table 2: Recommended this compound Concentrations for Permeabilization
| Cell Line | SLO Concentration | Incubation Time | Purpose | Reference |
| THP-1 cells | 20 ng/mL | 10 minutes | Reversible permeabilization for delivery of molecules.[2] | [2] |
| THP-1 cells | 100 ng/mL | 10 minutes | High permeabilization (95%).[2] | [2] |
| RBL 2H3 cells | 100 ng/mL | 10 minutes | Reversible permeabilization.[2] | [2] |
| Various adherent cells | 25 - 200 U/mL | 10 minutes | Titration for optimal permeabilization. | [11] |
Experimental Protocols
Protocol 1: Reversible Permeabilization of Living Cells with SLO
This protocol is adapted from a method for delivering proteins into living cells.[2]
Materials:
-
Adherent or non-adherent cells
-
This compound (SLO)
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺
-
HEPES buffer (30 mM, pH 7.2)
-
Propidium iodide or Trypan blue for viability staining
-
Ca²⁺ solution
Procedure:
-
Cell Preparation: Suspend cells in HBSS without Ca²⁺ containing 30 mM HEPES, pH 7.2, and incubate for 15 minutes.
-
SLO Titration (Crucial Step):
-
To determine the optimal SLO concentration, treat cells with a range of SLO concentrations (e.g., 10-200 ng/mL).
-
Incubate for 15 minutes at 37°C.
-
Stain with Propidium iodide or Trypan blue and determine the percentage of permeabilized cells using microscopy or flow cytometry.
-
Select the SLO concentration that results in 60-80% permeabilization.[2]
-
-
Permeabilization:
-
Add the predetermined optimal concentration of SLO to the cell suspension.
-
If delivering a molecule, add it to the suspension at this step.
-
Incubate for 10-15 minutes at 37°C.
-
-
Resealing:
-
Induce membrane resealing by adding Ca²⁺ to the incubation mixture. Resealing can occur effectively even at 4°C.[2]
-
-
Post-Resealing:
-
Wash the cells and incubate for the desired period to allow for the delivered molecule to exert its function.
-
Protocol 2: Assessment of p38 MAPK Activation by Western Blot
Materials:
-
Cells treated with a sublethal dose of SLO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody against total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of SLO for various time points (e.g., 0, 15, 30, 60 minutes) to determine the peak activation time.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to ensure equal loading.
-
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for studying SLO-induced cellular stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 4. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity [frontiersin.org]
- 6. Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Intracellular Protein Delivery: Streptolysin O vs. Alternatives
For researchers, scientists, and drug development professionals, the effective delivery of proteins into living cells is a cornerstone of experimental biology and therapeutic development. Streptolysin O (SLO), a bacterial pore-forming toxin, offers a widely used method for transiently permeabilizing cell membranes to introduce proteins. This guide provides a comprehensive comparison of SLO-mediated protein delivery with other common techniques, supported by experimental data and detailed protocols. Furthermore, it outlines the validation of successful protein delivery using Western blot analysis.
Comparison of Protein Delivery Methods
The choice of a protein delivery method depends on a variety of factors, including the cell type, the properties of the protein to be delivered, and the desired experimental outcome. Below is a comparative summary of key performance indicators for SLO and its alternatives.
| Method | Delivery Efficiency | Cell Viability | Maximum Protein Size | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound (SLO) | 60-80% of cells can be permeabilized[1] | High, with proper titration and cell recovery | Up to 150 kDa[1] | Reversible pore formation in the cell membrane | Simple, rapid, and effective for a wide range of cell types | Requires careful titration of toxin concentration to avoid cytotoxicity |
| Electroporation | Can exceed 90%[2] | Variable, can be low depending on pulse parameters | Not strictly limited by size | Creation of transient pores using an electrical pulse | High efficiency, suitable for a broad range of molecules | Can cause significant cell death and requires specialized equipment[3] |
| Lipofection | ~42% for some cell lines with certain reagents[2] | Generally high, but can be reagent-dependent | Not strictly limited by size | Fusion of lipid-based carriers with the cell membrane | Low toxicity, simple protocol | Efficiency is highly cell-type dependent, can be expensive[4] |
| Cell-Penetrating Peptides (CPPs) | Variable, depends on the CPP and cargo[5] | Generally high | Can deliver large proteins (>100 kDa)[6] | Direct translocation or endocytosis-mediated uptake | Low toxicity, potential for in vivo applications | Delivery efficiency can be low, and optimization is often required[7] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the potential downstream effects of a delivered protein is crucial for understanding the methodology and its biological implications.
Delivering a biologically active protein can modulate intracellular signaling pathways. For instance, introducing a constitutively active form of a kinase or a dominant-negative protein can lead to the activation or inhibition of pathways like NF-κB, which plays a key role in inflammation and immunity.
Experimental Protocols
I. Titration of this compound for Optimal Protein Delivery
The concentration of SLO is critical for achieving high delivery efficiency while maintaining cell viability. Therefore, it is essential to perform a titration for each new cell type and batch of SLO.
-
Cell Preparation: Plate cells in a multi-well format to allow for testing a range of SLO concentrations.
-
SLO Dilutions: Prepare a series of SLO dilutions in a calcium-free buffer. A typical starting range is 50-500 ng/mL.
-
Permeabilization: Wash the cells with calcium-free buffer and then incubate them with the different SLO concentrations for 10-15 minutes at 37°C. A fluorescent marker that is normally cell-impermeable (e.g., propidium (B1200493) iodide or a fluorescently labeled dextran (B179266) of a size similar to the protein of interest) can be included to assess permeabilization.
-
Membrane Resealing: Add a calcium-containing medium to induce membrane resealing.
-
Analysis: Assess cell viability using a standard assay (e.g., Trypan Blue exclusion or a commercial viability kit) and determine the percentage of permeabilized cells by microscopy or flow cytometry. The optimal SLO concentration should result in 60-80% permeabilization with minimal cell death[1].
II. Protein Delivery using this compound
-
Cell Preparation: Culture cells to the desired confluency.
-
Reagent Preparation: Prepare the protein of interest at the desired final concentration in a calcium-free buffer. Activate the optimal concentration of SLO (determined from the titration experiment) according to the manufacturer's instructions.
-
Permeabilization and Delivery: Wash the cells with calcium-free buffer. Add the SLO and protein mixture to the cells and incubate for 10-15 minutes at 37°C.
-
Resealing and Recovery: Add pre-warmed, calcium-containing complete culture medium to the cells to reseal the pores. Allow the cells to recover for at least 2 hours before downstream analysis.
III. Western Blot Protocol for Validating Protein Delivery
-
Cell Lysis: After the recovery period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the delivered protein overnight at 4°C. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. To ensure accurate quantification, normalize the signal of the delivered protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Conclusion
Validating the intracellular delivery of proteins is a critical step in many research and development pipelines. This compound provides a simple and effective method for this purpose, but its use requires careful optimization to balance delivery efficiency with cell viability. By comparing SLO with alternative methods and employing a robust validation technique like Western blotting, researchers can confidently select and implement the most appropriate strategy for their specific experimental needs. The detailed protocols and comparative data presented in this guide serve as a valuable resource for achieving successful and reproducible intracellular protein delivery.
References
- 1. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficiency of LNP-Mediated in vitro Delivery vs. Traditional Transfection Methods – Fédération Interprofessionnelle Marocaine de la Filière Biologique (FIMABIO) [fimabio.ma]
- 3. Electroporation of Recombinant Proteins for in vivo Functional Studies in Cultured Mammalian Cells [bio-protocol.org]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced delivery of protein fused to cell penetrating peptides to mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Pore-Forming Toxins: A Comparative Guide to Streptolysin O and its Bacterial Counterparts
For researchers, scientists, and drug development professionals, understanding the nuanced efficacy of bacterial toxins is paramount for advancing therapeutic strategies and deepening our knowledge of pathogenesis. This guide provides a comprehensive comparison of Streptolysin O (SLO) with other prominent bacterial pore-forming toxins: Pneumolysin (PLY), Listeriolysin O (LLO), and α-hemolysin (Hla). Through a meticulous review of experimental data, this document delineates their mechanisms of action, cytotoxic profiles, and the intricate signaling pathways they modulate.
This compound, a key virulence factor of Streptococcus pyogenes, belongs to the family of cholesterol-dependent cytolysins (CDCs) and is renowned for its ability to form large pores in eukaryotic cell membranes[1][2]. This action not only leads to direct cell lysis but also triggers a cascade of cellular responses. To contextualize the efficacy of SLO, this guide presents a comparative analysis with other well-characterized bacterial toxins that share the pore-forming mechanism but exhibit distinct biological activities and target specificities.
Quantitative Efficacy: A Comparative Overview
The lytic and cytotoxic activities of these toxins are critical parameters for evaluating their potency. The following tables summarize key quantitative data from various studies, including hemolytic activity (HU50) and cytotoxic concentrations (EC50), alongside their respective pore sizes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Toxin | Producing Bacterium | Hemolytic Activity (HU50) | Target Cells | Source |
| This compound (SLO) | Streptococcus pyogenes | ~3000 HU/ml | Sheep Red Blood Cells | [3] |
| Pneumolysin (PLY) | Streptococcus pneumoniae | Not explicitly quantified in sources | Human Red Blood Cells | [4][5] |
| Listeriolysin O (LLO) | Listeria monocytogenes | Not explicitly quantified in sources | Sheep Red Blood Cells | [6][7] |
| α-hemolysin (Hla) | Staphylococcus aureus | Not explicitly quantified in sources | Rabbit Red Blood Cells | [8] |
Table 1: Comparative Hemolytic Activity of Bacterial Toxins. HU50 is defined as the toxin concentration required to cause 50% hemolysis of red blood cells. The data presented here are indicative and may vary based on the specific experimental setup.
| Toxin | Cytotoxic Concentration (EC50/LDH Release) | Cell Type | Assay | Source |
| This compound (SLO) | Dose-dependent increase in LDH release | Keratinocytes | LDH Assay | [9] |
| Pneumolysin (PLY) | 118 ng/mL (induces hemolysis) | Human Red Blood Cells | Hemolysis Assay | [4] |
| Listeriolysin O (LLO) | Not explicitly quantified in sources | Leukocytes, Leukaemia cells | Cytotoxicity Assay | [3] |
| α-hemolysin (Hla) | Induces LDH release | THP-1 cells | LDH Assay | [5] |
Table 2: Comparative Cytotoxicity of Bacterial Toxins. Cytotoxicity is often measured by the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. The effective concentration for 50% cytotoxicity (EC50) or other measures of cell death vary depending on the cell type and assay conditions.
| Toxin | Pore Size (inner diameter) | Source |
| This compound (SLO) | ~25-30 nm | [10] |
| Pneumolysin (PLY) | ~26 nm | [11][12] |
| Listeriolysin O (LLO) | Not explicitly quantified in sources | |
| α-hemolysin (Hla) | ~1-2 nm | [10] |
Table 3: Comparative Pore Sizes of Bacterial Toxins. The size of the pore formed in the cell membrane is a key determinant of the toxin's lytic capacity and the subsequent cellular responses.
Delving into the Mechanisms: Signaling Pathways and Cellular Responses
Beyond direct cell lysis, these toxins are potent modulators of host cell signaling pathways, often triggering inflammatory responses, apoptosis, or autophagy. The following diagrams illustrate the distinct signaling cascades initiated by each toxin.
References
- 1. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cytotoxicity of purified listeriolysin O on mouse and human leukocytes and leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Red Blood Cell Susceptibility to Pneumolysin: CORRELATION WITH MEMBRANE BIOCHEMICAL AND PHYSICAL PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carboxyl-Terminal Residues N478 and V479 Required for the Cytolytic Activity of Listeriolysin O Play a Critical Role in Listeria monocytogenes Pathogenicity [frontiersin.org]
- 7. Listeriolysin O Pore-Forming Activity Is Required for ERK1/2 Phosphorylation During Listeria monocytogenes Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Hemolysis Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and adherence synergistically modulate proinflammatory responses of keratinocytes to group A streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CryoEM structures of membrane pore and prepore complex reveal cytolytic mechanism of Pneumolysin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Streptolysin O versus Electroporation for Cellular Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Streptolysin O (SLO) and electroporation for intracellular delivery. This guide provides a detailed comparison of their performance, supported by experimental data and protocols.
In the realm of cellular biology and drug development, the effective delivery of molecules into living cells is a critical step for a vast array of applications, from basic research to therapeutic interventions. Among the various methods available, this compound (SLO) and electroporation stand out as two widely used techniques for transiently permeabilizing the cell membrane. This guide offers an objective comparison of these two methods, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable technique for their specific needs.
Performance Comparison: A Quantitative Overview
The choice between SLO and electroporation often hinges on a trade-off between delivery efficiency and cell viability. While both methods can effectively introduce a variety of molecules into cells, their mechanisms and impact on cellular health differ significantly. The following tables summarize key performance metrics gathered from various studies to provide a comparative snapshot.
Table 1: Delivery Efficiency
| Parameter | This compound (SLO) | Electroporation | Notes |
| Typical Efficiency | >50% of cells permeabilized[1] | 50-96% transfection efficiency[2][3][4] | Efficiency is highly dependent on cell type, payload size, and optimization of protocol parameters. |
| Applicable Payloads | Fluorescent probes, proteins, oligonucleotides (<150 kDa)[1] | DNA, RNA, proteins, small molecules, nanoparticles[5] | Electroporation is generally more versatile for a wider range of molecule sizes and types. |
| Control over Dosage | Concentration-dependent; requires careful titration[1] | Dependent on pulse parameters and payload concentration[6] | Both methods allow for some level of control over the amount of delivered substance. |
Table 2: Cell Viability and Cellular Impact
| Parameter | This compound (SLO) | Electroporation | Notes |
| Typical Viability | >90% viability with optimal concentrations[1] | 50-95% viability[2][3][4] | Viability is a major concern with electroporation and requires extensive optimization. |
| Mechanism of Action | Cholesterol-dependent pore formation[7] | Transient pores induced by an electric field[5] | SLO's mechanism is biological, while electroporation is a physical disruption. |
| Cellular Stress | Can induce apoptosis and activate signaling pathways (p38 MAPK, NF-κB)[8][9][10] | Induces a broad cellular stress response ("electropermeome"), can cause necrosis and apoptosis, and activate p53[11][12][13] | Electroporation generally induces a more significant and widespread cellular stress response. |
| Membrane Repair | Cells can reseal pores[9] | Membrane resealing is a key part of the process[12] | The dynamics of membrane repair can differ between the two methods. |
Experimental Protocols
Detailed and optimized protocols are crucial for achieving successful and reproducible results with both SLO and electroporation. Below are representative protocols for each technique.
This compound (SLO) Mediated Permeabilization
This protocol is a general guideline and requires optimization for each cell type and payload.
Materials:
-
This compound (SLO)
-
Reducing agent (e.g., TCEP or DTT)
-
Permeabilization Buffer (e.g., HBSS without Ca²⁺/Mg²⁺)
-
Recovery Medium (e.g., complete cell culture medium)
-
Payload to be delivered
-
Adherent or suspension cells
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%).
-
SLO Activation: Activate SLO by incubating it with a reducing agent according to the manufacturer's instructions. This step is crucial for its pore-forming activity.
-
Titration (Optimization): Determine the optimal SLO concentration by treating cells with a range of concentrations and assessing permeabilization (e.g., using a fluorescent dye) and viability (e.g., using Trypan Blue or Propidium Iodide). An optimal concentration should yield high permeabilization with minimal cell death[1].
-
Permeabilization:
-
Wash cells with Permeabilization Buffer.
-
Incubate cells with the optimized concentration of activated SLO and the payload in Permeabilization Buffer for a defined period (e.g., 5-15 minutes) at 37°C.
-
-
Resealing and Recovery:
-
Remove the SLO/payload solution.
-
Wash the cells with Recovery Medium.
-
Incubate the cells in fresh Recovery Medium to allow for membrane resealing.
-
-
Analysis: Analyze the cells for successful payload delivery and desired experimental outcomes.
Electroporation
This protocol provides a general framework for electroporating mammalian cells. Specific parameters (voltage, pulse length, number of pulses, and buffer) must be optimized for each cell type.
Materials:
-
Electroporator and compatible cuvettes
-
Electroporation Buffer (commercial or custom-made)
-
Payload to be delivered (e.g., plasmid DNA)
-
Suspension cells or trypsinized adherent cells
-
Recovery Medium (e.g., complete cell culture medium)
Procedure:
-
Cell Preparation: Harvest cells and wash them with an appropriate buffer to remove any residual medium. Resuspend the cells in Electroporation Buffer at a specific density (e.g., 1-10 x 10⁶ cells/mL)[14].
-
Electroporation:
-
Mix the cell suspension with the payload.
-
Transfer the mixture to an electroporation cuvette.
-
Apply the optimized electrical pulse(s) using the electroporator. Common waveforms are square-wave or exponential decay[2].
-
-
Recovery:
-
Immediately after the pulse, transfer the cells from the cuvette to a culture dish containing pre-warmed Recovery Medium[14].
-
Incubate the cells to allow for recovery and expression of the delivered payload.
-
-
Analysis: Assess transfection efficiency (e.g., by flow cytometry for fluorescent reporters) and cell viability (e.g., using an MTS assay or by counting viable cells) 24-48 hours post-electroporation[4].
Visualizing the Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflows and underlying mechanisms of SLO and electroporation.
Impact on Cellular Signaling Pathways
Beyond simple membrane permeabilization, both SLO and electroporation can trigger downstream cellular signaling events. Understanding these effects is crucial for interpreting experimental results accurately.
Conclusion: Making an Informed Decision
Both this compound and electroporation are powerful tools for intracellular delivery, each with its own set of advantages and disadvantages.
Choose this compound when:
-
High cell viability is the top priority.
-
The payload is a protein or other molecule smaller than 150 kDa.
-
A gentler, more biologically-mediated permeabilization is desired.
Choose Electroporation when:
-
A wide variety of payloads, including large nucleic acids, need to be delivered.
-
High transfection efficiency is critical, and some degree of cell death is acceptable.
-
A rapid, high-throughput method is required.
Ultimately, the optimal choice depends on the specific experimental goals, the cell type being used, and the nature of the molecule to be delivered. Careful optimization of the chosen protocol is paramount to achieving reliable and reproducible results. This guide provides the foundational information to help researchers navigate this decision-making process and successfully implement these techniques in their work.
References
- 1. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Optimization of an electroporation protocol using the K562 cell line as a model: role of cell cycle phase and cytoplasmic DNAses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold Nanoparticles Enhanced Electroporation for Mammalian Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electroporation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Streptolysin - Wikipedia [en.wikipedia.org]
- 8. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Streptococcal Exotoxin this compound Activates Mast Cells To Produce Tumor Necrosis Factor Alpha by p38 Mitogen-Activated Protein Kinase- and Protein Kinase C-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The electropermeome: cellular response to electroporation | Slovenian Medical Journal [vestnik.szd.si]
- 12. Dynamics of Cell Death Due to Electroporation Using Different Pulse Parameters as Revealed by Different Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Blog - Improving Cell Viability During Transfection [btxonline.com]
A Comparative Analysis of Pore-Forming Toxins in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Pore-forming toxins (PFTs) represent a vast and diverse class of proteins, primarily of bacterial origin, that are critical virulence factors in a multitude of infectious diseases.[1][2] These toxins disrupt cellular homeostasis by forming pores in the plasma membrane of host cells, leading to a cascade of downstream events including ion dysregulation, dissipation of membrane potential, and ultimately, cell death.[3] Their potent cytotoxic activities and intricate mechanisms of action make them not only significant players in pathogenesis but also valuable tools in cell biology and potential targets for novel therapeutic interventions.
This guide provides a comparative analysis of several well-characterized pore-forming toxins, offering a side-by-side look at their key characteristics, the experimental methodologies used to study them, and the cellular signaling pathways they trigger. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided to support further research.
Quantitative Comparison of Pore-Forming Toxins
The following table summarizes key quantitative parameters for a selection of prominent pore-forming toxins, offering a snapshot of their distinct properties.
| Toxin | Source Organism | Pore Size (Internal Diameter) | Monomers per Oligomer | Binding Affinity (Kd) | Cytotoxic Concentration (EC50/LC50) | Cellular Receptor(s) |
| α-Hemolysin (Hla) | Staphylococcus aureus | 1-3 nm[4][5] | 7 (Heptamer)[5] | 4.57 x 10⁻⁵ M[6] | ~1-10 µg/mL (cell type dependent) | ADAM10[7] |
| Streptolysin O (SLO) | Streptococcus pyogenes | ~30 nm[8] | 50-80[8] | Not well-defined (binds cholesterol) | Varies (e.g., ng/mL range for hemolysis) | Cholesterol |
| Aerolysin | Aeromonas hydrophila | ~1-3 nm | 7 (Heptamer)[8] | 20 fM (to lipid membranes)[9] | nM range (cell type dependent)[9] | GPI-anchored proteins[8] |
| Perfringolysin O (PFO) | Clostridium perfringens | 25-30 nm[7][10][11] | 35-50[12][13] | Not well-defined (binds cholesterol) | nM range (cell type dependent) | Cholesterol |
| Panton-Valentine Leukocidin (PVL) | Staphylococcus aureus | ~1-2 nm | 8 (Octamer) | High affinity to specific receptors | ng/mL range for leukocytes | C5aR, C5L2 |
| Epsilon Toxin (Etx) | Clostridium perfringens | ~1.4 nm | 7 (Heptamer) | High affinity to specific receptors | ~100 ng/kg (mouse lethal dose)[14] | MAL, HAVCR1 |
| Vibrio cholerae Cytolysin (B1578295) (VCC) | Vibrio cholerae | ~1-2 nm[15] | 7 (Heptamer)[15] | Not well-defined (binds lipids) | µg/mL range (cell type dependent) | Lipids (Cholesterol, Ceramide)[16] |
Mechanisms of Action and Cellular Responses
Pore-forming toxins typically exist as soluble monomers that, upon encountering a target cell membrane, bind to specific receptors or lipid moieties. This binding event triggers a conformational change and subsequent oligomerization into a prepore complex, which then inserts into the membrane to form a transmembrane pore. The cellular response to this membrane damage is complex and depends on the size of the pore and the cell type.
General Cellular Response to Pore Formation
The formation of pores in the plasma membrane leads to an immediate disruption of ion gradients, most notably an efflux of intracellular potassium (K+) and an influx of extracellular calcium (Ca2+).[1] This ion dysregulation is a key trigger for a variety of cellular signaling pathways.
Caption: General cellular response to pore-forming toxins.
Specific Signaling Pathways
Different PFTs can activate distinct signaling cascades. For example, Staphylococcus aureus α-hemolysin is known to activate the p38 MAPK pathway, while this compound is a potent activator of the NLRP3 inflammasome.
α-Hemolysin (Hla) Induced p38 MAPK Signaling
Caption: p38 MAPK signaling pathway activated by α-Hemolysin.
This compound (SLO) Induced NLRP3 Inflammasome Activation
Caption: NLRP3 inflammasome activation by this compound.
Experimental Protocols
The study of pore-forming toxins relies on a variety of in vitro and cell-based assays. Below are detailed protocols for three fundamental techniques.
Hemolysis Assay
This assay is a simple and rapid method to quantify the membrane-lytic activity of PFTs using red blood cells (RBCs).
Principle: PFTs that form pores in the RBC membrane cause the release of hemoglobin, which can be quantified spectrophotometrically.
Materials:
-
Purified pore-forming toxin
-
Freshly isolated red blood cells (e.g., from rabbit or sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for 100% lysis control
-
96-well microtiter plates (U-bottom for incubation, flat-bottom for reading)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare RBC suspension: Wash RBCs three times with cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant. Resuspend the final RBC pellet to a 2% (v/v) concentration in PBS.
-
Prepare toxin dilutions: Serially dilute the purified PFT in PBS to the desired concentrations in a 96-well U-bottom plate.
-
Set up controls: Include wells with PBS only (negative control, 0% lysis) and 1% Triton X-100 (positive control, 100% lysis).
-
Incubation: Add an equal volume of the 2% RBC suspension to each well containing the toxin dilutions and controls. Incubate the plate at 37°C for 30-60 minutes.
-
Pellet unlysed cells: Centrifuge the plate at 800 x g for 10 minutes.
-
Measure hemoglobin release: Carefully transfer the supernatant to a new 96-well flat-bottom plate and measure the absorbance at 415 nm (Soret peak of hemoglobin).
-
Data analysis: Calculate the percentage of hemolysis for each toxin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Experimental Workflow for Hemolysis Assay
Caption: Workflow for a typical hemolysis assay.
Patch-Clamp Recording of Single-Channel Conductance
This electrophysiological technique allows for the direct measurement of ion flow through individual PFT pores reconstituted into an artificial lipid bilayer.
Principle: A voltage is clamped across a lipid bilayer containing a single PFT pore, and the resulting ionic current is measured, providing information about the pore's conductance and ion selectivity.
Materials:
-
Planar lipid bilayer setup (including a chamber with two compartments separated by an aperture, electrodes, and a sensitive amplifier)
-
Synthetic lipids (e.g., DPhPC in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, buffered with HEPES, pH 7.4)
-
Purified pore-forming toxin
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Form the lipid bilayer: "Paint" the lipid solution across the aperture separating the two compartments of the chamber to form a stable bilayer.
-
Verify bilayer formation: Monitor the electrical capacitance and resistance across the bilayer. A stable bilayer will have a high resistance (GΩ range) and a characteristic capacitance.
-
Add toxin: Introduce a small amount of the purified PFT to one of the compartments (the cis side).
-
Observe pore insertion: Monitor the current at a constant applied voltage. The insertion of a single pore will be observed as a step-like increase in current.
-
Record single-channel currents: Once a single pore is inserted, apply a range of voltages and record the corresponding currents.
-
Data analysis:
-
Generate a current-voltage (I-V) plot.
-
The slope of the I-V curve represents the single-channel conductance (G), calculated using Ohm's law: G = I/V.
-
Determine the ion selectivity by measuring the reversal potential under asymmetric salt conditions.
-
Logical Flow for Patch-Clamp Experiment
Caption: Logical workflow of a single-channel patch-clamp experiment.
Fluorescence Microscopy of Membrane Permeabilization
This imaging technique allows for the real-time visualization of PFT-induced membrane permeabilization and subsequent cellular responses in live cells.
Principle: A membrane-impermeant fluorescent dye is added to the extracellular medium. Upon pore formation by a PFT, the dye enters the cell, leading to an increase in intracellular fluorescence that can be monitored over time.
Materials:
-
Cultured mammalian cells grown on glass-bottom dishes
-
Purified pore-forming toxin
-
Fluorescent membrane-impermeant dye (e.g., Propidium Iodide for cell death, or a calcium indicator like Fluo-4 AM for Ca2+ influx)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Dye loading (if applicable): For intracellular dyes like Fluo-4 AM, load the cells with the dye according to the manufacturer's protocol. For extracellular dyes like Propidium Iodide, it will be added with the toxin.
-
Imaging setup: Place the dish on the microscope stage and acquire baseline fluorescence images.
-
Toxin addition: Add the PFT to the cell culture medium at the desired concentration.
-
Time-lapse imaging: Immediately begin acquiring a time-lapse series of fluorescence and brightfield images to monitor changes in intracellular fluorescence and cell morphology.
-
Data analysis:
-
Quantify the change in fluorescence intensity within individual cells over time.
-
Correlate the increase in fluorescence with any observed morphological changes, such as cell swelling or blebbing.
-
Experimental Workflow for Fluorescence Microscopy
Caption: Workflow for fluorescence microscopy of membrane permeabilization.
This comparative guide provides a foundational understanding of several key pore-forming toxins. The provided data and protocols serve as a starting point for researchers to delve deeper into the fascinating and complex world of these potent biomolecules and their interactions with host cells. Further investigation into the ever-expanding family of PFTs will undoubtedly continue to reveal novel mechanisms of action and provide new avenues for therapeutic development.
References
- 1. Mechanisms protecting host cells against bacterial pore-forming toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. Global Functional Analyses of Cellular Responses to Pore-Forming Toxins | PLOS Pathogens [journals.plos.org]
- 4. Staphylococcus aureus-Derived α-Hemolysin Evokes Generation of Specialized Pro-resolving Mediators Promoting Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus alpha toxin - Wikipedia [en.wikipedia.org]
- 6. Inhibition of α-hemolysin activity of Staphylococcus aureus by theaflavin 3,3’-digallate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-molecule analysis of the entire perfringolysin O pore formation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerolysin--the ins and outs of a model channel-forming toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting the Membrane Association Mechanism of Aerolysin Pores at Femtomolar Concentrations Using Water as a Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perfringolysin O: The Underrated Clostridium perfringens Toxin? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-molecule analysis of the entire perfringolysin O pore formation pathway | eLife [elifesciences.org]
- 12. Trapping of Vibrio cholerae Cytolysin in the Membrane-bound Monomeric State Blocks Membrane Insertion and Functional Pore Formation by the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functional Analysis of C. Perfringens Epsilon Toxin | National Agricultural Library [nal.usda.gov]
- 15. Vibrio cholerae cytolysin induces pro-inflammatory and death signals through novel TLR assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vibrio cholerae cytolysin is composed of an α-hemolysin-like core - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cell Permeabilization: Streptolysin O vs. Detergent-Based Methods
For researchers, scientists, and drug development professionals, gaining access to the intracellular environment is a critical step for a vast array of experimental applications, from introducing antibodies and drugs to studying cellular signaling pathways. The choice of permeabilization agent is paramount, as it dictates the degree of membrane disruption, the integrity of intracellular structures, and ultimately, the viability of the cells. This guide provides an objective comparison of Streptolysin O (SLO), a pore-forming toxin, with common detergent-based permeabilization methods, including digitonin (B1670571), saponin (B1150181), and Triton X-100, supported by experimental data to inform the selection of the most appropriate technique for your research needs.
Executive Summary
This compound offers a distinct advantage in creating large, defined pores in the plasma membrane, allowing for the delivery of macromolecules while often maintaining the integrity of intracellular organelles. This contrasts with detergent-based methods that solubilize membrane lipids, offering varying degrees of selectivity and potency. Digitonin and saponin are milder detergents that selectively interact with cholesterol, primarily permeabilizing the plasma membrane at low concentrations. Triton X-100 is a harsher, non-selective detergent that disrupts all cellular membranes. The choice of agent should be carefully considered based on the experimental goals, the molecules to be introduced, and the required preservation of cellular structures and function.
Mechanism of Action
The method of permeabilization dictates the nature of the pores formed and the potential for off-target effects.
-
This compound (SLO): This bacterial toxin binds to cholesterol in the plasma membrane and oligomerizes to form large, stable pores with a diameter of up to 30 nm. This pore-forming mechanism is distinct from the disruptive action of detergents. The process is typically initiated by binding SLO to the cell surface on ice, followed by warming to 37°C to induce pore formation.
-
Digitonin and Saponin: These steroidal glycosides interact with membrane cholesterol, leading to the formation of pores. Due to the higher cholesterol content of the plasma membrane compared to organellar membranes, low concentrations of digitonin and saponin can selectively permeabilize the cell surface while leaving intracellular compartments intact. The permeabilizing effect of saponin is reversible, requiring its presence in subsequent buffers to maintain permeabilization.
-
Triton X-100: This non-ionic detergent is a potent solubilizing agent that disrupts both lipids and proteins, leading to the permeabilization of all cellular membranes, including the nuclear envelope and organellar membranes. Its action is non-selective and generally irreversible.
Figure 1. Mechanisms of action for this compound and detergent-based permeabilizing agents.
Performance Comparison: A Data-Driven Analysis
The effectiveness of a permeabilization agent can be quantified by its efficiency in allowing molecular entry and its impact on cell viability. The following tables summarize key performance metrics for SLO and common detergents.
Table 1: Permeabilization Efficiency and Cell Viability
| Permeabilization Agent | Typical Concentration Range | Permeabilization Efficiency | Cell Viability | Reversibility | Reference(s) |
| This compound | 25-500 ng/mL | High for macromolecules up to 150 kDa | Can be high (>90%) with optimized dose | Reversible with Ca2+ addition | |
| Digitonin | 10-50 µg/mL | Moderate, selective for plasma membrane | Dose-dependent, can be high with optimization | Partially reversible at low concentrations | |
| Saponin | 0.02-0.5% | Moderate to high, can permeabilize organellar membranes at higher concentrations | Dose-dependent | Reversible (requires continuous presence) | |
| Triton X-100 | 0.1-0.5% | High, non-selective | Generally lower, dose-dependent | Irreversible |
Table 2: Impact on Cellular Structures and Downstream Applications
| Permeabilization Agent | Effect on Plasma Membrane | Effect on Organellar Membranes | Suitable for Immunofluorescence | Impact on Mitochondrial Function | Reference(s) |
| This compound | Forms large, defined pores | Generally preserved | Yes, for cytoplasmic targets | Minimal if plasma membrane is selectively permeabilized | |
| Digitonin | Selectively permeabilizes | Generally preserved at low concentrations | Yes, for cytoplasmic targets | Can be preserved with careful titration | |
| Saponin | Permeabilizes | Can permeabilize at higher concentrations | Yes, for cytoplasmic and some organellar targets | Can be preserved | |
| Triton X-100 | Solubilizes | Solubilizes | Yes, for most targets including nuclear | Disrupts mitochondrial membranes |
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible results. Below are representative protocols for cell permeabilization using SLO, digitonin, saponin, and Triton X-100. Note: Optimal conditions, particularly concentration and incubation time, are cell-type dependent and should be empirically determined.
This compound Permeabilization Protocol
This protocol is designed for the delivery of macromolecules into the cytoplasm while maintaining cell viability.
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in appropriate vessels.
-
Washing: Wash cells twice with cold, Ca2+-free buffer (e.g., PBS).
-
SLO Binding: Incubate cells with the desired concentration of SLO (e.g., 50-200 ng/mL) in Ca2+-free buffer on ice for 10-15 minutes. This allows the toxin to bind to the membrane without forming pores.
-
Washing: Wash away unbound SLO with cold, Ca2+-free buffer.
-
Pore Formation: Incubate cells in warm (37°C) Ca2+-free buffer containing the molecule to be delivered for 5-30 minutes.
-
Resealing (for viable cell experiments): To reseal the pores, add Ca2+-containing medium (final concentration 1-2 mM) and incubate for 30-60 minutes at 37°C.
-
Downstream Analysis: Proceed with the desired downstream application (e.g., imaging, cell-based assay).
Figure 2. A generalized workflow for a typical cell permeabilization experiment.
Digitonin Permeabilization Protocol (for Immunofluorescence)
This protocol is suitable for staining cytoplasmic antigens while preserving organellar integrity.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Incubate cells with 10-20 µg/mL digitonin in PBS for 5-10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., PBS with 5% BSA) for 30 minutes.
-
Antibody Staining: Incubate with primary and secondary antibodies as per standard immunofluorescence protocols.
-
Mounting and Imaging: Mount coverslips and image using a fluorescence microscope.
Saponin Permeabilization Protocol (for Flow Cytometry)
This protocol is often used for intracellular cytokine staining.
-
Cell Preparation: Prepare a single-cell suspension.
-
Surface Staining: Stain for surface markers with fluorescently conjugated antibodies.
-
Fixation: Fix cells with a suitable fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes.
-
Permeabilization and Intracellular Staining: Resuspend cells in a buffer containing 0.1-0.5% saponin and the intracellular antibody. Incubate for 30 minutes at 4°C.
-
Washing: Wash cells with a buffer containing saponin.
-
Analysis: Analyze cells on a flow cytometer.
Triton X-100 Permeabilization Protocol (for Nuclear Antigen Staining)
This protocol is for applications requiring permeabilization of all cellular membranes.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Block non-specific antibody binding for 30 minutes.
-
Antibody Staining: Proceed with primary and secondary antibody incubations.
-
Mounting and Imaging: Mount and image the samples.
Choosing the Right Method: A Logical Approach
The selection of a permeabilization agent is a critical decision that should be guided by the specific requirements of the experiment.
Figure 3. A decision-making guide for choosing the appropriate permeabilization agent.
Conclusion
This compound and detergent-based methods each offer a unique set of advantages and disadvantages for cell permeabilization. SLO stands out for its ability to create large, defined pores, making it ideal for the delivery of macromolecules into living cells while preserving organellar integrity. Milder detergents like digitonin and saponin provide a more selective permeabilization of the plasma membrane, suitable for studying cytoplasmic components and certain intracellular staining applications. In contrast, harsh detergents like Triton X-100 ensure complete permeabilization of all cellular membranes, which is necessary for accessing nuclear and some organellar targets but comes at the cost of significant disruption to cellular structures and reduced viability. The experimental data and protocols provided in this guide serve as a starting point for researchers to make an informed decision and to optimize the chosen method for their specific cell type and application, ultimately leading to more reliable and reproducible scientific outcomes.
A Comparative Analysis of Streptolysin O and Perfringolysin O: Structure, Function, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent members of the cholesterol-dependent cytolysin (B1578295) (CDC) family of bacterial toxins: Streptolysin O (SLO) and Perfringolysin O (PFO). This document aims to be an objective resource, presenting a detailed analysis of their structure, mechanism of action, and biological activities, supported by experimental data and detailed protocols for key assays.
Introduction to this compound and Perfringolysin O
This compound (SLO) and Perfringolysin O (PFO) are pore-forming toxins primarily produced by the pathogenic bacteria Streptococcus pyogenes (Group A Streptococcus) and Clostridium perfringens, respectively.[1][2] Both toxins belong to the family of cholesterol-dependent cytolysins (CDCs), a group of toxins that share a conserved mechanism of binding to cholesterol-rich membranes and subsequently forming large pores, leading to cell lysis.[1][2][3] PFO is often considered the archetypal member of the CDC family, and as such, has been extensively studied to understand the pore-forming mechanism of this class of toxins.[3]
These toxins play a crucial role in the pathogenesis of infections caused by their respective producing organisms. SLO is a key virulence factor in streptococcal infections, contributing to tissue damage and the pathogen's ability to evade the host immune system.[4] Similarly, PFO is a major contributor to the pathology of gas gangrene (clostridial myonecrosis) caused by Clostridium perfringens.[1] Given their significant roles in disease, both SLO and PFO are important targets for the development of novel therapeutics and vaccines.
Structural and Mechanistic Comparison
SLO and PFO share a high degree of sequence homology, particularly in their C-terminal domain, which is responsible for membrane binding.[2] This structural similarity underlies their shared mechanism of action.
The Pore-Forming Pathway
The process of pore formation by both SLO and PFO can be summarized in the following steps:
-
Monomer Secretion: Both toxins are secreted as water-soluble monomers by their respective bacteria.
-
Membrane Binding: The monomers bind to cholesterol-rich domains on the surface of target host cells.
-
Oligomerization: Upon binding, the monomers diffuse laterally across the membrane and oligomerize to form a "prepore" complex, which is a ring-like structure.
-
Pore Formation: A significant conformational change occurs within the prepore complex, leading to the insertion of transmembrane β-hairpins from each monomer into the lipid bilayer. This collective insertion forms a large β-barrel pore.
Comparative Structural and Functional Parameters
While the overall mechanism is conserved, there are subtle differences in the structural and functional parameters of the pores formed by SLO and PFO.
| Feature | This compound (SLO) | Perfringolysin O (PFO) | Reference(s) |
| Producing Bacterium | Streptococcus pyogenes | Clostridium perfringens | [1][2] |
| Molecular Weight | ~60-70 kDa | ~53 kDa | [2] |
| Pore Size (Diameter) | ~25-30 nm | ~25-30 nm | [5][6] |
| Number of Monomers per Pore | 35-50 | 35-50 | [3] |
Comparative Biological Activities
The pore-forming activity of SLO and PFO results in a range of biological effects, including hemolysis and cytotoxicity.
Hemolytic Activity
Both SLO and PFO are potent hemolysins, capable of lysing red blood cells. This activity is a hallmark of the CDC family and is often used as a primary measure of their function. While direct comparative studies providing specific EC50 values under identical conditions are limited, both toxins exhibit robust hemolytic activity. The hemolytic activity of SLO has been shown to be a key factor in the in vivo phenotype and disease outcome in Group A Streptococcus infections.[4]
Cytotoxicity
Beyond their effects on red blood cells, SLO and PFO are cytotoxic to a wide range of nucleated host cells. SLO has been shown to be cytotoxic to various immune cells, including neutrophils and macrophages, as well as epithelial cells.[7][8] This cytotoxicity is a critical aspect of its role in streptococcal pathogenesis, aiding in the evasion of the host immune response.[8] PFO also exhibits potent cytotoxicity, particularly towards macrophages and endothelial cells, contributing significantly to the tissue damage observed in gas gangrene.[1] A study on HEp-2 cells determined an IC50 value of 3 μg/ml for SLO after 6 hours of exposure.[9]
| Biological Effect | This compound (SLO) | Perfringolysin O (PFO) | Reference(s) |
| Hemolytic Activity | Potent hemolysin | Potent hemolysin | [4] |
| Target Cell Types | Erythrocytes, neutrophils, macrophages, keratinocytes, epithelial cells | Erythrocytes, macrophages, endothelial cells | [1][7][8] |
| Known IC50/LC50 | IC50 of 3 μg/ml on HEp-2 cells | Data not available in a directly comparative context | [9] |
Immunogenicity
Both this compound and Perfringolysin O are highly immunogenic, eliciting a strong antibody response in the host during infection. The presence of antibodies against SLO (anti-streptolysin O, ASO) is a widely used diagnostic marker for recent Group A Streptococcus infection. Due to their immunogenic nature, both toxins are considered potential vaccine candidates.[10] Studies have shown that immunization with non-toxic variants or subunits of PFO can elicit protective immunity in animal models.[10][11] Furthermore, a monoclonal antibody against PFO has been shown to cross-react with SLO and provide protection against streptococcal toxic shock syndrome, highlighting the structural and immunological similarities between the two toxins.[12]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare this compound and Perfringolysin O.
Hemolysis Assay
This protocol is used to determine the hemolytic activity of SLO and PFO on red blood cells.
Materials:
-
Purified SLO or PFO
-
Sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare RBC suspension: Wash sheep RBCs three times with cold PBS by centrifugation at 500 x g for 5 minutes. After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
Prepare toxin dilutions: Prepare serial dilutions of the purified SLO or PFO in PBS in a 96-well plate.
-
Incubation: Add the 2% RBC suspension to each well containing the toxin dilutions, PBS (negative control), and 1% Triton X-100 (positive control). Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
Measure hemoglobin release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate percent hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Cytotoxicity Assays
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
Materials:
-
Target cell line (e.g., A549, HeLa)
-
Complete cell culture medium
-
Purified SLO or PFO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Toxin Treatment: Remove the culture medium and add fresh medium containing serial dilutions of SLO or PFO. Include a vehicle control (medium only). Incubate for the desired time period (e.g., 4, 12, or 24 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate Cell Viability: % Cell Viability = (Abssample / Abscontrol) x 100
This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Purified SLO or PFO
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding and Toxin Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Collect Supernatant: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time at room temperature.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate % Cytotoxicity: % Cytotoxicity = [(Abssample - Absspontaneous release) / (Absmaximum release - Absspontaneous release)] x 100 (Spontaneous release is from untreated cells; maximum release is from cells lysed with a provided lysis buffer).
Conclusion
This compound and Perfringolysin O are highly similar pore-forming toxins that are critical virulence factors for their respective bacterial pathogens. Their conserved structure and mechanism of action make them excellent models for studying protein-lipid interactions and membrane pore formation. While they share many characteristics, subtle differences in their biological activities may contribute to the distinct pathologies of the diseases they cause. The experimental protocols provided in this guide offer a foundation for the quantitative comparison of these and other pore-forming toxins, which is essential for the development of novel anti-toxin therapies. Further research focusing on direct comparative studies under standardized conditions will be invaluable for a more nuanced understanding of their individual contributions to disease.
References
- 1. Perfringolysin O: The Underrated Clostridium perfringens Toxin? [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Perfringolysin O Structure and Mechanism of Pore Formation as a Paradigm for Cholesterol-Dependent Cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound concentration and activity is central to in vivo phenotype and disease outcome in Group A Streptococcus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 6. Single-molecule analysis of the entire perfringolysin O pore formation pathway | eLife [elifesciences.org]
- 7. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity [frontiersin.org]
- 10. Immunogenic and neutralization efficacy of recombinant perfringolysin O of Clostridium perfringens and its C-terminal receptor-binding domain in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunogenic and neutralization efficacy of recombinant perfringolysin O of Clostridium perfringens and its C-terminal receptor-binding domain in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An anti-perfringolysin O monoclonal antibody cross-reactive with this compound protects against streptococcal toxic shock syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Use of SLO Mutants in Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise delivery of molecules into living cells is paramount for studying cellular functions and developing novel therapeutics. Streptolysin O (SLO), a pore-forming toxin from Streptococcus pyogenes, and its genetically engineered mutants have emerged as powerful tools for cell permeabilization. This guide provides an objective comparison of SLO mutants with other common permeabilization techniques, supported by experimental data, to validate their use in research.
Comparison of Permeabilization Methods
The choice of permeabilization agent is critical as it can influence experimental outcomes, including cell viability and the integrity of intracellular signaling pathways. SLO mutants offer a unique advantage by forming pores of defined sizes, allowing for more controlled permeabilization compared to detergent-based methods.
| Parameter | SLO Mutants | Digitonin | Saponin (B1150181) | Electroporation |
| Mechanism of Action | Forms defined protein-lined pores in cholesterol-containing membranes. | A steroidal saponin that selectively complexes with plasma membrane cholesterol to form pores. | A mixture of saponins (B1172615) that creates pores by interacting with membrane cholesterol. | Creates transient pores in the cell membrane using an electrical field. |
| Selectivity | High for the plasma membrane. Pore size can be modulated through mutation. | High for the plasma membrane at low concentrations. | Moderate, can affect intracellular membranes at higher concentrations. | Non-selective, affects all cellular membranes. |
| Pore Size | Can be engineered (e.g., smaller, non-lytic pores). Wild-type SLO forms large pores (~30 nm).[1] | Variable and less defined than SLO mutants. | Forms heterogeneous pores of various sizes. | Variable and dependent on electrical parameters. |
| Control over Permeabilization | High, dependent on the specific mutant and concentration. | Moderate, dependent on concentration and cell type. | Low, difficult to achieve precise control. | Moderate, dependent on pulse parameters. |
| Macromolecule Delivery | Efficient for a wide range of sizes, up to 100 kDa for reversibly permeabilized cells.[2][3] | Effective for smaller macromolecules, but efficiency decreases with size. | Can be used for protein delivery, but with less control. | Highly efficient for a broad range of molecules, including DNA. |
| Cell Viability | Can be high with non-lytic mutants or reversible permeabilization protocols. | Toxicity is a concern, especially at higher concentrations and longer incubation times.[4] | Can induce significant cell lysis. | Can cause significant cell death depending on the electrical settings. |
| Impact on Signaling Pathways | Can specifically trigger certain pathways (e.g., NLRP3 inflammasome). | Can also activate stress responses and signaling cascades. | Can disrupt intracellular signaling through broad membrane effects. | Can induce widespread cellular stress responses. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of SLO mutants in research. Below are key experimental protocols.
Site-Directed Mutagenesis of SLO
The generation of SLO mutants with altered pore-forming capabilities is typically achieved through site-directed mutagenesis.
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu Turbo) to amplify the entire plasmid containing the wild-type SLO gene with the mutagenic primers. A typical thermal cycling program is:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
Parental DNA Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and verify the desired mutation by DNA sequencing.
Expression and Purification of Recombinant SLO
Recombinant SLO and its mutants are commonly expressed in E. coli and purified for use in cell permeabilization assays.
Protocol:
-
Gene Cloning: Clone the SLO gene (wild-type or mutant) into an expression vector, often with a tag for purification (e.g., His-tag). A common vector is pGEX-2T, which expresses the protein as a fusion with glutathione (B108866) S-transferase (GST).
-
Protein Expression: Transform the expression plasmid into a suitable E. coli strain (e.g., TG2). Grow the bacterial culture and induce protein expression with isopropyl-β-d-thiogalactopyranoside (IPTG).
-
Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them by sonication.
-
Affinity Chromatography: Purify the recombinant protein from the soluble fraction of the cell lysate using affinity chromatography (e.g., glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).
-
Purity and Concentration Determination: Assess the purity of the protein by SDS-PAGE and determine its concentration.
Hemolysis Assay for SLO Activity
The lytic activity of SLO and its mutants is quantified using a hemolysis assay, which measures the release of hemoglobin from red blood cells.
Protocol:
-
Red Blood Cell Preparation: Wash rabbit or human red blood cells multiple times with a suitable buffer (e.g., DPBS).
-
SLO Activation: If using wild-type SLO, activate it by incubation with a reducing agent like dithiothreitol (B142953) (DTT) (typically 10 mM) for 30 minutes at 37°C. Oxygen-stable mutants like C530A do not require this step.
-
Hemolysis Reaction: Add serial dilutions of the activated SLO or SLO mutant to a suspension of red blood cells. Incubate at 37°C for 30 minutes.
-
Quantification: Centrifuge the samples to pellet the intact red blood cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to a positive control (e.g., cells lysed with Triton X-100). The hemolytic unit (HU) can be defined as the reciprocal of the dilution of toxin that causes 50% hemolysis.
Signaling Pathways and Experimental Workflows
SLO-mediated pore formation can initiate specific signaling cascades, providing a valuable tool for studying these pathways.
SLO-Induced NLRP3 Inflammasome Activation
SLO is a potent activator of the NLRP3 inflammasome, a key component of the innate immune system. This activation is triggered by the efflux of potassium ions through the SLO pores.
Caption: SLO-induced NLRP3 inflammasome activation pathway.
SLO-Mediated Apoptosis
At sublethal concentrations, SLO can induce apoptosis, or programmed cell death, through caspase-dependent pathways. This process is often initiated by the release of mitochondrial factors.
Caption: SLO-induced intrinsic apoptosis pathway.
Experimental Workflow for Macromolecule Delivery
SLO mutants can be used to efficiently deliver macromolecules such as proteins and fluorescent probes into living cells.
Caption: Workflow for SLO-mediated macromolecule delivery.
References
- 1. Caspases--their role in apoptosis and other physiological processes as revealed by knock-out studies [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blog.td2inc.com [blog.td2inc.com]
- 4. Structure, interactions and self-assembly of ASC-dependent inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Streptolysin O and Streptolysin S
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two key virulence factors produced by Streptococcus pyogenes: Streptolysin O (SLO) and Streptolysin S (SLS). The information presented herein is supported by experimental data to assist researchers in understanding their distinct and overlapping roles in bacterial pathogenesis and to provide a foundation for the development of novel therapeutics.
General Characteristics
This compound and Streptolysin S are both potent cytolysins that contribute to the virulence of Group A Streptococcus, yet they differ significantly in their biochemical properties and immunological profiles.
| Feature | This compound (SLO) | Streptolysin S (SLS) |
| Oxygen Stability | Oxygen-labile; active only in a reduced state[1] | Oxygen-stable[2][1] |
| Antigenicity | Highly antigenic; elicits an antibody response (Anti-Streptolysin O, ASO)[2][1] | Non-antigenic due to its small size[3][4] |
| Molecular Nature | Protein exotoxin, member of the cholesterol-dependent cytolysin (B1578295) (CDC) family[1][5] | Small, post-translationally modified peptide exotoxin[6] |
| Primary Function | Pore-forming toxin leading to cell lysis[5][7] | Pore-forming toxin leading to cell lysis and a major contributor to β-hemolysis[1][8] |
Mechanism of Cytotoxicity
Both toxins exert their cytotoxic effects primarily by disrupting the integrity of the host cell membrane through pore formation, albeit through different mechanisms and with different consequences.
This compound (SLO): SLO belongs to the family of cholesterol-dependent cytolysins. Its cytotoxic mechanism involves binding to cholesterol in the host cell membrane, followed by oligomerization to form large transmembrane pores, which can be up to 30 nm in diameter[5][7]. This pore formation leads to a loss of osmotic integrity and subsequent cell lysis. Beyond direct lysis, SLO can also facilitate the translocation of other bacterial effector proteins, such as NAD-glycohydrolase (NADase), into the host cell cytoplasm. This translocation contributes to cytotoxicity by depleting cellular NAD+ and ATP, ultimately leading to cell death[9][10].
Streptolysin S (SLS): The precise mechanism of SLS-mediated pore formation is less well understood compared to SLO. It is known to cause membrane damage and subsequent osmotic lysis[3]. SLS has been shown to induce a form of programmed cell death, described as oncosis or programmed necrosis, in various cell types, including keratinocytes and macrophages. This process is characterized by cell swelling and loss of membrane integrity. More recently, it has been suggested that SLS may target the sodium-bicarbonate cotransporter NBCn1 in keratinocytes, leading to a disruption of pH homeostasis and contributing to its cytotoxic and inflammatory effects[8].
Cellular Targets and In Vitro Cytotoxicity
SLO and SLS exhibit both overlapping and distinct target cell specificities. The following table summarizes some of the reported cytotoxic effects on different cell types.
| Cell Type | This compound (SLO) Effect | Streptolysin S (SLS) Effect | Supporting Data |
| Erythrocytes | Potent hemolytic activity | Major contributor to β-hemolysis on blood agar[1][8] | One unit of SLO is defined as the amount causing 50% lysis of a 2% red blood cell suspension in 30 minutes at 37°C. |
| Keratinocytes | Induces cell lysis. Can also facilitate apoptosis[11][12]. | Induces programmed necrosis and inflammatory signaling[6][11][12]. | In one study, after 24 hours of exposure to GAS, trypan blue uptake was observed in 63.2% ± 18.6% of cells exposed to an SLS-deficient strain (expressing SLO) and 39.3% ± 6.7% of cells exposed to an SLO-deficient strain (expressing SLS)[3]. |
| Polymorphonuclear Leukocytes (PMNs) | Causes lysis, which can impair phagocytic killing of bacteria[11][12]. | Less pronounced effect on PMN lysis compared to SLO in some studies[11][12]. | Bacterial production of SLO, but not SLS, was shown to impair PMN killing of acapsular S. pyogenes[3]. |
| Macrophages | Can induce oncosis or apoptosis[3]. | Induces programmed cell death[3][6]. | Both SLO and SLS are implicated in the induction of programmed cell death in macrophages[3]. |
| Myocardial Cells | Cytotoxic effects have been reported[2][4]. | Cytotoxic effects have been reported[4]. | |
| Platelets | Can be affected by SLO's pore-forming activity[2]. | Can be affected by SLS's cytotoxic activity[4]. |
Signaling Pathways
At sublethal concentrations, both SLO and SLS can act as signaling molecules, triggering intracellular cascades that contribute to the host inflammatory response and cell fate decisions.
This compound (SLO):
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Sublethal doses of SLO can activate the p38 MAPK pathway in various cell types, including mast cells, leading to the production of pro-inflammatory cytokines like TNF-α.
-
NF-κB Pathway: SLO-induced membrane permeabilization can lead to the activation of the NF-κB signaling pathway, resulting in the release of cytokines such as IL-6 and IL-8.
-
Inflammasome Activation: SLO-mediated pore formation can trigger the activation of the inflammasome in macrophages, leading to the processing and release of IL-1β[13].
Streptolysin S (SLS):
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Similar to SLO, SLS can induce the activation of the p38 MAPK pathway in keratinocytes, contributing to programmed cell death[6].
-
NF-κB Pathway: SLS has been shown to promote NF-κB signaling in epithelial cells[6].
-
Akt Signaling: SLS can dampen the pro-survival Akt signaling pathway in keratinocytes, further promoting cell death[6].
Mandatory Visualizations
Caption: Mechanisms of SLO and SLS cytotoxicity.
Caption: Signaling pathways activated by SLO and SLS.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. differencebetween.com [differencebetween.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxic effects of this compound and streptolysin s enhance the virulence of poorly encapsulated group a streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. asm.org [asm.org]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New hemolytic method for determination of antithis compound in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity and Biological Activity of Recombinant Streptolysin O
For researchers, scientists, and drug development professionals, the quality of recombinant proteins is paramount. This guide provides a comprehensive comparison of methods to assess the purity and biological activity of recombinant Streptolysin O (SLO), a key virulence factor of Streptococcus pyogenes and a widely used tool in cell biology for membrane permeabilization.
This compound is a cholesterol-dependent cytolysin (B1578295) that forms pores in eukaryotic cell membranes, leading to cell lysis.[1][2] Its activity is crucial for its function, and therefore, rigorous quality control of recombinant SLO preparations is essential for reliable and reproducible experimental results. This guide outlines standard methodologies, presents comparative data from various sources, and provides detailed experimental protocols.
Purity Assessment of Recombinant SLO
The purity of a recombinant SLO preparation is a critical parameter, as contaminants can interfere with its activity and lead to non-specific effects in experimental systems. Several analytical techniques are commonly employed to assess the purity of recombinant proteins.
Common Methods for Purity Assessment:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A fundamental technique to separate proteins based on their molecular weight. It provides a visual representation of the protein population in a sample and allows for an estimation of purity by densitometry. The expected molecular weight of recombinant SLO is approximately 60 kDa.[3]
-
Mass Spectrometry (MS): A powerful tool for the precise determination of molecular weight, identification of impurities, and confirmation of protein identity through peptide mapping.[4][5][6] Intact mass analysis can quickly provide information on the covalent structure and post-translational modifications.[5]
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their size. It is useful for detecting aggregates or fragments in the protein preparation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution chromatographic technique that separates proteins based on their hydrophobicity. It is a sensitive method for quantifying purity.[7]
Comparative Purity Data for Recombinant SLO:
The purity of commercially available recombinant SLO can vary. It is crucial to consult the product's certificate of analysis for specific purity information. Below is a summary of purity specifications from different sources.
| Method | Supplier/Study | Reported Purity |
| SDS-PAGE | Supplier A | ≥95%[3] |
| SDS-PAGE & RP-HPLC | Supplier B | >97%[7] |
| Not Specified | Supplier C | ≥90%[1][8] |
| SDS-PAGE | Supplier D | >98% |
Biological Activity Assessment of Recombinant SLO
The primary biological activity of SLO is its ability to lyse red blood cells (hemolysis).[1][8] This hemolytic activity is a direct measure of the functional integrity of the recombinant protein.
Hemolytic Activity Assay:
The standard method to determine SLO activity is the hemolytic assay, which measures the release of hemoglobin from red blood cells upon exposure to the toxin. The activity is typically expressed in Hemolytic Units (HU).
Definition of a Hemolytic Unit (HU):
One Hemolytic Unit is often defined as the amount of SLO that causes 50% lysis of a 2% suspension of red blood cells in phosphate-buffered saline (pH 7.4) after incubation at 37°C for 30 minutes.[4]
Comparative Activity Data for Recombinant SLO:
The specific activity of recombinant SLO can differ between preparations and is a key indicator of quality.
| Source | Specific Activity (HU/mg) |
| Study 1 (GST-rSLO) | 1 x 10⁸[9] |
| Previously Reported rSLO | 1 x 10⁵[9] |
| Purified Native SLO | 8 x 10⁵[9] |
| Supplier A | ≥1,000,000[3] |
| Supplier D | 1,900,000 |
Experimental Protocols
Protocol 1: Purity Assessment by SDS-PAGE
-
Sample Preparation: Mix the recombinant SLO sample with 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heating: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a 10-12% polyacrylamide gel alongside a molecular weight marker. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 or a more sensitive stain like silver stain.
-
Destaining: Destain the gel until the protein bands are clearly visible against a clear background.
-
Analysis: Visualize the gel and assess the purity by observing the intensity of the main SLO band relative to any impurity bands. For quantitative analysis, use densitometry software.
Protocol 2: Hemolytic Activity Assay
-
Preparation of Red Blood Cells (RBCs): Wash fresh red blood cells (e.g., from sheep or rabbit) three times with cold phosphate-buffered saline (PBS), pH 7.4, by centrifugation and resuspension. Prepare a 2% (v/v) RBC suspension in PBS.
-
Activation of SLO: Since SLO is an oxygen-labile toxin, it requires a reducing agent for full activity.[1][2][5][10][11] Prepare serial dilutions of the recombinant SLO in PBS containing a reducing agent such as dithiothreitol (B142953) (DTT) or L-cysteine.
-
Incubation: In a 96-well plate, mix the diluted SLO with the 2% RBC suspension. Include a negative control (RBCs with buffer only) and a positive control for 100% lysis (RBCs with a detergent like Triton X-100).
-
Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Pellet the intact RBCs by centrifuging the plate.
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis for each SLO concentration relative to the positive control. Determine the concentration of SLO that causes 50% hemolysis (the HU).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the assessment process and the mechanism of SLO action, the following diagrams are provided.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. biologyonline.com [biologyonline.com]
- 3. rsc.org [rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. New hemolytic method for determination of antithis compound in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity [frontiersin.org]
- 8. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 9. Construction and Expression of Recombinant Streptolysin-O and Preevaluation of Its Use in Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. Anti-streptolysin O - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Streptolysin O
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct handling and disposal of potentially hazardous biological materials like Streptolysin O (SLO). This guide provides essential, step-by-step procedures for the safe inactivation and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is a thiol-activated cytolysin (B1578295) that requires careful handling due to its hemolytic activity. Inactivation of its biological activity is a crucial first step before disposal. The primary methods for rendering SLO non-hazardous are through heat inactivation, chemical denaturation, or autoclaving.
Inactivation and Disposal Protocols
Below are detailed protocols for the three recommended methods of this compound inactivation and disposal. It is imperative to wear appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and gloves, throughout these procedures.
Method 1: Heat Inactivation
This method is suitable for liquid samples containing this compound.
Experimental Protocol:
-
Preparation: Ensure the liquid waste containing this compound is in a heat-resistant container (e.g., borosilicate glass). Do not seal the container tightly to prevent pressure buildup.
-
Incubation: Place the container in a calibrated water bath or incubator set to at least 60°C.
-
Duration: Maintain the temperature for a minimum of 30 minutes to ensure complete inactivation of the toxin's hemolytic activity[1].
-
Cooling: Allow the container to cool to room temperature before proceeding with disposal.
-
Disposal: Once cooled and inactivated, the liquid can typically be disposed of down the sanitary sewer, followed by flushing with copious amounts of water. Always adhere to local and institutional regulations for liquid waste disposal.
Method 2: Chemical Inactivation using Bleach
This protocol is effective for both liquid and solid waste contaminated with this compound.
Experimental Protocol:
-
Prepare Bleach Solution: For general liquid waste, prepare a 1:10 dilution of household bleach (containing 5-6% sodium hypochlorite) in water. This results in a final concentration of approximately 0.5% sodium hypochlorite[2]. For waste with a high organic load, a 1:5 dilution is recommended[2]. Freshly prepare the diluted bleach solution for optimal efficacy[2][3].
-
Application:
-
Liquid Waste: Add the diluted bleach solution to the liquid waste containing this compound.
-
Solid Waste (e.g., contaminated pipette tips, tubes): Submerge the solid waste in the diluted bleach solution.
-
-
Contact Time: Allow a minimum contact time of 20 minutes to ensure complete inactivation[2][3].
-
Disposal:
-
Liquid Waste: After the contact time, the decontaminated liquid can usually be poured down the drain, followed by a thorough water rinse.
-
Solid Waste: Following decontamination, the solid waste can be disposed of in the appropriate biohazardous waste stream, according to institutional guidelines.
-
Method 3: Autoclaving
Autoclaving is the preferred method for sterilizing solid waste and larger volumes of liquid waste contaminated with this compound.
Experimental Protocol:
-
Packaging: Place the waste in a steam-penetrable autoclave bag. For liquid waste, use an autoclavable container with a loosened cap. Add a small amount of water to solid waste bags to facilitate steam generation.
-
Autoclave Cycle: Process the waste in an autoclave under the following conditions:
-
Cooling: Allow the autoclave to complete its cycle and the pressure to return to a safe level before opening. Let the contents cool before handling.
-
Disposal: Once autoclaved and cooled, the waste is considered non-hazardous and can be disposed of with regular laboratory waste, in accordance with institutional policies.
Quantitative Data for Disposal Procedures
| Parameter | Heat Inactivation | Chemical Inactivation (Bleach) | Autoclaving |
| Temperature | ≥ 60°C[1] | Ambient | 121°C[4][5] |
| Duration/Contact Time | ≥ 30 minutes[1] | ≥ 20 minutes[2][3] | ≥ 30-60 minutes[4][5][6] |
| Concentration | N/A | 0.5% - 1% Sodium Hypochlorite (1:10 or 1:5 dilution of household bleach)[2] | N/A |
| Pressure | N/A | N/A | 15 psi[4] |
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Heat incubation inactivates streptococcal exotoxins and recombinant cholesterol-dependent cytolysins: suilysin, pneumolysin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwo.ca [uwo.ca]
- 3. www1.wellesley.edu [www1.wellesley.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Steam Sterilization | Infection Control | CDC [cdc.gov]
- 6. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Safeguarding Your Research: A Guide to Handling Streptolysin O
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent biological toxins like Streptolysin O. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE) and Safety Protocols
When handling this compound, a thorough risk assessment is crucial. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes or aerosols.[1][2][3] |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., latex or nitrile) | Prevents skin contact and absorption.[1][2][3] |
| Respiratory Protection | NIOSH (US) or EN 166 (EU) approved respirator (e.g., N95 or P1 dust mask) | Necessary when handling the lyophilized powder to avoid inhalation.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity.
Step-by-Step Handling and Disposal Workflow:
Caption: Workflow for the safe handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized product in a cool, dry, and well-ventilated place.[1] Specific storage temperatures may vary by manufacturer, so always consult the product datasheet.
2. Preparation and Handling:
-
Always handle this compound in a well-ventilated area.
-
Before use, ensure all necessary PPE is correctly worn.
-
When reconstituting the lyophilized powder, do so carefully to avoid the formation of dust or aerosols.[1]
-
Use proper glove removal technique to avoid skin contact with the product.[1]
-
Wash hands thoroughly after handling.[4]
3. Spill Management:
-
In the event of a spill, avoid breathing in any dust or vapors.[1]
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1]
-
Wash the spill site thoroughly.
4. Decontamination and Disposal:
-
All contaminated materials, such as pipette tips, tubes, and gloves, should be treated as biohazardous waste.
-
Decontaminate these materials by autoclaving.[5]
-
Dispose of unused this compound through a licensed disposal company.[1] Do not let the product enter drains.[1]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4] |
| Ingestion | Wash out the mouth with water. Seek immediate medical attention.[4] |
Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle this substance with the utmost care and to adhere strictly to all safety protocols.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
